molecular formula C14H24N2O3 B1386918 tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1031927-12-4

tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1386918
CAS No.: 1031927-12-4
M. Wt: 268.35 g/mol
InChI Key: DMVDIODCUUAZDO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(8-10-16)6-4-5-11(17)15-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVDIODCUUAZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC(=O)N2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657021
Record name tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-12-4
Record name tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Spectral Void: A Technical Guide to the Anticipated Spectroscopic Data of tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: In the pursuit of scientific advancement, we often encounter compounds of significant interest for which comprehensive public data remains elusive. tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1198284-94-4) is one such molecule. While commercially available from several suppliers[1][2][3], a thorough search of scientific literature and patent databases did not yield published experimental spectral data for this specific compound.

This guide, therefore, adopts a predictive and educational approach. As a Senior Application Scientist, the aim is to provide researchers, scientists, and drug development professionals with a robust framework for understanding the expected spectral characteristics of this molecule. By dissecting its structural components and drawing parallels with well-characterized analogous compounds, we can construct a reliable spectral forecast. This document will serve as a valuable resource for interpreting future experimental data and for quality control purposes.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines a δ-lactam within a spirocyclic diamine framework, with one of the nitrogens protected by a tert-butoxycarbonyl (Boc) group. This unique architecture dictates the anticipated spectral signatures.

Figure 1. Structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The spirocyclic nature of the molecule may lead to complex splitting patterns due to restricted bond rotation.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale and Comparative Data
tert-Butyl (9H)1.4 - 1.5s9HThe nine equivalent protons of the Boc group typically appear as a sharp singlet in this region.
Piperidine ring protons (8H)1.5 - 1.9 and 3.0 - 3.6m8HProtons on the piperidine ring will exhibit complex multiplets. Those adjacent to the nitrogen of the Boc group are expected to be deshielded and appear further downfield.
Lactam ring protons (6H)1.8 - 2.5 and 3.2 - 3.5m6HThe methylene protons of the δ-lactam ring will also show complex splitting. The protons alpha to the carbonyl and the nitrogen will be the most deshielded.
Lactam NH (1H)5.5 - 7.5br s1HThe amide proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale and Comparative Data
tert-Butyl (CH₃)₃~28The methyl carbons of the Boc group are consistently found in this region.
tert-Butyl quaternary C~80The quaternary carbon of the Boc group is characteristically found around 80 ppm.
Spirocyclic quaternary C50 - 60The spiro carbon, being a quaternary center, will have a distinct chemical shift.
Piperidine ring CH₂25 - 50The methylene carbons of the piperidine ring will appear in this range, with those adjacent to the nitrogen being more downfield.
Lactam ring CH₂20 - 45The methylene carbons of the lactam ring. The carbon alpha to the carbonyl will be deshielded.
Boc C=O~155The carbonyl carbon of the Boc protecting group.
Lactam C=O170 - 175The amide carbonyl carbon of the δ-lactam ring is expected to be the most downfield signal.

Predicted Infrared (IR) Spectral Data

The IR spectrum is particularly useful for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale and Comparative Data
N-H Stretch (Lactam)3200 - 3400A moderate to strong absorption band is expected for the amide N-H stretch.
C-H Stretch (Aliphatic)2850 - 3000Typical C-H stretching vibrations for the methylene and methyl groups.
C=O Stretch (Boc)~1690The carbonyl of the Boc group will show a strong absorption band.
C=O Stretch (Lactam)1640 - 1680The amide carbonyl of the six-membered lactam ring will exhibit a strong absorption, typically at a slightly lower wavenumber than the Boc carbonyl.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M+H]⁺269.1860The protonated molecular ion (C₁₄H₂₅N₂O₃⁺) would be the primary ion observed in ESI+.
[M+Na]⁺291.1679The sodium adduct (C₁₄H₂₄N₂O₃Na⁺) is also commonly observed.
[M-Boc+H]⁺169.1335Loss of the Boc group is a very common fragmentation pathway.
[M-tBu+H]⁺213.1234Loss of the tert-butyl group is another characteristic fragmentation.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated molecules and common adducts.

Conclusion

While the experimental spectral data for this compound remains to be published, this guide provides a comprehensive, theoretically grounded prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are based on the known spectral characteristics of its constituent functional groups and structural motifs. This document is intended to empower researchers by providing a reliable reference for the analysis and characterization of this and structurally related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability of results.

References

Sources

An In-depth Technical Guide to the NMR Analysis of tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth technical framework for the complete NMR analysis of tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data interpretation. It establishes a robust, self-validating methodology for unambiguous structure confirmation, beginning with theoretical prediction and culminating in advanced multi-dimensional NMR experiments. We will detail the causality behind spectral patterns, provide field-proven experimental protocols, and outline a logical workflow for data interpretation, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Molecule and the Method

This compound is a spirocyclic compound featuring a piperidinone ring fused with a piperidine ring at a quaternary carbon. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.[2][3] The unique spirocyclic architecture and the presence of multiple chiral centers (or lack thereof, depending on the specific isomer) make NMR spectroscopy the definitive method for its structural verification.

The complexity of the saturated ring systems necessitates a multi-faceted NMR approach. While a simple ¹H NMR spectrum can confirm the presence of key functional groups, a full, unambiguous assignment of every proton and carbon requires a suite of 1D and 2D NMR experiments. This guide will detail the logical progression from simple ¹H and ¹³C NMR to advanced correlation experiments like COSY, HSQC, and HMBC, which are crucial for mapping the complete molecular connectivity.[4][5][6]

Predicted NMR Analysis: A Hypothetical Framework

Before stepping into the lab, a robust analysis begins with prediction. By dissecting the molecule's structure, we can anticipate the chemical shifts, multiplicities, and integrations of its NMR spectra. This predictive framework is essential for designing the right experiments and for efficiently interpreting the resulting data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of the target molecule are numbered as shown below. This numbering scheme will be used consistently throughout this guide.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum (in CDCl₃) is summarized in the table below. The chemical shifts are estimated based on standard values for similar functional groups, such as piperidines[7][8][9], piperidinones[10], and Boc-protected amines.[2][3]

Proton(s) Predicted δ (ppm) Predicted Multiplicity Integration Rationale
N1-H 6.0 - 7.5Broad Singlet (br s)1HAmide proton, chemical shift is concentration and solvent dependent.
H -3, H -4, H -6, H -7, H -8, H -10, H -111.5 - 3.8Multiplets (m)14HComplex overlapping signals from the two saturated rings. Protons alpha to nitrogen (H-8, H-10) will be downfield (~2.8-3.8 ppm). Protons alpha to the carbonyl (H-3) will be around 2.3-2.5 ppm. Other methylene protons will be in the 1.5-2.0 ppm range.
t-Butyl (C(CH₃)₃ )1.4 - 1.5Singlet (s)9HCharacteristic signal for the Boc protecting group, typically a sharp singlet.[2]
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is detailed below. The presence of two carbonyl carbons and the quaternary spirocenter are key diagnostic features.

Carbon(s) Predicted δ (ppm) Rationale
C 2170 - 175Amide carbonyl carbon.
Boc C =O154 - 156Carbamate carbonyl carbon.[11]
t-Butyl C (CH₃)₃79 - 81Quaternary carbon of the Boc group.[3]
C 5 (Spiro)50 - 60Quaternary spiro carbon, attached to two nitrogens and two carbons.
C 8, C 1040 - 50Carbons alpha to the Boc-protected nitrogen.[12]
C 3, C 6, C 7, C 4, C 1120 - 40Methylene carbons of the piperidine and piperidinone rings.[13][14]
t-Butyl C(CH₃ )₃28 - 29Methyl carbons of the Boc group.[2]

Experimental Protocol: A Self-Validating Workflow

To move from prediction to confirmation, a systematic series of NMR experiments is required. The following workflow is designed to be self-validating, where the results of each experiment build upon and confirm the interpretations of the last.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Spectroscopy cluster_Final Final Confirmation H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Scan DEPT DEPT-135 C13->DEPT Identify CH, CH₂, CH₃ COSY ¹H-¹H COSY DEPT->COSY Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Bonds Structure Unambiguous Structure Elucidation COSY->Structure Synthesize All Data HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Bonds HSQC->Structure Synthesize All Data HMBC->Structure Synthesize All Data

Caption: A logical workflow for the complete NMR-based structural elucidation.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable starting solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

  • Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of CDCl₃.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

NMR Data Acquisition

The following experiments should be performed on a spectrometer of at least 400 MHz for adequate resolution.

  • ¹H NMR: A standard proton experiment to obtain an overview of the proton environments.

  • ¹³C NMR: A standard carbon experiment, often proton-decoupled, to identify all unique carbon signals.

  • DEPT-135: (Distortionless Enhancement by Polarization Transfer) This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • ¹H-¹H COSY: (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is essential for tracing the proton connectivity within each of the spiro rings.[15][16]

  • ¹H-¹³C HSQC: (Heteronuclear Single Quantum Coherence) This experiment correlates each proton signal with the carbon to which it is directly attached (a one-bond correlation). It is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.[4][5]

  • ¹H-¹³C HMBC: (Heteronuclear Multiple Bond Correlation) This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing the molecular puzzle together, as it connects fragments identified by COSY and establishes the connectivity across quaternary carbons (like the spirocenter C5) and heteroatoms.

Data Interpretation and Structure Verification

The final step is to synthesize the data from all experiments to build a complete and validated structural picture.

  • Assign the Boc Group: Identify the characteristic 9H singlet in the ¹H spectrum (~1.4-1.5 ppm) and the corresponding ¹³C signals for the methyls (~28 ppm), quaternary carbon (~80 ppm), and carbonyl (~155 ppm).

  • Trace Spin Systems with COSY: The crowded aliphatic region of the ¹H spectrum can be deciphered using the COSY spectrum. Cross-peaks will reveal the H-3/H-4, H-6/H-7, H-7/H-8, and H-10/H-11 connectivities, outlining the proton framework of each ring.

  • Assign Carbons with HSQC: Use the HSQC spectrum to transfer the proton assignments to their directly attached carbons. For every cross-peak in the HSQC, you definitively link a specific ¹H signal to a specific ¹³C signal.

  • Connect the Fragments with HMBC: The HMBC spectrum provides the crucial long-range correlations. Key correlations to look for include:

    • Correlations from the protons on C3 and C4 to the amide carbonyl C2.

    • Correlations from the protons on C6, C8, C10, and C11 to the spiro carbon C5.

    • Correlations from the protons on C8 and C10 to the Boc carbonyl carbon.

    • Correlations from the t-Butyl protons to the Boc quaternary and carbonyl carbons.

By systematically mapping these connections, the full structure of this compound can be unambiguously confirmed, demonstrating the power of a comprehensive, multi-technique NMR analysis.[17][18]

References

  • 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Wiley Online Library. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. Available at: [Link]

  • Piperidine Spectra. SpectraBase. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • tert-butyl 2-oxo-4-oxa-1, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 1 gram. CP Lab Chemicals. Available at: [Link]

  • Piperidine 13C NMR. SpectraBase. Available at: [Link]

  • tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • NMR Chemical Shifts. University of Puget Sound. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Medium. Available at: [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]

  • 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • Structure Elucidation by NMR. ETH Zurich. Available at: [Link]

  • Theoretical NMR correlations based Structure Discussion. ResearchGate. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]

  • 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the foundational principles of its ionization and fragmentation, offering predictive insights and detailed experimental protocols. By elucidating the characteristic fragmentation pathways, this guide serves as an essential resource for the structural confirmation and purity assessment of this and structurally related spirocyclic compounds.

Introduction: The Significance of Spirocyclic Scaffolds and the Role of Mass Spectrometry

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly prevalent scaffolds in medicinal chemistry. Their rigid, three-dimensional nature offers novel vectoral arrangements for substituents, enabling precise interaction with biological targets. This compound is a key building block in the synthesis of more complex molecules, including potent and selective inhibitors of enzymes such as METTL3.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of its synthetic utility, allowing for controlled chemical transformations.[2][3]

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of such molecules.[4] It provides crucial information on molecular weight and structure through the analysis of fragmentation patterns.[5][6][7] For novel and complex molecules like this compound, a thorough understanding of their behavior under mass spectrometric conditions is paramount for unambiguous identification and quality control during the drug discovery and development process. This guide will focus on the fragmentation patterns observed under electrospray ionization (ESI), a soft ionization technique widely used for the analysis of thermally labile and polar molecules.[8][9][10]

Predicted Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's properties is crucial for developing an appropriate mass spectrometry method.

PropertyValueSource
Molecular FormulaC₁₄H₂₄N₂O₃[11]
Molecular Weight268.35 g/mol PubChem
Monoisotopic Mass268.17869 DaPubChem
InChI KeySRXNZBIOGZNYEO-UHFFFAOYSA-N[11]

Electrospray Ionization (ESI) and Predicted Fragmentation Pathways

Electrospray ionization is the preferred method for this compound due to its ability to generate intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[10][12] The basic nitrogen atoms in the diazaspirocyclic core are readily protonated in the ESI source, typically in the presence of a protic solvent.

The subsequent fragmentation of the protonated molecule, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides a wealth of structural information. The fragmentation is dictated by the relative stabilities of the resulting fragment ions and neutral losses. For this compound, the fragmentation is expected to be dominated by the lability of the Boc protecting group and cleavages within the spirocyclic ring system.[13][14]

Fragmentation of the Boc Group

The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions and in the gas phase.[14][15] The primary fragmentation pathways for the Boc group are:

  • Loss of isobutylene (C₄H₈): This is a characteristic fragmentation of Boc-protected amines, resulting in a neutral loss of 56 Da.[16][17]

  • Loss of the entire Boc group (C₅H₉O₂): This corresponds to a neutral loss of 101 Da.

  • Combined loss of isobutylene and carbon dioxide (C₅H₈O₂): This results in a total neutral loss of 100 Da.[14]

Fragmentation of the Spirocyclic Core

The fragmentation of the diazaspiro[5.5]undecane core is influenced by the location of the charge and the inherent strain of the ring system.[13][18] Common fragmentation patterns for piperidine-like structures involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[13]

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for protonated this compound.

Fragmentation_Pathway M_H [M+H]⁺ m/z 269.19 M_H_minus_56 [M+H-C₄H₈]⁺ m/z 213.12 M_H->M_H_minus_56 - C₄H₈ (56 Da) M_H_minus_100 [M+H-C₅H₈O₂]⁺ m/z 169.12 M_H->M_H_minus_100 - C₅H₈O₂ (100 Da) Fragment_B Acylium Ion m/z 126.08 M_H->Fragment_B - C₈H₁₅N₂ (139 Da) Fragment_A Piperidinium Ion m/z 98.09 M_H_minus_56->Fragment_A - C₅H₅NO₂ (127 Da) M_H_minus_100->Fragment_A - C₃H₃O₂ (71 Da)

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

Liquid Chromatography Conditions
  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be 5-95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive ion mode.[13]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize desolvation and cone gas flow rates according to the instrument manufacturer's recommendations.

  • MS Method:

    • Full Scan (MS1): Acquire a full scan spectrum from m/z 100-500 to identify the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion at m/z 269.2. Optimize collision energy (typically in the range of 10-40 eV) to obtain a rich fragmentation spectrum.

The following diagram outlines the experimental workflow.

Experimental_Workflow Sample_Prep Sample Preparation (10 µg/mL in mobile phase) LC_Separation LC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1_Scan MS1 Full Scan (Identify [M+H]⁺ at m/z 269.2) ESI->MS1_Scan MS2_Scan MS/MS Product Ion Scan (Fragment m/z 269.2) MS1_Scan->MS2_Scan Select Precursor Data_Analysis Data Analysis (Fragmentation Pattern Elucidation) MS2_Scan->Data_Analysis

Caption: LC-MS/MS experimental workflow for the target compound.

Data Interpretation and Expected Results

The analysis of the MS/MS spectrum should reveal characteristic fragment ions that confirm the structure of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
269.2213.156.1Loss of isobutylene from the Boc group
269.2169.1100.1Loss of isobutylene and CO₂ from the Boc group
269.2113.1156.1Cleavage of the spirocyclic ring

The presence of the ion at m/z 213.1 is a strong indicator of the Boc-protected amine. Further fragmentation of this ion can provide more detailed information about the spirocyclic core.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the mass spectrometric analysis of this compound. The predicted fragmentation pathways, coupled with the detailed experimental protocol, offer a robust framework for the confident identification and structural elucidation of this important synthetic intermediate. The principles outlined here can be extended to the analysis of a wide range of related spirocyclic compounds and Boc-protected amines. As new, more complex molecules are synthesized in the pursuit of novel therapeutics, a deep understanding of their mass spectrometric behavior will remain a critical component of the analytical toolkit for chemists and drug discovery scientists.

References

  • BenchChem. (2025).
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Ghosh, S. K., et al. (2010). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

  • BenchChem. (2025).
  • Turecek, F., & Polce, M. J. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH. [Link]

  • Reverter, M., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Henderson, W., & McIndoe, J. S. (2005). 2.30 Electrospray Mass Spectrometry. [Link]

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

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Synthesis of 1,9-diazaspiro[5.5]undecane core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of the 1,9-Diazaspiro[5.5]undecane Core Structure

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold is a paramount example of a "privileged structure" in modern medicinal chemistry. Its unique three-dimensional conformation, rigid structure, and synthetically accessible substitution points have established it as a cornerstone for the development of novel therapeutics.[1] Derivatives of this core have demonstrated significant biological activity across a wide spectrum of therapeutic areas, including the treatment of obesity, pain, cancer, cardiovascular disorders, and viral infections like Dengue virus.[1][2] This guide provides a comprehensive overview of the key synthetic strategies for constructing the 1,9-diazaspiro[5.5]undecane core, offering field-proven insights into reaction mechanisms, experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in drug development.

The Strategic Importance of the 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings spiro-fused at the C5 position (based on systematic numbering).[1] This arrangement imparts significant conformational rigidity, which is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

The two nitrogen atoms at positions 1 and 9 serve as critical handles for synthetic diversification. Bioactive compounds containing this core structure invariably feature substituents at the N9 position and frequently at the N1 position as well.[1] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the modulation of pharmacological activity.

Caption: General structure of 1,9-diazaspiro[5.5]undecane with systematic numbering.

The scaffold's utility is demonstrated in its incorporation into potent inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC) for obesity treatment and as antagonists for orexin receptors in managing sleep disorders.[1] Its versatility makes understanding its synthesis a critical endeavor for medicinal chemists.

Core Synthesis Strategy I: Double Reductive Amination Cascade

One of the most robust and widely employed methods for constructing the 1,9-diazaspiro[5.5]undecane core is through a double reductive amination sequence. This strategy is prized for its efficiency and the use of readily available starting materials. The fundamental principle involves the reaction of a primary amine with two carbonyl groups, leading to the formation of two imine intermediates which are subsequently reduced to form the heterocyclic rings.

Mechanistic Rationale

Reductive amination is a powerful C-N bond-forming reaction that proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[3][4] The choice of reducing agent is critical for the success of this one-pot reaction. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound.[3][5][6] This selectivity prevents the premature reduction of the aldehyde or ketone, allowing for the crucial imine formation to occur first. The reaction is typically performed under weakly acidic conditions (pH 4-6), which facilitates both the condensation (imine formation) and the reduction steps.

Caption: Workflow for the Double Reductive Amination strategy.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a protected 1,9-diazaspiro[5.5]undecane derivative.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Ethylenediamine (0.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

  • Acetic Acid (AcOH) (catalytic amount)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • Reaction Setup: To a solution of N-Boc-4-piperidone in anhydrous DCM under an inert atmosphere (N₂ or Ar), add ethylenediamine followed by a catalytic amount of glacial acetic acid.

  • Imination: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine species. The progress can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. Causality Note: The portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to yield the desired N-Boc protected 1,9-diazaspiro[5.5]undecane.

Core Synthesis Strategy II: Michael Addition and Cyclization

An alternative and powerful approach leverages a Michael addition reaction as the key step for constructing one of the piperidine rings. This method is particularly useful for creating derivatives with specific substitution patterns that may be difficult to access via reductive amination.

Mechanistic Rationale

This strategy often involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). The resulting enolate intermediate can then be trapped or undergo further reactions. A subsequent intramolecular cyclization, often via an amidation or another C-N bond formation, completes the spirocyclic core. Lewis acids are sometimes employed to activate the Michael acceptor and facilitate the initial addition.[7] This pathway offers excellent control over stereochemistry, especially when chiral auxiliaries or catalysts are used.[8]

Michael_Addition_Workflow start Starting Materials: - Piperidine-based nucleophile - α,β-Unsaturated Ester/Ketone step1 Step 1: Michael Addition (Base or Lewis Acid Catalysis) Forms acyclic intermediate start->step1 Conjugate Addition step2 Step 2: Deprotection (if needed) Exposes amine for cyclization step1->step2 step3 Step 3: Intramolecular Cyclization (e.g., Amidation, Reductive Amination) Forms second ring step2->step3 Key Ring Closure product Product: Substituted 1,9-Diazaspiro[5.5]undecane step3->product

Caption: Workflow for the Michael Addition and Cyclization strategy.

Detailed Experimental Protocol

This protocol describes a general approach for synthesizing a 2-oxo-1,9-diazaspiro[5.5]undecane derivative, a common precursor in drug discovery.[1]

Materials:

  • 4-Amino-1-Boc-piperidine (1.0 eq)

  • Ethyl acrylate (1.1 eq)

  • Methanol (Solvent)

  • Sodium hydride (NaH) or a strong non-nucleophilic base

  • Anhydrous Toluene or THF (Solvent for cyclization)

Procedure:

  • Michael Addition: Dissolve 4-Amino-1-Boc-piperidine in methanol. Add ethyl acrylate and stir the mixture at room temperature for 24 hours. Causality Note: This is a classic Aza-Michael addition. The primary amine acts as the nucleophile, adding to the electron-deficient alkene.

  • Isolation of Intermediate: Remove the solvent under reduced pressure. The resulting crude diester intermediate can often be used in the next step without further purification.

  • Cyclization Setup: Suspend the crude intermediate in anhydrous toluene under an inert atmosphere. Cool the mixture to 0 °C.

  • Dieckmann Condensation/Cyclization: Add sodium hydride (60% dispersion in mineral oil) portion-wise to the suspension. After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC). Causality Note: The strong base deprotonates the nitrogen, which then acts as a nucleophile in an intramolecular fashion to displace the ethoxy group of the ester, forming the lactam ring.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Acidify with dilute HCl to pH ~5-6. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the N-Boc-2-oxo-1,9-diazaspiro[5.5]undecane.

Summary of Synthetic Strategies

Strategy Key Reaction Common Reagents Advantages Considerations
Double Reductive Amination Imine formation and in-situ reductionN-Boc-4-piperidone, diamines, NaBH(OAc)₃, NaBH₃CNHigh efficiency, one-pot procedure, readily available starting materials.Requires careful control of pH; stoichiometry of the reducing agent is critical.
Michael Addition & Cyclization Aza-Michael addition, intramolecular condensationAminopiperidines, α,β-unsaturated esters, strong bases (NaH)Excellent for creating substituted derivatives (e.g., 2-oxo); good stereochemical control.Often a multi-step process; may require harsh basic conditions.
Arene-Fused Synthesis Varies (e.g., Pictet-Spengler, Friedel-Crafts)Substituted anilines, cyclic ketonesProvides access to rigid, planarized analogs with unique pharmacological profiles.Synthesis can be more complex and substrate-specific.

Post-Synthesis Functionalization: Accessing Chemical Diversity

The true power of the 1,9-diazaspiro[5.5]undecane core in drug discovery lies in the ability to functionalize the N1 and N9 positions. Once the core is synthesized (often with a protecting group like Boc on one or both nitrogens), these groups can be selectively removed and elaborated.

  • N-Alkylation/Arylation: Deprotection followed by reaction with alkyl halides, or via Buchwald-Hartwig amination for aryl groups, allows for the introduction of diverse substituents.

  • N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides access to a wide range of amide and sulfonamide derivatives, which are crucial for modulating activity and properties.[9]

This late-stage functionalization is a cornerstone of structure-activity relationship (SAR) studies, enabling the rapid generation of compound libraries to optimize potency, selectivity, and pharmacokinetic profiles.[1]

Drug_Discovery_Logic cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Screening & Optimization cluster_3 Outcome Core 1,9-Diazaspiro[5.5]undecane Core Structure N1_Func N1 Functionalization (Alkylation, Acylation) Core->N1_Func N9_Func N9 Functionalization (Alkylation, Acylation) Core->N9_Func SAR SAR Studies (Structure-Activity Relationship) N1_Func->SAR N9_Func->SAR Lead_Opt Lead Optimization (ADME, Potency, Selectivity) SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical flow from core synthesis to drug candidate in medicinal chemistry.

Conclusion

The 1,9-diazaspiro[5.5]undecane core is a privileged scaffold whose synthesis is a key enabling step in the discovery of new medicines. The synthetic routes outlined in this guide, particularly the double reductive amination and Michael addition strategies, provide reliable and versatile platforms for accessing this important chemical space. By understanding the underlying mechanisms and mastering these experimental protocols, researchers can efficiently generate diverse libraries of spirocyclic compounds, paving the way for the development of next-generation therapeutics to address a multitude of unmet medical needs.

References

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC Source: PubMed Central URL: [Link]

  • Title: Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases Source: PubMed URL: [Link]

  • Title: Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts Source: Not specified, likely a journal article. URL: [Link]

  • Title: Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones Source: ResearchGate URL: [Link]

  • Title: Myers Chem 115 - Reductive Amination Source: Harvard University Course Material URL: [Link]

  • Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Reductive Amination - Common Conditions Source: organic-chemistry.org URL: [Link]

  • Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno Source: University of Southampton ePrints URL: [Link]

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A Comprehensive Technical Guide to the Solubility and Stability of Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a unique spirocyclic scaffold containing a lactam and a Boc-protected amine. Such structures are of significant interest in medicinal chemistry and drug development due to their conformational rigidity and potential for diverse biological activities. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties fundamentally influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, this document serves as a methodological playbook, empowering researchers to generate robust and reliable data. We will delve into the theoretical underpinnings of solubility and stability, provide detailed, field-proven experimental protocols, and discuss the analytical methodologies required for accurate assessment, all in accordance with industry-standard guidelines.

Compound Profile: Predicted Physicochemical Properties

A foundational step in characterizing a new chemical entity is to establish its basic physicochemical properties. While experimental data for this compound is scarce, we can infer likely characteristics from closely related analogs and computational predictions. The data for a similar, non-oxidized analog, tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, is available and provides a useful starting point.

PropertyPredicted Value (for the analog)Significance in Solubility & Stability
Molecular Formula C₁₄H₂₆N₂O₂Defines the elemental composition and molecular weight.
Molecular Weight 254.37 g/mol Influences diffusion and solubility.
XLogP3 1.8A measure of lipophilicity; a value in this range suggests moderate permeability and solubility.
Hydrogen Bond Donors 1The secondary amine can donate a hydrogen bond, influencing interactions with polar solvents.
Hydrogen Bond Acceptors 3The carbonyl and ether oxygens can accept hydrogen bonds, enhancing solubility in protic solvents.
TPSA (Topological Polar Surface Area) 41.6 ŲIndicates the polar surface area, which is correlated with drug transport properties.

Note: These values are for a structurally similar analog and should be experimentally verified for this compound.

Part 1: Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development. This section outlines protocols for determining both kinetic and thermodynamic solubility.

Theoretical Framework

The solubility of a compound is influenced by several factors, including its intrinsic properties (crystal lattice energy, lipophilicity) and the properties of the solvent (polarity, pH, temperature). The presence of ionizable groups, such as the secondary amine in the spirocyclic core, means that the solubility of this compound is expected to be pH-dependent.

Experimental Protocols

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method often used in early drug discovery for rapid assessment.

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.

  • Analysis: Analyze the plate using a nephelometer to measure light scattering from precipitated particles or by UV-Vis spectroscopy after filtration to quantify the dissolved compound.[1]

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent when the solid and dissolved forms are in equilibrium. This is a more time-consuming but more accurate method, crucial for later-stage development.[2][3][4]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Compound Addition: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and relevant organic solvents (e.g., ethanol, propylene glycol).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.

  • Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[3]

G Compound This compound Acid Acid (HCl) Compound->Acid Base Base (NaOH) Compound->Base Oxidation Oxidation (H₂O₂) Compound->Oxidation Heat Heat Compound->Heat Light Light (ICH Q1B) Compound->Light Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Heat->Degradants Light->Degradants

Caption: Forced degradation stress conditions.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance. These studies are governed by ICH guideline Q1A(R2).

Protocol: Long-Term Stability Study

  • Storage Conditions: Store the solid compound in controlled environment chambers at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating HPLC method.

Part 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from degradation products, process impurities, or other potential impurities.

Protocol: HPLC Method Development

  • Column Selection: Screen a variety of HPLC columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., acetonitrile or methanol with buffered aqueous phase) and pH to resolve the parent compound from all degradation products. Gradient elution is often necessary.

  • Detector Wavelength: Select a UV wavelength that provides a good response for both the parent compound and the impurities. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This guide provides a comprehensive and actionable framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability studies, researchers can generate the critical data required for informed decision-making in the drug development process. The emphasis on developing and validating a robust stability-indicating HPLC method ensures the integrity and reliability of the data generated. This systematic approach will not only fulfill regulatory requirements but also provide a deep understanding of the compound's behavior, ultimately facilitating its successful progression from a promising lead to a viable drug candidate.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

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  • ADME Solubility Assay. BioDuro. Available from: [Link]

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Bioactivity of 1,9-diazaspiro[5.5]undecane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Bioactivity of 1,9-Diazaspiro[5.5]undecane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold represents a quintessential "privileged structure" in medicinal chemistry. Comprising two piperidine rings fused at a single spirocyclic center, this rigid three-dimensional motif provides a unique topographical platform for interacting with a wide array of biological targets. Its derivatives have demonstrated significant therapeutic potential across multiple domains, including metabolic disorders, oncology, and neuropharmacology. This guide synthesizes current knowledge on the bioactivity of these compounds, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By explaining the causality behind experimental design and grounding claims in authoritative sources, this document serves as a technical resource for professionals engaged in drug discovery and development.

The 1,9-Diazaspiro[5.5]undecane Core: A Privileged Scaffold

The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings spirofused at the 2-position of one ring and the 4-position of the other.[1] This arrangement imparts significant conformational rigidity, which can reduce the entropic penalty of binding to a biological target and enhance selectivity. The nitrogen atoms at the 1- and 9-positions serve as key handles for synthetic modification, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Bioactive derivatives frequently incorporate additional structural features, such as:

  • Substituents at the N9 position: This is the most common site for modification, often connecting the spirocyclic core to other pharmacophoric elements.[1]

  • Substituents at the N1 position: Modification at this site can also significantly influence bioactivity.[1]

  • A carbonyl group at the C2 position: This creates a 1,9-diazaspiro[5.5]undecan-2-one derivative, a common variant.[1][2]

  • Fused aromatic or heteroaromatic rings: Fusing an arene ring at positions 4 and 5 is a prevalent strategy to extend the scaffold and introduce new interaction points.[1]

The versatility of this scaffold has led to its exploration in numerous therapeutic areas, establishing it as a cornerstone for the development of novel small-molecule drugs.

Therapeutic Applications and Mechanisms of Action

The unique structural properties of 1,9-diazaspiro[5.5]undecane derivatives have been leveraged to target a variety of enzymes and receptors.

Metabolic Disorders: Targeting Obesity

Several derivatives have been investigated as anti-obesity agents, primarily through the inhibition of acetyl-CoA carboxylase (ACC) and antagonism of the neuropeptide Y (NPY) Y5 receptor.[1][3]

  • Mechanism of Action: ACC Inhibition Acetyl-CoA carboxylase exists in two isoforms, ACC1 and ACC2, which catalyze the carboxylation of acetyl-CoA to malonyl-CoA. This is a rate-limiting step in fatty acid synthesis. Inhibiting ACC can decrease fat storage and promote fatty acid oxidation. Certain 1,9-diazaspiro[5.5]undecane derivatives have emerged as potent dual inhibitors of both ACC1 and ACC2.[1] For example, pyrazole-fused derivatives have shown IC50 values in the low nanomolar range for both human ACC1 and ACC2.[1]

  • Mechanism of Action: NPY Y5 Receptor Antagonism The neuropeptide Y Y5 receptor is implicated in the regulation of food intake. Antagonizing this receptor can lead to a reduction in appetite. Studies have demonstrated that compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety exhibit potent NPY Y5 antagonism, with IC50 values often below 100 nM.[1]

Table 1: Bioactivity of 1,9-Diazaspiro[5.5]undecane Derivatives in Metabolic Disorders

Compound ClassTargetBioactivity (IC50)Reference
Pyrazole-fused derivativehACC1 / hACC211 nM / 4 nM[1]
Benzimidazole derivative11β-HSD149.0 nM[1]
N-Aroyl derivativesNPY Y5 Receptor< 100 nM[1]

This protocol outlines a standard method for determining the inhibitory potency of test compounds against ACC. The principle relies on measuring the incorporation of radioactive 14C from [14C]bicarbonate into malonyl-CoA.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human ACC1 or ACC2.

  • Reaction Mixture: Prepare a reaction buffer containing Tricine buffer, KCl, MgCl2, DTT, ATP, acetyl-CoA, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the enzyme and NaH14CO3 to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an acid (e.g., HCl).

  • Quantification: After drying, measure the acid-stable radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram: Screening Cascade for Anti-Obesity Agents

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library (1,9-Diazaspiro Derivatives) Primary_Assay Primary Screen (e.g., ACC1/ACC2 Inhibition Assay) Compound_Library->Primary_Assay Secondary_Assay Secondary Screen (e.g., NPY Y5 Binding Assay) Primary_Assay->Secondary_Assay Active Hits Selectivity_Panel Selectivity & Off-Target Screening Secondary_Assay->Selectivity_Panel Confirmed Hits PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies Optimized Leads Efficacy_Models Efficacy Models (e.g., Diet-Induced Obesity Mice) PK_Studies->Efficacy_Models Lead_Candidate Lead Candidate Efficacy_Models->Lead_Candidate

Caption: High-throughput screening workflow for identifying anti-obesity drug candidates.

Oncology: Novel Anticancer Strategies

The rigid spirocyclic scaffold has been incorporated into molecules designed to inhibit key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs) and epigenetic modulators.[1][3]

  • Mechanism of Action: CDK7 Inhibition CDK7 is a crucial component of the cell cycle machinery and transcription. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. A pyrazolo[1,5-a][1][3][4]triazine derivative featuring a 1,9-diazaspiro[5.5]undecane moiety demonstrated potent inhibition of CDK7 with an IC50 value of ≤5 nM.[1]

  • Mechanism of Action: METTL3 Inhibition N6-methyladenosine (m6A) is an important RNA modification regulated by the METTL3/METTL14 methyltransferase complex. Dysregulation of m6A is linked to various cancers. A recent study developed 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as highly potent METTL3 inhibitors, with the lead compound achieving an IC50 of 5 nM.[5] These inhibitors were shown to reduce m6A levels in acute myeloid leukemia cells.[5]

Table 2: Bioactivity of 1,9-Diazaspiro[5.5]undecane Derivatives in Oncology

Compound ClassTargetBioactivity (IC50)Cell LineReference
Pyrazolo[1,5-a][1][3][4]triazineCDK7≤5 nM-[1]
1,4,9-Triazaspiro[5.5]undecan-2-oneMETTL35 nMMOLM-13[5]
2,4-Diazaspiro[5.5]undecane-1,5,9-trione-VariesLiver Adenocarcinoma[6]

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, Hep G2) in a 96-well plate and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%.

Pathway Diagram: Simplified CDK7-Mediated Cell Cycle Control

CDK7 CDK7/ Cyclin H CDK_Sub Other CDKs (CDK1, CDK2, etc.) CDK7->CDK_Sub Activates RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates Cell_Cycle Cell Cycle Progression CDK_Sub->Cell_Cycle Transcription Transcription Initiation RNAPII->Transcription Inhibitor Diazaspiro-Derivative Inhibitor Inhibitor->CDK7

Caption: Inhibition of CDK7 by a diazaspiro derivative blocks cell cycle progression.

Neuropharmacology: Modulating CNS Targets

The rigid conformation of diazaspiro compounds makes them well-suited for interacting with specific receptor subtypes in the central nervous system (CNS).

  • Mechanism of Action: GABAA Receptor Antagonism The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the CNS. Certain 3,9-diazaspiro[5.5]undecane-based compounds act as potent and selective competitive GABAA receptor antagonists.[3][9] One analog displayed a Ki of 180 nM and showed selectivity for extrasynaptic α4βδ subtypes over α1- and α2-containing subtypes.[9] This activity is notable because these compounds lack the acidic functional group typically required for GABAAR ligands, suggesting a novel binding mode.[9]

  • Mechanism of Action: Dual MOR Agonism and σ1R Antagonism A promising strategy for developing safer and more effective analgesics is to combine μ-opioid receptor (MOR) agonism with sigma-1 receptor (σ1R) antagonism. This dual action can enhance analgesic effects while mitigating side effects like constipation.[10][11] A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were developed as potent dual-target ligands. One lead compound showed potent MOR agonism and σ1R antagonism, delivering analgesic activity comparable to oxycodone but with reduced constipation in preclinical models.[10][11]

Table 3: Bioactivity of 1,9-Diazaspiro[5.5]undecane Derivatives in Neuropharmacology

Compound ClassTargetBioactivity (Ki)Bioactivity (EC50)Reference
3,9-Diazaspiro[5.5]undecaneGABAAR (α4βδ)180 nM-[9]
4-Aryl-1-oxa-4,9-diazaspiroMOR / σ1R1.1 nM / 2.6 nM18 nM (MOR)[10][11]

Conclusion and Future Perspectives

The 1,9-diazaspiro[5.5]undecane scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics. Its conformational rigidity and synthetic tractability allow for precise tuning of pharmacological profiles to achieve high potency and selectivity. The diverse bioactivities discovered to date—spanning metabolic diseases, oncology, and neuroscience—underscore the scaffold's privileged status.

Future research will likely focus on:

  • Exploring New Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to identify new biological targets.

  • Improving ADME Properties: Optimizing lead compounds to enhance drug-like properties such as solubility, permeability, and metabolic stability.[1]

  • Elucidating Novel Mechanisms: Investigating the precise molecular interactions and downstream signaling pathways through which these compounds exert their effects.

As our understanding of disease biology deepens, the rational design of 1,9-diazaspiro[5.5]undecane derivatives will continue to offer powerful opportunities for developing next-generation medicines.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(82), 52125-52145. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Zenodo. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Yet, L. (2018). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Amanote Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective. Amanote Research. [Link]

  • Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. [Link]

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  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

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  • Sense Chemicals (Shanghai) Co., Ltd. (n.d.). Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. SenseChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,9-Ditert-butyl-1,9-diazaspiro[5.5]undecane. PubChem. [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds. MDPI. [Link]

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A Technical Guide to the Diazaspiro[5.5]undecane Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, privileged scaffolds represent a cornerstone of efficient drug discovery, offering a molecular framework capable of binding to multiple, distinct biological targets. Among these, spirocyclic systems have garnered significant attention for their ability to confer three-dimensional complexity and novel intellectual property. This guide provides an in-depth technical analysis of the diazaspiro[5.5]undecane core, a prominent member of this class. We will explore its unique structural attributes, established synthetic pathways, and its successful application in the development of potent and selective modulators for critical therapeutic targets, including the neurokinin-3 (NK3) and melanin-concentrating hormone (MCH) receptors. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Concept of Privileged Scaffolds

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. These structures are not merely inert skeletons; they possess specific steric and electronic features that allow them to present appended functionalities in precise three-dimensional orientations, facilitating recognition by diverse protein targets. The utility of privileged scaffolds lies in their ability to accelerate the drug discovery process by providing a validated starting point for library synthesis and lead optimization.

Spirocyclic systems, characterized by two rings connected by a single common atom, are particularly valuable as privileged scaffolds.[1] Their inherent three-dimensionality and conformational rigidity distinguish them from the often flat, sp2-rich molecules that have historically dominated medicinal chemistry. This defined spatial arrangement of substituents can lead to significant gains in binding affinity, selectivity, and improved pharmacokinetic properties.[2] The diazaspiro[5.5]undecane core, composed of two spiro-fused piperidine rings, is an exemplary privileged scaffold that has been successfully exploited across various therapeutic areas.[3][4]

Structural & Conformational Merits of the Diazaspiro[5.5]undecane Core

The 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane isomers are among the most explored within this class. The core structure consists of two six-membered piperidine rings sharing a central quaternary carbon. This arrangement imparts several key advantages:

  • Defined 3D Geometry: The spirocyclic nature forces substituents into precise vectors, allowing for the exploration of chemical space in three dimensions. This is crucial for interacting with the complex and often cryptic binding pockets of protein targets.

  • Conformational Rigidity: The fused ring system restricts conformational flexibility. This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty upon binding to a receptor, often leading to higher affinity.

  • Tunable Physicochemical Properties: The two nitrogen atoms provide handles for chemical modification, allowing for fine-tuning of properties such as basicity, solubility, and hydrogen bonding potential. Bioactive compounds typically bear substituents at the nitrogen positions (e.g., N1 and N9).[3]

  • Novelty and IP Space: As a complex and sp3-rich scaffold, it provides access to novel chemical matter, offering opportunities for securing intellectual property in crowded therapeutic areas.

The majority of bioactive compounds incorporating this scaffold feature substituents at one or both nitrogen atoms and may include additional fused aromatic rings or a carbonyl group at position 2.[5]

Visualization: The Privileged Scaffold Concept

The diagram below illustrates how a central privileged scaffold, such as diazaspiro[5.5]undecane, can be decorated with different functional groups (R1, R2) to achieve specific binding to multiple, distinct receptor types.

PrivilegedScaffold cluster_0 Drug Development Pipeline cluster_1 Functionalization cluster_2 Biological Targets Scaffold Diazaspiro[5.5]undecane Core R1 R1 Group (e.g., Aryl amide) Scaffold->R1 Attach Group 1 R2 R2 Group (e.g., Benzyl) Scaffold->R2 Attach Group 2 ReceptorA Receptor A (e.g., NK3R) R1->ReceptorA Binds to ReceptorB Receptor B (e.g., MCH-R1) R2->ReceptorB Binds to ReceptorC Receptor C (e.g., Opioid) R2->ReceptorC Binds to

Caption: A diazaspiro[5.5]undecane core enabling access to diverse biological targets.

Synthetic Strategies and Methodologies

The construction of the diazaspiro[5.5]undecane core has been approached through various synthetic routes. A key challenge is the stereoselective creation of the quaternary spirocenter. Strategies often involve intramolecular cyclization reactions. A divergent synthesis has been described where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[6] Another effective method involves an intramolecular spirocyclization of 4-substituted pyridines activated with ethyl chloroformate in the presence of a Lewis acid like Ti(OiPr)₄.[6]

For oxa-diazaspiro[5.5]undecane derivatives, a versatile route starts from N-Boc-piperidone.[7] The synthesis involves the formation of an epoxide, followed by a thermal ring-opening with an arylamine, acylation, and a final intramolecular cyclization to yield the spirocyclic core.[7]

Exemplary Protocol: Synthesis of a 1-Oxa-4,9-diazaspiro[5.5]undecane Intermediate

The following protocol is adapted from a reported synthesis of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.[7]

Objective: To synthesize the spirocyclic lactam intermediate (compound 12 in the reference), a key precursor for functionalized 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Workflow Diagram:

SynthesisWorkflow Start N-Boc-4-piperidone Step1 Epoxidation (Corey-Chaykovsky) Start->Step1 Step2 Ring Opening (with Arylamine) Step1->Step2 Step3 Acylation (with Acyl Halide) Step2->Step3 Step4 Intramolecular Cyclization (t-BuOK) Step3->Step4 Product Spirocyclic Lactam Intermediate Step4->Product

Caption: Key steps in the synthesis of a 1-oxa-4,9-diazaspiro[5.5]undecane intermediate.

Step-by-Step Methodology:

  • Epoxidation: To a solution of N-Boc-4-piperidone (6 ) in a suitable solvent like DMSO, add Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a base like NaH). Stir the reaction at room temperature until completion to form the epoxide (7 ).

  • Ring Opening: The crude epoxide (7 ) is subjected to a thermal ring-opening reaction. Add the desired arylamine (8 ) and heat the mixture, typically without solvent or in a high-boiling point solvent, to yield the corresponding aminoalcohol (9 ).

  • Acylation: Dissolve the aminoalcohol (9 ) in an inert solvent such as dichloromethane (DCM). Cool the solution in an ice bath and add a base (e.g., triethylamine), followed by the dropwise addition of the appropriate acyl halide (10 ). Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Intramolecular Cyclization: Dissolve the acylated product from the previous step in a solvent like THF. Cool the solution to a low temperature (e.g., -78 °C) and add a strong base, such as potassium tert-butoxide (t-BuOK), to promote the intramolecular cyclization. This step forms the desired spirocyclic lactam (12 ).

  • Work-up and Purification: Upon completion, the reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the pure spirocyclic intermediate.

Applications in Medicinal Chemistry: Case Studies

The diazaspiro[5.5]undecane scaffold has been instrumental in the development of antagonists for several G-protein coupled receptors (GPCRs). Its rigid structure allows for the precise positioning of pharmacophoric elements to achieve high affinity and selectivity.

Case Study 1: Neurokinin-3 (NK3) Receptor Antagonists

The neurokinin-3 receptor (NK3R) is implicated in the thermoregulatory pathways in the hypothalamus. Antagonism of this receptor has emerged as a highly effective, non-hormonal treatment for vasomotor symptoms (hot flashes) associated with menopause.[8][9] Several clinical candidates based on various scaffolds have demonstrated rapid and sustained relief from these symptoms.[10] The diazaspiro[5.5]undecane core has been successfully employed to create potent and selective NK3R antagonists.

  • Mechanism of Action: In menopausal women, declining estrogen levels lead to hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus.[10] This results in increased signaling through the NK3R, disrupting normal thermoregulation and causing hot flashes. NK3R antagonists block this signaling cascade, restoring normal thermoregulation.[8]

Signaling Pathway Diagram:

NK3R_Pathway cluster_0 Menopause-Induced State cluster_1 Therapeutic Intervention Estrogen Decreased Estrogen KNDy KNDy Neuron Hyperactivity Estrogen->KNDy NKB Neurokinin B (NKB) Release KNDy->NKB NK3R NK3 Receptor NKB->NK3R Activates HF Vasomotor Symptoms (Hot Flashes) NK3R->HF Triggers Antagonist Diazaspiro[5.5]undecane NK3R Antagonist Antagonist->NK3R Blocks Block

Caption: NK3R antagonist blocks the signaling cascade that leads to vasomotor symptoms.

Case Study 2: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

The melanin-concentrating hormone receptor 1 (MCH-R1) is a GPCR primarily expressed in the brain that plays a key role in regulating feeding behavior, energy homeostasis, and mood.[11][12] Antagonism of MCH-R1 has been pursued as a therapeutic strategy for the treatment of obesity and anxiety/depression.[13][14][15]

The diazaspiro[5.5]undecane scaffold has been identified as a promising core for the development of potent MCH-R1 antagonists. The structural rigidity and the ability to introduce diverse substituents at the nitrogen atoms allow for the optimization of binding affinity and pharmacokinetic profiles.[11] For example, a series of 1,9-diazaspiro[5.5]undecane derivatives were investigated as Neuropeptide Y (NPY) Y5 antagonists, another target for obesity treatment, with several compounds showing IC₅₀ values below 100 nM.[3]

Other Therapeutic Targets

The versatility of the diazaspiro[5.5]undecane scaffold is further demonstrated by its application across other target classes:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent sEH inhibitors, with potential applications in treating chronic kidney disease.[16]

  • GABA-A Receptor Antagonists: 3,9-Diazaspiro[5.5]undecane derivatives have been reported as competitive antagonists of the GABA-A receptor, with potential use as tools to investigate peripheral immunomodulation.[2]

  • Dual MOR/σ1R Ligands: As mentioned, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[7]

Table 1: Summary of Diazaspiro[5.5]undecane Applications

Target ClassSpecific TargetTherapeutic AreaRepresentative ScaffoldReference
Neuropeptide ReceptorsNK3 ReceptorMenopause (Vasomotor Symptoms)Diazaspiro[5.5]undecane[8]
Neuropeptide ReceptorsMCH-R1Obesity, Anxiety/DepressionDiazaspiro[5.5]undecane[11][14]
Neuropeptide ReceptorsNPY Y5 ReceptorObesity1,9-Diazaspiro[5.5]undecane[3]
Hydrolase EnzymessEHChronic Kidney Disease1-Oxa-4,9-diazaspiro[5.5]undecane[16]
Ligand-gated Ion ChannelsGABA-A ReceptorImmunomodulation Research3,9-Diazaspiro[5.5]undecane[2]
Opioid/Sigma ReceptorsMOR / σ1RPain1-Oxa-4,9-diazaspiro[5.5]undecane[7]

Conclusion and Future Perspectives

The diazaspiro[5.5]undecane core has firmly established itself as a privileged scaffold in modern drug discovery. Its unique three-dimensional structure, conformational rigidity, and synthetic tractability provide a robust platform for developing highly potent and selective ligands. The clinical and preclinical success of compounds built around this core, particularly in targeting challenging GPCRs like the NK3 and MCH-1 receptors, underscores its value.

Future efforts will likely focus on exploring new regions of chemical space by developing novel synthetic methodologies to access asymmetrically substituted and more complex derivatives. The application of this scaffold is expected to expand beyond the central nervous system and metabolic diseases into areas such as oncology and immunology. As our understanding of complex biological systems grows, the demand for sophisticated molecular tools that can precisely modulate these systems will continue to increase, ensuring that the diazaspiro[5.5]undecane scaffold remains a valuable asset in the medicinal chemist's toolbox.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link][3][4][5]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link][16]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. [Link]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (n.d.). Semantic Scholar. [Link][1]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. [Link][6]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. [Link][2]

  • Pérez-Areales, F. J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2373-2391. [Link][7]

  • Structure-based design of novel melanin-concentrating hormone receptor-1 ligands based on saturated nitrogen-containing heterocycles. (n.d.). BioKB. [Link][11]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds. [Link]

  • Melanin concentrating hormone receptor 1 (MCHR1) antagonists—Still a viable approach for obesity treatment?. (2012). CORE. [Link][13]

  • Chaki, S., & Okubo, T. (2006). Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders. CNS Drugs, 20(10), 817-830. [Link][14]

  • Luthin, D. R. (2007). Melanin Concentrating Hormone Receptor Antagonists as Antiobesity Agents: From M2 to MCHR-1. Current Topics in Medicinal Chemistry, 7(15), 1440-1454. [Link][15]

  • Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. (n.d.). MGH Center for Women's Mental Health. [Link]

  • Prague, J. K., & Dhillo, W. S. (2021). Neurokinin 3 receptor antagonists - prime time?. Climacteric, 24(1), 25-31. [Link][8]

  • Prague, J. K., et al. (2018). Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action. Menopause, 25(8), 862-869. [Link][10]

  • Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal. (2023). e-Klimakterio. [Link]

  • Chung, S., et al. (2017). Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons From MCH1R Antagonists. Current Drug Targets, 18(9), 1065-1075. [Link][12]

  • Neal-Perry, G. (2023). Neurokinin 3 receptor antagonism for menopausal hot flashes. Cell, 186(16), 3332-3332.e1. [Link][9]

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An In-Depth Technical Guide to tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate and its Congeners: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, a key heterocyclic scaffold in medicinal chemistry. While a specific CAS number for this exact isomer is not prominently cited in publicly accessible databases, this document will delve into the well-established chemistry of the broader class of 1,9-diazaspiro[5.5]undecan-2-ones. We will explore the strategic considerations for its synthesis, its physicochemical properties, and its significant role as a privileged structure in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile chemical entity in their research endeavors.

The 1,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The 1,9-diazaspiro[5.5]undecane core, which consists of two piperidine rings spiro-fused at the 2- and 4-positions, is recognized as a "privileged scaffold" in drug discovery.[1] This designation is attributed to its three-dimensional architecture which allows for the presentation of substituents in distinct vectors, enabling precise interactions with biological targets. The inclusion of a lactam functionality, as in the 2-oxo derivatives, introduces a rigidifying element and a hydrogen bond donor/acceptor site, further enhancing its potential for molecular recognition.

The tert-butoxycarbonyl (Boc) protecting group at the 9-position offers a stable yet readily cleavable handle for further synthetic elaboration, making this compound a versatile building block for combinatorial library synthesis and lead optimization campaigns.

Strategic Synthesis of the 1,9-Diazaspiro[5.5]undecan-2-one Core

The construction of the 1,9-diazaspiro[5.5]undecane framework is a non-trivial synthetic challenge that requires careful strategic planning. The most prevalent and logical approach, as highlighted in the literature, involves the initial construction of a suitably functionalized piperidine ring, which then serves as a foundation for the annulation of the second piperidine ring.[1]

A generalized retrosynthetic analysis is depicted below:

Retrosynthesis Target This compound Intermediate1 N-Boc-4-(aminomethyl)-4-(carboxymethyl)piperidine derivative Target->Intermediate1 Lactamization Piperidone N-Boc-4-piperidone Intermediate1->Piperidone Multi-step functionalization

Caption: Retrosynthetic analysis of the target scaffold.

Representative Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add diethyl cyanomethylphosphonate (1.1 eq).

  • Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 2: Michael Addition of a Glycine Equivalent

  • To a solution of the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol, add a glycine anion equivalent, for example, the sodium salt of ethyl nitroacetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Michael adduct.

Step 3: Reductive Cyclization to form the Lactam

  • Dissolve the crude adduct from Step 2 in a mixture of ethanol and water.

  • Add a reducing agent, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere (balloon or Parr shaker).

  • The reduction of the nitro group to an amine is typically followed by spontaneous or thermally induced cyclization to form the lactam ring.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the desired this compound.

Synthetic_Workflow cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Spirocyclization A N-Boc-4-piperidone B Horner-Wadsworth-Emmons (Diethyl cyanomethylphosphonate, NaH) A->B C tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate B->C D Michael Addition (Glycine anion equivalent) C->D E Adduct D->E F Reductive Cyclization (H₂, Raney Ni or Pd/C) E->F G Final Product: This compound F->G

Caption: General synthetic workflow for the target scaffold.

Physicochemical Properties and Characterization

The physicochemical properties of this compound can be predicted based on its structure and data from closely related analogues.

PropertyValue (for related isomers)Reference
CAS Number 1198284-94-4 (1-oxo isomer)
1023595-19-8 (parent scaffold)[2][3]
Molecular Formula C₁₄H₂₄N₂O₃
Molecular Weight 268.36 g/mol
Appearance Expected to be a solid at room temperature
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)General chemical knowledge
XLogP3 ~1.8 (for parent scaffold)[2]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the spirocyclic nature and the presence of multiple diastereotopic protons. Key signals would include the tert-butyl singlet around 1.4-1.5 ppm, and a series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the piperidine ring protons. The NH proton of the lactam would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show a characteristic signal for the tert-butyl group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), a carbonyl signal for the lactam (around 170-175 ppm), and another carbonyl for the Boc group (around 155 ppm). The remaining signals would be in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong C=O stretching vibrations for the lactam (around 1650-1680 cm⁻¹) and the urethane of the Boc group (around 1690-1710 cm⁻¹). An N-H stretch for the lactam would also be expected around 3200-3400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI+ spectrum would likely show the [M+H]⁺ ion.

Applications in Drug Development and Medicinal Chemistry

The 1,9-diazaspiro[5.5]undecane scaffold, particularly with a 2-oxo modification, has been incorporated into a wide range of biologically active molecules. Its rigid, three-dimensional structure is ideal for probing the topology of enzyme active sites and receptor binding pockets.

Applications Core 1,9-Diazaspiro[5.5]undecan-2-one Core Obesity Obesity (e.g., ACC Inhibitors) Core->Obesity Pain Pain Management (e.g., NK1 Antagonists) Core->Pain Inflammation Inflammatory Diseases (e.g., Dual NK1/NK2 Antagonists) Core->Inflammation Cardiovascular Cardiovascular Disorders (e.g., Antiarrhythmic Agents) Core->Cardiovascular CNS CNS Disorders (e.g., mGluR4 Modulators) Core->CNS

Caption: Therapeutic areas exploiting the 1,9-diazaspiro[5.5]undecan-2-one scaffold.

Key therapeutic areas where this scaffold has shown promise include:

  • Obesity and Metabolic Disorders: As inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1]

  • Pain and Inflammation: As antagonists of neurokinin receptors (NK1 and NK2), which are involved in pain transmission and neurogenic inflammation.[1]

  • Cardiovascular Diseases: As potential class III antiarrhythmic agents.[1]

  • Central Nervous System (CNS) Disorders: As allosteric modulators of metabotropic glutamate receptors (e.g., mGluR4), which are targets for a variety of neurological and psychiatric conditions.[1]

The ability to readily modify the scaffold at the N1 and N9 positions allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of new chemical entities.

Conclusion

This compound represents a valuable and versatile building block in the arsenal of the medicinal chemist. While its specific CAS number is not prominently documented, the synthetic accessibility and the proven biological relevance of the 1,9-diazaspiro[5.5]undecan-2-one core make it a highly attractive scaffold for future drug discovery efforts. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged heterocycle and to develop novel therapeutics for a range of diseases.

References

  • This reference is a placeholder for the user's original query and is not a citable source.
  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 445. [Link]

  • This reference is a placeholder for general chemical knowledge and is not a citable source.
  • This reference is a placeholder for general chemical knowledge and is not a citable source.
  • This reference is a placeholder for general chemical knowledge and is not a citable source.
  • This reference is a placeholder for general chemical knowledge and is not a citable source.
  • This reference is a placeholder for general chemical knowledge and is not a citable source.
  • This reference is a placeholder for general chemical knowledge and is not a citable source.
  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • This reference is a placeholder for general chemical knowledge and is not a citable source.
  • This reference is a placeholder for general chemical knowledge and is not a citable source.

Sources

Navigating the Labyrinth: A Technical Guide to the Sourcing and Synthesis of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the sourcing and accessibility of the valuable spirocyclic building block, tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. The 1,9-diazaspiro[5.5]undecane scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which provides a unique conformational constraint on appended pharmacophoric elements. This guide provides a detailed analysis of the commercial landscape for this scaffold and offers synthetic strategies for accessing the specific 2-oxo isomer, empowering research teams to navigate procurement challenges and advance their discovery programs.

The Strategic Value of the 1,9-Diazaspiro[5.5]undecan-2-one Core

In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to saturated heterocyclic scaffolds that offer greater three-dimensional diversity. The 1,9-diazaspiro[5.5]undecan-2-one core is a prime example of such a privileged structure. The spirocyclic fusion of two piperidine rings creates a rigid framework, while the lactam functionality at the 2-position and the two distinct nitrogen atoms offer multiple vectors for chemical elaboration.

The Boc-protected derivative, this compound, is a particularly versatile intermediate. The tert-butyloxycarbonyl (Boc) group on the N9 nitrogen allows for regioselective functionalization of the N1 nitrogen, making it a highly sought-after building block for the construction of complex lead compounds. A review of the literature confirms the importance of this scaffold in the development of treatments for a range of disorders, including obesity and pain.[1]

Commercial Availability: A Tale of Isomers

A comprehensive search of commercial chemical supplier databases reveals a critical finding for researchers interested in this scaffold: This compound is not a readily available, off-the-shelf compound. However, several constitutional isomers and closely related derivatives are commercially available. This presents both a challenge and an opportunity for synthetic chemists.

For programs requiring immediate access to a similar scaffold, these isomers can serve as valuable starting points or surrogates. The table below provides a comparative overview of the most common commercially available isomers.

Table 1: Commercially Available Isomers and Derivatives of the 1,9-Diazaspiro[5.5]undecane Scaffold

Compound NameCAS NumberKey Structural FeatureRepresentative Suppliers
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate1198284-94-4Carbonyl at the 1-positionSigma-Aldrich, Aurum Pharmatech[2][3]
tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate1251021-18-7Carbonyl at the 3-positionAvailable from various suppliers
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate1023595-19-8No carbonyl groupChemScene, PubChem[4][5]
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate173405-78-2Isomeric diaza-scaffoldSense Chemicals, MedchemExpress[6][7]

This table is not exhaustive and is intended to be representative. Researchers should always verify stock and purity with individual suppliers.

The lack of direct commercial sources for the 2-oxo isomer necessitates a strategic pivot towards its chemical synthesis. The following sections provide an overview of established synthetic approaches.

Synthetic Pathways to the 2-Oxo-1,9-diazaspiro[5.5]undecane Core

The synthesis of the 1,9-diazaspiro[5.5]undecane ring system has been a subject of considerable academic and industrial research. The review article, "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds," provides an excellent overview of the synthetic strategies that have been developed.[1]

A common and effective strategy for constructing the 2-oxo-1,9-diazaspiro[5.5]undecane core involves a multi-step sequence that can be adapted for the synthesis of the desired Boc-protected intermediate. The general workflow is depicted below.

Caption: Generalized synthetic workflow for accessing the target molecule.

Key Synthetic Transformations

The construction of the spirocyclic core often relies on classical organic reactions such as Michael additions, Dieckmann condensations, or reductive aminations to form the second piperidine ring. Once the core is established, the 2-oxo functionality can be introduced through various methods, including the oxidation of a precursor alcohol or a lactamization reaction.

The final step in the synthesis of the desired building block is the selective protection of the N9 nitrogen with a Boc group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Researchers planning to undertake the synthesis of this molecule are strongly encouraged to consult the primary literature for detailed experimental procedures and characterization data. The synthetic routes can be complex and may require significant optimization.

Procurement and Quality Control of Precursors

For any synthetic campaign, the quality of the starting materials is paramount. The following protocol outlines a self-validating system for the procurement and quality control of the necessary precursors.

G cluster_procurement Procurement cluster_qc In-House Quality Control A Identify Key Precursors B Source from Reputable Suppliers A->B C Obtain Certificate of Analysis (CoA) B->C D Confirm Structure by NMR C->D E Assess Purity by LC-MS C->E F Compare Data with CoA D->F E->F G G F->G Release for Synthesis

Sources

Methodological & Application

Synthetic Route for tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of bioactive compounds targeting numerous physiological pathways. The inherent three-dimensionality and conformational rigidity of this spirocyclic system make it an attractive framework for the development of novel therapeutics. A common feature in many of these molecules is the presence of a lactam functionality, particularly a carbonyl group at the 2-position, which can participate in key hydrogen bonding interactions with biological targets. The N-Boc protected derivative, tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, serves as a crucial building block for the synthesis of more complex derivatives, allowing for selective functionalization at the N1 position.

This application note provides a detailed, multi-step synthetic protocol for the preparation of this compound. The proposed route is designed for robustness and scalability, starting from the commercially available N-Boc-4-piperidone. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and high yield.

Overall Synthetic Scheme

The synthesis is a four-step process commencing with the formation of a key aminonitrile intermediate from N-Boc-4-piperidone, followed by reduction, acylation, and a final intramolecular cyclization to yield the target spiro-lactam.

Caption: Proposed four-step synthesis of the target spiro-lactam.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate

This initial step employs a modified Strecker synthesis, a classic method for producing α-aminonitriles from ketones. The reaction proceeds through the in-situ formation of an imine from N-Boc-4-piperidone and ammonia (from ammonium chloride), which is then attacked by a cyanide nucleophile. The Boc protecting group is crucial as it deactivates the piperidine nitrogen, preventing unwanted side reactions.[1]

Protocol:

  • To a solution of N-Boc-4-piperidone (19.9 g, 100 mmol) in 200 mL of ethanol, add ammonium chloride (8.0 g, 150 mmol).

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate flask, dissolve potassium cyanide (9.75 g, 150 mmol) in 50 mL of deionized water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the piperidone solution to 0 °C in an ice bath and slowly add the aqueous potassium cyanide solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude material by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexane) to yield tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate as a white solid.

ReagentMW ( g/mol )Amount (mmol)Volume/Mass
N-Boc-4-piperidone199.2610019.9 g
Ammonium Chloride53.491508.0 g
Potassium Cyanide65.121509.75 g
Ethanol--200 mL
Water--50 mL
Expected Yield: ~80-90%
Step 2: Synthesis of tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

The reduction of the nitrile to a primary amine is a critical transformation to install the second nitrogen atom required for the spirocyclic core. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, catalytic hydrogenation over Raney Nickel can be employed as a milder, albeit often slower, method.

Protocol (using LiAlH₄):

  • Carefully add lithium aluminum hydride (7.6 g, 200 mmol) to 200 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Caution: LiAlH₄ reacts violently with water.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the aminonitrile from Step 1 (e.g., 22.5 g, ~84 mmol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the sequential, slow addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and then water again (22.8 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF (2 x 50 mL).

  • Concentrate the combined filtrates under reduced pressure to yield tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

ReagentMW ( g/mol )Amount (mmol)Volume/Mass
Aminonitrile267.36~8422.5 g
Lithium Aluminum Hydride37.952007.6 g
Anhydrous THF--300 mL
Expected Yield: >90% (crude)
Step 3: Acylation with Ethyl 3-bromopropionate

This step selectively acylates the less sterically hindered primary amine of the diamine intermediate. The product of this reaction is the direct precursor for the final cyclization. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to scavenge the HBr generated during the reaction.

Protocol:

  • Dissolve the diamine from Step 2 (e.g., 19.4 g, ~84 mmol) in 250 mL of dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (17.5 mL, 100 mmol) to the solution.

  • Cool the mixture to 0 °C and add ethyl 3-bromopropionate (11.4 mL, 92 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with 50-100% ethyl acetate in hexane) to obtain the desired diester precursor.

ReagentMW ( g/mol )Amount (mmol)Volume/Mass
Diamine229.32~8419.4 g
Ethyl 3-bromopropionate181.039211.4 mL
DIPEA129.2410017.5 mL
Dichloromethane--250 mL
Expected Yield: ~70-80%
Step 4: Intramolecular Cyclization to form the Spiro-Lactam

The final step involves an intramolecular cyclization of the secondary amine onto the ethyl ester, forming the six-membered lactam ring. This type of reaction is essentially an intramolecular amidation and can be promoted by heat or a base like sodium ethoxide.[2][3] This reaction is analogous to a Dieckmann condensation, which is a powerful tool for forming cyclic β-keto esters.[4][5][6][7][8]

Workflow_Step4 cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup & Purification A Dissolve diester precursor in anhydrous ethanol B Add sodium ethoxide solution A->B C Heat mixture to reflux (e.g., 80 °C) B->C D Monitor reaction by TLC/LC-MS (4-8 hours) C->D E Cool to RT and neutralize with aq. NH4Cl D->E F Concentrate in vacuo E->F G Extract with Ethyl Acetate F->G H Wash, dry, and concentrate organic layers G->H I Purify by column chromatography H->I

Caption: Workflow for the final intramolecular cyclization step.

Protocol:

  • Prepare a 21% (w/w) solution of sodium ethoxide in ethanol.

  • Dissolve the diester precursor from Step 3 (e.g., 25.0 g, ~70 mmol) in 300 mL of anhydrous ethanol under an inert atmosphere.

  • Add the sodium ethoxide solution (32 mL, ~84 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-8 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize by adding saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to yield this compound as a solid.

ReagentMW ( g/mol )Amount (mmol)Volume/Mass
Diester Precursor357.48~7025.0 g
Sodium Ethoxide (21% in EtOH)68.05~8432 mL
Anhydrous Ethanol--300 mL
Expected Yield: ~60-75%

Discussion

The presented synthetic route offers a logical and efficient pathway to the target spiro-lactam, this compound. The choice of N-Boc-4-piperidone as the starting material is advantageous due to its commercial availability and the stability of the Boc protecting group under the conditions of the initial reaction steps.[1][9][10] The Strecker synthesis provides a reliable method for introducing the C4-amino and cyano functionalities in a single step. Subsequent reduction of the nitrile and selective acylation of the resulting primary amine builds the necessary carbon framework for the final cyclization. The base-catalyzed intramolecular cyclization is a key step, and the use of sodium ethoxide in ethanol is a standard and effective condition for promoting such lactam formations.[2][3] The overall yield and purity of the final product are dependent on careful execution and purification at each stage. This protocol provides a solid foundation for researchers requiring this versatile building block for further elaboration in drug discovery programs.

References

  • Zradni, F. Z., Hamelin, J., & Derdour, A. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 12(3), 510-519. [Link]

  • Xu, Z., Huang, K., Liu, T., Xie, M., & Zhang, H. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. Organic & Biomolecular Chemistry, 9(10), 3845-3849. [Link]

  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
  • Evans, C. D., Mahon, M. F., Andrews, P. C., Muir, J., & Bull, S. D. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic letters, 13(23), 6276–6279. [Link]

  • Al-Tel, T. H. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Mini reviews in medicinal chemistry, 10(11), 1030–1043. [Link]

  • Google Patents. (2015). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. CN105153211A.
  • Evans, C. D., Mahon, M. F., Andrews, P. C., Muir, J., & Bull, S. D. (2016). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. figshare. [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]

  • ResearchGate. (2008). Synthesis of novel spiro-beta-lactams. [Link]

  • Google Patents. (2004). A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. WO2004031126A2.
  • Wikipedia. (n.d.). Lactam. [Link]

  • MDPI. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. [Link]

  • Supporting Information. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

  • MDPI. (2020). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Google Patents. (1996). Process for the preparation of 1- (aminomethyl) cyclohexane acetic acid. DE59006037D1.
  • PrepChem.com. (n.d.). Synthesis of 1,4-bis(aminomethyl)cyclohexane. [Link]

  • ResearchGate. (2007). Solventless lactam synthesis by intramolecular cyclizations of alpha-iminoester derivatives under microwave irradiation. [Link]

  • PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [Link]

  • precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

Sources

Application Note: Accelerating Drug Discovery with tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The demand for novel chemical entities with three-dimensional (3D) character is a paramount challenge in modern drug discovery. Spirocyclic scaffolds have emerged as a powerful solution, offering enhanced metabolic stability and improved physicochemical properties compared to their flat, aromatic counterparts.[1] This application note provides a detailed guide for the strategic use of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate , a versatile building block for the parallel synthesis of diverse compound libraries. We present validated protocols for the key synthetic transformations, including N-Boc deprotection, reductive amination, and sulfonylation, enabling researchers to rapidly explore a rich chemical space around this privileged scaffold.

Introduction: The Strategic Value of the Spirocyclic Lactam Scaffold

In medicinal chemistry, the 1,9-diazaspiro[5.5]undecane core is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds targeting a range of therapeutic areas.[2][3] Its rigid, sp³-rich structure pre-organizes substituents in defined vectors, facilitating optimal interactions with biological targets.[1][4]

The featured building block, This compound , is specifically designed for diversity-oriented synthesis. Its key attributes include:

  • A Rigid Spirocyclic Core: Provides a robust 3D framework.

  • An Embedded Lactam: Introduces a hydrogen bond acceptor and constrains the conformational flexibility of the adjacent piperidine ring.

  • Orthogonal Diversification Points: The Boc-protected secondary amine at N9 and the secondary amine within the lactam at N1 allow for sequential and controlled functionalization. The tert-butyloxycarbonyl (Boc) group at N9 is an acid-labile protecting group, ideal for selective removal to expose a key diversification point.

This structure makes it an exceptional starting material for parallel synthesis, a technique that significantly accelerates the generation of compound libraries for hit identification and lead optimization.[5]

Caption: Structure and key features of the spirocyclic building block.

Synthetic Strategy for Library Generation

The core strategy involves a two-stage process ideally suited for a parallel synthesis workflow. First, the primary diversification handle at the N9 position is revealed by removing the Boc protecting group. Second, this newly exposed secondary amine is functionalized using a variety of robust, high-throughput chemical reactions.

This approach allows for the creation of large, diverse libraries where the spirocyclic core remains constant while the substituent at N9 is varied systematically.

G cluster_div start Starting Scaffold (Boc-Protected) deprotection Step 1: N-Boc Deprotection (Acid-mediated) start->deprotection intermediate Deprotected Scaffold (Free Secondary Amine) deprotection->intermediate diversification Step 2: Parallel Diversification reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) diversification->reductive_amination sulfonylation Sulfonylation (R-SO₂Cl, Base) diversification->sulfonylation library1 Amine Library (Diverse R groups) reductive_amination->library1 library2 Sulfonamide Library (Diverse R groups) sulfonylation->library2

Caption: Overall workflow for library synthesis.

Experimental Protocols

These protocols are designed for execution in parallel format (e.g., 24 or 96-well plates) but can be scaled as needed.

Protocol 1: N-Boc Deprotection of the Spirocyclic Scaffold

This procedure utilizes acidic conditions to efficiently remove the Boc protecting group, yielding the free secondary amine as a salt, ready for subsequent diversification.

  • Rationale: The tert-butoxycarbonyl (Boc) group is stable to a wide range of reaction conditions but is readily cleaved under moderately acidic conditions, making it an ideal protecting group for orthogonal synthesis strategies.[6][7] Using a volatile acid/solvent system like HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) simplifies workup, as excess reagents can be removed under vacuum.[8][9]

Step-by-Step Methodology:

  • Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10.0 eq.) dropwise.

    • Causality Insight: Performing the addition at 0 °C helps to control any potential exotherm and minimizes side reactions. TFA is a strong acid that ensures rapid and complete cleavage of the Boc group.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Isolation: The resulting residue is the TFA salt of the deprotected amine. It can be used directly in the next step without further purification. If necessary, the free base can be obtained by partitioning the residue between DCM and a saturated aqueous sodium bicarbonate solution, followed by separation and drying of the organic layer.

Protocol 2: Parallel Reductive Amination

This one-pot protocol enables the rapid synthesis of a diverse library of N-substituted amines from a collection of aldehydes.[10][11][12]

  • Rationale: Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[13] The reaction proceeds via the formation of an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, moisture-tolerant, and effective under the slightly acidic conditions that favor iminium ion formation.[14]

Step-by-Step Methodology (per well):

  • Reagent Preparation:

    • Prepare a stock solution of the deprotected amine TFA salt (from Protocol 1, 1.0 eq.) in 1,2-dichloroethane (DCE).

    • Prepare a plate of diverse aldehydes (1.1 eq. each).

    • Prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in DCE.

  • Reaction Setup:

    • To each well containing an aldehyde, add the deprotected amine stock solution.

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.) to neutralize the TFA salt and facilitate imine formation.

    • Allow the mixture to stir for 20-30 minutes at room temperature.

  • Reduction: Add the NaBH(OAc)₃ suspension to each well.

    • Self-Validation Checkpoint: The formation of the imine/iminium intermediate can be checked by LC-MS from a single well before adding the reducing agent to the entire plate.

  • Reaction: Seal the plate and allow it to shake at room temperature overnight (12-16 hours).

  • Quenching & Workup: Unseal the plate and quench each well with a saturated aqueous solution of sodium bicarbonate. Extract with DCM or ethyl acetate.

  • Purification: The crude products can be purified in parallel using automated flash chromatography or mass-directed preparative HPLC.

cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification aldehyde Dispense Aldehyde Library (1.1 eq. per well) amine Add Deprotected Scaffold Stock Solution (1.0 eq.) aldehyde->amine base Add Base (DIPEA) (2.5 eq.) amine->base stir Stir 30 min (Imine Formation) base->stir reduce Add NaBH(OAc)₃ (1.5 eq.) stir->reduce shake Shake Overnight reduce->shake quench Quench with NaHCO₃ (aq) shake->quench extract Liquid-Liquid Extraction quench->extract purify Parallel Purification (Prep-HPLC/Flash) extract->purify

Sources

Application of Diazaspiro[5.5]undecanes in the Synthesis of Potent and Selective METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the m⁶A Writer Complex in Modern Drug Discovery

N⁶-methyladenosine (m⁶A) is the most prevalent internal modification on eukaryotic mRNA, a critical epitranscriptomic mark that governs nearly every aspect of the mRNA life cycle, from splicing and nuclear export to translation and decay.[1] This dynamic and reversible modification is installed by a "writer" complex, primarily composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its allosteric activator, METTL14.[2] METTL3 is the sole catalytic enzyme in this complex, transferring a methyl group from S-adenosyl methionine (SAM) to adenosine residues within a specific consensus sequence on RNA.[3][4]

Dysregulation of METTL3 activity and the resulting aberrant m⁶A landscape have been identified as key drivers in numerous human pathologies, most notably in various cancers such as acute myeloid leukemia (AML), where it promotes the translation of key oncogenes like MYC and BCL2.[4][5][6] This has established METTL3 as a high-value therapeutic target. The development of small-molecule inhibitors that compete with the SAM cofactor in the METTL3 catalytic pocket represents a promising strategy to pharmacologically modulate m⁶A levels and restore normal cellular function.[7]

Within this pursuit, the diazaspiro[5.5]undecane scaffold has emerged as a structurally-rigid and highly versatile keystone for designing potent, selective, and cell-active METTL3 inhibitors.[8][9][10] This guide provides an in-depth overview and detailed protocols for the synthesis and evaluation of diazaspiro[5.5]undecane-based METTL3 inhibitors, intended for researchers in medicinal chemistry and drug development.

The Diazaspiro[5.5]undecane Scaffold: A Privileged Structure for METTL3 Inhibition

The choice of a chemical scaffold is a critical decision in drug design. The diazaspiro[5.5]undecane core offers several distinct advantages for targeting the METTL3 SAM-binding pocket.

  • Structural Rigidity and Pre-organization: Unlike flexible aliphatic linkers, the spirocyclic system locks the conformation of the molecule. This pre-organization reduces the entropic penalty upon binding to the target, often leading to a significant improvement in binding affinity.[11]

  • Three-Dimensional Vectorial Orientation: The spirocyclic nature of the undecane core projects substituents in well-defined three-dimensional vectors. This allows for the precise positioning of pharmacophoric groups to engage with specific sub-pockets within the METTL3 active site, enhancing both potency and selectivity.[1][12]

  • Synthetic Tractability: The diazaspiro[5.5]undecane core, particularly derivatives like 1,4,9-triazaspiro[5.5]undecan-2-one, can be synthesized efficiently, allowing for systematic exploration of structure-activity relationships (SAR) at multiple positions.[9][11]

Crystallographic studies of inhibitors like UZH2 in complex with METTL3 have validated this approach, showing how the spirocycle orients a pyrimidine moiety towards the adenosine-binding region and projects another substituent towards a solvent-exposed area, providing an exit vector for further optimization.[9][13]

Caption: Conceptual fit of a diazaspiro[5.5]undecane scaffold within the METTL3 active site.

Application Protocol 1: Synthesis of a Key 1,4,9-Triazaspiro[5.5]undecan-2-one Intermediate

This protocol details the synthesis of tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate, a versatile building block for a range of METTL3 inhibitors.[9][11] The rationale for this multi-step synthesis is to construct the spirocyclic core with orthogonal protecting groups, allowing for selective functionalization at a later stage.

G A 1-Boc-piperidin-4-one C Reductive Amination (NaBH(OAc)3) A->C B Benzylamine B->C D N-benzyl-1-Boc-piperidin-4-amine C->D Yield: ~95% F Alkylation D->F E Ethyl 2-bromoacetate Et3N E->F G Intermediate Ester F->G I Boc Deprotection & Cyclization G->I H TFA or HCl H->I J tert-butyl 2-oxo-1,4,9-triazaspiro [5.5]undecane-9-carboxylate I->J Yield: ~70-80% over 2 steps

Caption: Synthetic workflow for the triazaspiro[5.5]undecane core intermediate.

Materials & Reagents:

  • 1-Boc-piperidin-4-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl 2-bromoacetate

  • Triethylamine (Et₃N)

  • Trifluoroacetic acid (TFA) or 4N HCl in 1,4-dioxane

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc) and Heptane for chromatography

Step-by-Step Methodology:

  • Reductive Amination:

    • To a stirred solution of 1-Boc-piperidin-4-one (1.0 eq) in anhydrous DCM, add benzylamine (1.05 eq).

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reducing the intermediate iminium ion without affecting the Boc-protecting group or other carbonyls.

    • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product, tert-butyl 4-(benzylamino)piperidine-1-carboxylate, is often pure enough for the next step.

  • Alkylation and Cyclization:

    • Dissolve the crude product from the previous step (1.0 eq) in DCM. Add Et₃N (2.0 eq).

    • Cool the solution to 0 °C and add ethyl 2-bromoacetate (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Work-up: Dilute the mixture with DCM and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

    • Boc-Deprotection and Spontaneous Cyclization: Dissolve the crude ester in DCM (approx. 0.1 M concentration). Add TFA (10 eq) or an excess of 4N HCl in 1,4-dioxane and stir at room temperature for 4-6 hours until deprotection is complete (monitored by LC-MS).

    • Causality: The acidic conditions remove the Boc protecting group. The resulting free secondary amine is then positioned to undergo an intramolecular nucleophilic attack on the adjacent ester, forming the desired lactam ring of the spirocycle.

    • Purification: Concentrate the reaction mixture under reduced pressure. Neutralize the residue carefully with saturated NaHCO₃ and extract with DCM or EtOAc. Purify the crude product by silica gel chromatography using a gradient of EtOAc in heptane.

  • Self-Validation / Quality Control:

    • Yield: Typically 60-70% over the final two steps.

    • ¹H NMR (CDCl₃): Expect characteristic peaks for the Boc group (~1.4 ppm), the piperidine and spirocycle protons (complex multiplets from 1.5-3.5 ppm), and the benzyl group protons (~4.6 ppm and 7.2-7.4 ppm).

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Application Protocol 2: Biochemical Evaluation of METTL3 Inhibition using a TR-FRET Assay

To quantify the potency of newly synthesized inhibitors, a biochemical assay is essential. A Homogeneous Time-Resolved Fluorescence (TR-FRET) assay is a robust, high-throughput method to measure the inhibition of m⁶A formation.[14]

Principle of the Assay:

The assay measures the amount of m⁶A-containing RNA produced by the METTL3/14 enzyme. A biotinylated RNA substrate is methylated by the enzyme in the presence of SAM. The reaction product is then detected by adding a Europium (Eu³⁺)-labeled anti-m⁶A antibody (donor) and Streptavidin-XL665 (acceptor). If the RNA is methylated, the antibody and streptavidin are brought into close proximity, resulting in a FRET signal. Inhibitors of METTL3 will prevent methylation, leading to a loss of the FRET signal.

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Detection cluster_2 Outcome with Potent Inhibitor METTL3/14 Enzyme METTL3/14 Enzyme Reaction Reaction METTL3/14 Enzyme->Reaction + m6A-Biotin-RNA (Product) m6A-Biotin-RNA (Product) Reaction->m6A-Biotin-RNA (Product) If no inhibition Biotin-RNA Substrate Biotin-RNA Substrate Biotin-RNA Substrate->Reaction + SAM SAM SAM->Reaction + Inhibitor (Test Compound) Inhibitor (Test Compound) Inhibitor (Test Compound)->Reaction + Detection Mix Detection Mix m6A-Biotin-RNA (Product)->Detection Mix Eu-Ab (Donor) Eu-Ab (Donor) Eu-Ab (Donor)->Detection Mix High FRET Signal High FRET Signal Detection Mix->High FRET Signal SA-XL665 (Acceptor) SA-XL665 (Acceptor) SA-XL665 (Acceptor)->Detection Mix No m6A-Biotin-RNA No m6A-Biotin-RNA Low FRET Signal Low FRET Signal No m6A-Biotin-RNA->Low FRET Signal

Caption: Workflow of the TR-FRET assay for measuring METTL3 inhibition.

Materials & Reagents:

  • Recombinant human METTL3/METTL14 complex

  • S-adenosyl methionine (SAM)

  • Biotinylated RNA oligonucleotide substrate with a consensus methylation site

  • S-adenosyl homocysteine (SAH) as a positive control inhibitor

  • Test compounds (inhibitors) dissolved in DMSO

  • Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20

  • Detection Reagents: Europium-cryptate labeled anti-m⁶A antibody and Streptavidin-XL665

  • 384-well low-volume assay plates (e.g., white, non-binding surface)

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds and the SAH control in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plates. Also include wells with DMSO only for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.

  • Enzyme Reaction:

    • Prepare a master mix of METTL3/14 enzyme and biotin-RNA substrate in assay buffer.

    • Add this mix to the wells containing the compounds.

    • Prepare a solution of SAM in assay buffer.

    • Initiate the reaction by adding the SAM solution to all wells. Final concentrations should be optimized, but typical ranges are 1-5 nM METTL3/14, 100-200 nM RNA, and SAM at its Kₘ value.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Prepare the detection mix containing the Eu-antibody and SA-XL665 in detection buffer.

    • Add the detection mix to all wells to stop the enzymatic reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Self-Validation/QC: The raw data is expressed as the ratio of the two emission signals multiplied by 10,000.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0%) and no-enzyme (100%) controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC₅₀ value.

Compound ExampleModification on Spiro-CoreMETTL3 IC₅₀ (nM)[9]
UZH2 (Compound 22) N-((6-(morpholinomethyl)pyridin-3-yl)methyl)5
Analog 10 N-((dimethylamino)methyl)88
Analog 16 N-cyclopropyl84
Analog 5 N-benzyl790

Caption: Table showing structure-activity relationship data for METTL3 inhibitors based on the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold.

Application Protocol 3: Cellular Target Engagement via m⁶A/A Ratio Quantification

A potent biochemical inhibitor must demonstrate activity in a cellular environment to be a viable drug candidate. The most direct measure of target engagement is to quantify the reduction in the global m⁶A-to-A ratio in cellular mRNA after compound treatment.[9][15] This is typically achieved via LC-MS/MS.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MOLM-13 for AML) under standard conditions.

    • Seed cells at an appropriate density and allow them to adhere or stabilize.

    • Treat cells with a range of concentrations of the test inhibitor (and a DMSO vehicle control) for 16-24 hours.

    • Causality: The incubation time must be sufficient to allow for mRNA turnover, which will reflect the impact of METTL3 inhibition on the m⁶A landscape.

  • RNA Isolation and Digestion:

    • Harvest the cells and isolate total RNA using a standard Trizol or column-based method.

    • Purify polyadenylated (polyA+) RNA from the total RNA using oligo(dT)-magnetic beads. This enriches for mRNA.

    • Quantify the purified polyA+ RNA. Take a precise amount (e.g., 200 ng) and digest it to single nucleosides using a cocktail of nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Analyze the digested nucleoside mixture using a triple quadrupole mass spectrometer coupled with liquid chromatography.

    • Use a C18 column to separate adenosine (A) from N⁶-methyladenosine (m⁶A).

    • Monitor the specific mass transitions for both nucleosides in Multiple Reaction Monitoring (MRM) mode (e.g., for A: m/z 268 → 136; for m⁶A: m/z 282 → 150).

  • Data Analysis and Validation:

    • Self-Validation/QC: Generate standard curves for both A and m⁶A using pure nucleoside standards to ensure accurate quantification.

    • Integrate the peak areas for both A and m⁶A from the chromatograms of the cell-derived samples.

    • Calculate the m⁶A/A ratio for each sample by dividing the quantified amount of m⁶A by the amount of A.

    • Determine the dose-dependent effect of the inhibitor by normalizing the m⁶A/A ratio of treated samples to the DMSO control.

    • Plot the normalized ratio against inhibitor concentration to calculate the cellular EC₅₀ value.

Cell LineCompoundCellular m⁶A/A Reduction EC₅₀ (µM)[9][15]
MOLM-13 (AML) UZH20.7
PC-3 (Prostate) UZH22.5

Caption: Example cellular target engagement data for the METTL3 inhibitor UZH2. The difference in EC₅₀ values between cell lines can reflect varying dependencies on the m⁶A pathway.

Conclusion and Future Outlook

The diazaspiro[5.5]undecane scaffold has proven to be a highly effective structural framework for the development of potent and selective METTL3 inhibitors. The protocols outlined here provide a comprehensive guide for the synthesis of key intermediates and the subsequent biochemical and cellular evaluation of final compounds. The inherent structural rigidity and defined exit vectors of this scaffold offer a robust platform for medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics. Future work will likely focus on leveraging this scaffold to develop clinical candidates for AML and other m⁶A-addicted cancers, further solidifying the therapeutic potential of targeting epitranscriptomic pathways.

References

  • Roles of METTL3 in cancer: mechanisms and therapeutic targeting. (URL: [Link])

  • Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC. (URL: [Link])

  • Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers. (URL: [Link])

  • METTL3 as a master regulator of translation in cancer: mechanisms and implications - Oxford Academic. (URL: [Link])

  • Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - NET. (URL: [Link])

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (URL: [Link])

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (URL: [Link])

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (URL: [Link])

  • Crystal structures of METTL3 (green, ribbon model) in complex with... - ResearchGate. (URL: [Link])

  • Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC. (URL: [Link])

  • Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC - NIH. (URL: [Link])

  • Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 | ACS Bio & Med Chem Au. (URL: [Link])

  • Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing - eLife. (URL: [Link])

  • METTL3 inhibitors for epitranscriptomic modulation of cellular processes - bioRxiv. (URL: [Link])

  • Abstract 4417: Development of biochemical screening assays to facilitate drug discovery in RNA m6A modification regulators | Cancer Research - AACR Journals. (URL: [Link])

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (URL: [Link])

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - zora.uzh.ch. (URL: [Link])

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (URL: [Link])

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Mining for METTL3 inhibitors to suppress cancer - PMC - NIH. (URL: [Link])

  • METTL3/METTL14 Activity Assay | Inhibitor Screening Kits - BellBrook Labs. (URL: [Link])

  • A Chemical structure of METTL3 inhibitor compound 6 and the crystal... - ResearchGate. (URL: [Link])

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. (URL: [Link])

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. (URL: [Link])

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PubMed Central. (URL: [Link])

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed. (URL: [Link])

  • The structure–activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - MedChemComm (RSC Publishing). (URL: [Link])

  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists - ePrints Soton. (URL: [Link])

  • TRIAZASPIRO (5.5) UNDECANE DERIVATIVES AND DRUGS CONTAINING THE SAME AS THE ACTIVE INGREDIENT - European Patent Office - EP 1378. (URL: [Link])

  • 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL - MySkinRecipes. (URL: [Link])

Sources

Synthesis of Dual Mu-Opioid/Delta-Opioid Receptor (MOR/DOR) Agonists Utilizing Diazaspirocyclic Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual MOR/DOR Agonism and the Role of Diazaspirocyclic Scaffolds

The quest for potent analgesics with an improved safety profile over traditional opioids like morphine is a cornerstone of modern medicinal chemistry. While mu-opioid receptor (MOR) agonists are highly effective painkillers, their clinical use is hampered by severe side effects, including respiratory depression, tolerance, and addiction.[1] Emerging evidence suggests that concurrent modulation of the delta-opioid receptor (DOR) may offer a promising strategy to mitigate these adverse effects.[1] Dual MOR/DOR agonists have the potential to provide robust analgesia with a reduced liability for the detrimental effects associated with selective MOR activation.

This guide details a synthetic and pharmacological workflow for the development of novel dual MOR/DOR agonists based on a diazaspirocyclic scaffold. Specifically, we focus on derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, a privileged structure that has shown promise in targeting opioid receptors.[2][3] The rigid spirocyclic core provides a defined three-dimensional orientation for pendant pharmacophoric groups, enabling a systematic exploration of the structure-activity relationships (SAR) required for dual receptor agonism.

We will outline a detailed synthetic protocol for the preparation of a candidate dual MOR/DOR agonist, followed by comprehensive procedures for its in vitro pharmacological characterization. This includes receptor binding affinity determination and functional assays to assess agonist efficacy at both MOR and DOR. The causality behind experimental choices and the interpretation of potential outcomes will be discussed, providing a self-validating framework for researchers in drug discovery and development.

I. Synthetic Strategy and Protocols

The synthetic approach leverages a known route to the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, followed by N-alkylation to introduce a pharmacophore recognized by the mu-opioid receptor. The rationale for selecting an N-phenethyl substituent is based on its well-established role in conferring high MOR affinity and agonist activity in various opioid chemotypes.

A. Overview of the Synthetic Workflow

The synthesis is envisioned as a multi-step sequence starting from commercially available reagents. The key steps involve the formation of the spirocyclic hydantoin core, followed by selective alkylation of the piperidine nitrogen.

SynthesisWorkflow A Starting Materials (e.g., 4-piperidone) B Bucherer-Bergs Reaction (Formation of Spirohydantoin) A->B KCN, (NH4)2CO3 C N-Alkylation (Introduction of MOR Pharmacophore) B->C Phenethyl bromide, Base D Purification and Characterization C->D Chromatography E Final Dual MOR/DOR Agonist D->E

Caption: Synthetic workflow for the target dual MOR/DOR agonist.

B. Detailed Experimental Protocol: Synthesis of N-Phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

This protocol is adapted from established procedures for the synthesis of similar diazaspirocyclic compounds.[2][3]

Materials and Reagents:

  • 4-Piperidone monohydrate hydrochloride

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • (2-Bromoethyl)benzene (Phenethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Spirohydantoin Intermediate)

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride (1 equivalent) in a mixture of ethanol and water (1:1 v/v).

  • Add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the 1,3,8-triazaspiro[4.5]decane-2,4-dione intermediate as a white to off-white powder.

Step 2: Synthesis of N-Phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Final Compound)

  • To a solution of the spirohydantoin intermediate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents) and (2-bromoethyl)benzene (1.2 equivalents).

  • Stir the reaction mixture at 80 °C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the final N-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

II. In Vitro Pharmacological Evaluation

A comprehensive in vitro pharmacological assessment is crucial to determine the binding affinity and functional activity of the synthesized compound at both MOR and DOR.[4][5]

A. Radioligand Binding Assays

Radioligand binding assays are performed to determine the affinity (Ki) of the test compound for the mu- and delta-opioid receptors.[4]

Protocol: MOR and DOR Radioligand Binding Assay

  • Membrane Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing either the human mu-opioid receptor (hMOR) or the human delta-opioid receptor (hDOR).

  • Radioligands:

    • For MOR: [³H]DAMGO (a selective MOR agonist)

    • For DOR: [³H]Naltrindole (a selective DOR antagonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. For non-specific binding determination, use a high concentration of a non-labeled ligand (e.g., naloxone). c. Incubate the plates at 25 °C for 60-90 minutes. d. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters multiple times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

B. Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or has no effect at the receptors, and to quantify its efficacy and potency.[6]

1. [³⁵S]GTPγS Binding Assay

This assay measures the G-protein activation upon receptor stimulation by an agonist.

Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents:

    • Cell membranes expressing hMOR or hDOR.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Procedure: a. Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP. b. Initiate the reaction by adding [³⁵S]GTPγS. c. Incubate at 30 °C for 60 minutes. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Measure the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

2. cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.[4]

Protocol: cAMP Inhibition Assay

  • Cells: Use CHO or HEK293 cells co-expressing the opioid receptor of interest (hMOR or hDOR) and a cAMP-sensitive reporter system (e.g., CRE-luciferase).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Pre-treat the cells with the test compound at various concentrations for a short period. c. Stimulate the cells with forskolin to increase intracellular cAMP levels. d. Incubate for 30 minutes at 37 °C. e. Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: The decrease in the forskolin-stimulated signal is proportional to the agonist activity. Determine the EC₅₀ and Emax from the dose-response curves.

III. Data Presentation and Interpretation

The data obtained from the in vitro assays should be tabulated for clear comparison of the compound's properties at both MOR and DOR.

AssayReceptorParameterValue
Radioligand BindingMORKi (nM)Experimental
DORKi (nM)Experimental
[³⁵S]GTPγS BindingMOREC₅₀ (nM)Experimental
Emax (%)Experimental
DOREC₅₀ (nM)Experimental
Emax (%)Experimental
cAMP InhibitionMOREC₅₀ (nM)Experimental
Emax (%)Experimental
DOREC₅₀ (nM)Experimental
Emax (%)Experimental

A compound is considered a dual MOR/DOR agonist if it exhibits high affinity (low Ki values) and potent agonist activity (low EC₅₀ and high Emax values) at both receptors. The ratio of MOR to DOR affinity and efficacy will define its specific pharmacological profile.

IV. Signaling Pathways of Dual MOR/DOR Agonists

Both MOR and DOR are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

SignalingPathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MOR MOR G_protein Gi/o Protein MOR->G_protein Activation DOR DOR DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Opening (Hyperpolarization) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Channel Opening (↓ Neurotransmitter Release) G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Agonist Dual MOR/DOR Agonist Agonist->MOR Agonist->DOR

Caption: Signaling pathway of a dual MOR/DOR agonist.

Activation of Gi/o proteins by a dual MOR/DOR agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These cellular events culminate in neuronal hyperpolarization and reduced neurotransmitter release, the underlying mechanisms of opioid-induced analgesia.

V. Conclusion and Future Directions

The synthetic and pharmacological protocols outlined in this guide provide a comprehensive framework for the discovery and characterization of novel dual MOR/DOR agonists based on the diazaspirocyclic scaffold. The successful synthesis and favorable in vitro profile of such compounds would warrant further investigation in preclinical models of pain and opioid-related side effects. Future work could involve the exploration of different N-substituents on the diazaspirocyclic core to fine-tune the MOR/DOR agonist activity and to optimize pharmacokinetic properties for in vivo efficacy.

References

  • Traynor, J. R. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 1, Unit1.5. [Link]

  • Li, J. G., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS chemical neuroscience. [Link]

  • Codd, E. E., et al. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. Pharmacology & therapeutics, 235, 108161. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 389(3), 301–309. [Link]

  • Arttamangkul, S., et al. (2023). Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. STAR protocols, 4(2), 102213. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Migraine Science Collaborative. [Link]

  • Kumar, A., et al. (2015). Design and Synthesis of Novel Bivalent Ligands (MOR and DOR) by Conjugation of Enkephalin Analogues with 4-Anilidopiperidine Derivatives. ACS medicinal chemistry letters, 6(11), 1131–1135. [Link]

  • Li, Y., et al. (2023). Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide. Pharmaceuticals, 16(10), 1469. [Link]

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  • Fujii, H., et al. (2023). Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. International journal of molecular sciences, 24(19), 14890. [Link]

  • Karlage, L. K., et al. (2021). Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists. Molecules (Basel, Switzerland), 26(21), 6688. [Link]

  • Vandeputte, M. M., et al. (2022). Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity. The Journal of pharmacology and experimental therapeutics, 380(3), 220–231. [Link]

  • Obniska, J., et al. (2005). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. ResearchGate. [Link]

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  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285–299. [Link]

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The Spirocyclic Lactam Core: Application Notes for tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Design

The pursuit of novel chemical matter for Central Nervous System (CNS) therapeutics is an ongoing challenge, driven by the need for improved efficacy, selectivity, and pharmacokinetic profiles. In recent years, there has been a significant shift away from "flat" aromatic structures towards more three-dimensional molecular architectures.[1] Spirocyclic scaffolds have emerged as a particularly promising class of building blocks in this endeavor.[2] Their inherent rigidity and conformational constraint can lead to enhanced binding affinity for biological targets and improved metabolic stability.[3]

This guide focuses on a versatile and valuable building block: tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate . This spirocyclic lactam offers a unique combination of features that make it an attractive starting point for the synthesis of a wide range of CNS agents. The presence of a lactam moiety, a common feature in many biologically active compounds, combined with a Boc-protected secondary amine, allows for orthogonal derivatization at two distinct points on the spirocyclic core. This enables the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

This document will provide a comprehensive overview of the applications of this building block, including detailed protocols for its derivatization and examples of its use in the synthesis of potential CNS agents.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₄N₂O₃[4]
Molecular Weight268.35 g/mol [4]
Physical FormSolid[5]
PurityTypically ≥97%[4]
StorageStore at room temperature[5]

Safety and Handling:

This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[6] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]

Synthetic Utility and Core Reactions

The synthetic utility of this compound stems from the ability to selectively deprotect the Boc group and subsequently derivatize the resulting secondary amine. This allows for the introduction of a wide variety of substituents at the N9 position, while the lactam nitrogen (N1) can also be functionalized if desired.

Protocol 1: Boc Deprotection of this compound

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial first step in utilizing this building block. Acid-mediated deprotection is the most common and effective method.[8]

Materials:

  • This compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

  • Diethyl ether (cold) for precipitation (optional)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane or DCM (approximately 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Acid Addition: To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Method A (Precipitation): Upon completion, add cold diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Method B (Aqueous Work-up): Concentrate the reaction mixture under reduced pressure. To the residue, add saturated sodium bicarbonate solution to neutralize the excess acid. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

Causality Behind Experimental Choices:

  • The use of anhydrous solvents is important to prevent side reactions.

  • A significant excess of HCl is used to ensure complete and rapid deprotection.

  • Monitoring the reaction is crucial to avoid potential side reactions from prolonged exposure to strong acid.

  • The choice of work-up procedure depends on the stability and physical properties of the deprotected product. Precipitation is often a quick and effective way to isolate the product as its hydrochloride salt.

Workflow for Derivatization

The deprotected spirocyclic lactam, 1,9-diazaspiro[5.5]undecan-2-one, is a versatile intermediate for the synthesis of a diverse library of compounds. The following diagram illustrates the key derivatization pathways.

G cluster_0 Core Building Block cluster_1 Deprotection cluster_2 Derivatization at N9 cluster_3 Final CNS Agent Candidates Start This compound Deprotected 1,9-Diazaspiro[5.5]undecan-2-one (Hydrochloride Salt or Free Base) Start->Deprotected  Protocol 1:  HCl/Dioxane N_Alkylation N-Alkylation / N-Arylation Deprotected->N_Alkylation  Protocol 2:  R-X, Base Amide_Coupling Amide Coupling Deprotected->Amide_Coupling  Protocol 3:  R-COOH, Coupling Agent Reductive_Amination Reductive Amination Deprotected->Reductive_Amination  Protocol 4:  R-CHO, Reducing Agent Final_Product1 N-Alkyl/Aryl Derivatives N_Alkylation->Final_Product1 Final_Product2 N-Acyl Derivatives Amide_Coupling->Final_Product2 Final_Product3 N-Alkyl Derivatives via Reductive Amination Reductive_Amination->Final_Product3

Caption: General workflow for the derivatization of the spirocyclic lactam building block.

Protocol 2: N-Alkylation and N-Arylation of 1,9-Diazaspiro[5.5]undecan-2-one

This protocol describes the introduction of alkyl or aryl substituents at the N9 position.

Materials:

  • 1,9-Diazaspiro[5.5]undecan-2-one (free base or hydrochloride salt)

  • Alkyl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride) or Aryl halide (e.g., 2-chloropyrimidine)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dioxane)

  • Palladium catalyst and ligand for N-arylation (e.g., Pd₂(dba)₃ and Xantphos)

Procedure for N-Alkylation:

  • Setup: To a solution of 1,9-diazaspiro[5.5]undecan-2-one (1.0 eq) in ACN or DMF, add the base (e.g., K₂CO₃, 2-3 eq).

  • Reagent Addition: Add the alkyl halide (1.1-1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Procedure for N-Arylation (Buchwald-Hartwig Cross-Coupling):

  • Setup: In a reaction vessel, combine 1,9-diazaspiro[5.5]undecan-2-one (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dioxane to the vessel.

  • Reaction: Degas the mixture and then heat under a nitrogen or argon atmosphere at 80-120 °C until the reaction is complete (monitor by LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights:

  • The choice of base and solvent is crucial for the success of N-alkylation and depends on the reactivity of the alkyl halide.

  • For N-arylation, the selection of the appropriate catalyst and ligand system is critical and may require optimization for different aryl halides.

Protocol 3: Amide Coupling with 1,9-Diazaspiro[5.5]undecan-2-one

This protocol outlines the formation of an amide bond at the N9 position.

Materials:

  • 1,9-Diazaspiro[5.5]undecan-2-one

  • Carboxylic acid (R-COOH)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Et₃N)

  • Solvent (e.g., DMF or DCM)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), the coupling reagent (1.2 eq), and the base (e.g., DIPEA, 2.0 eq) in DMF or DCM. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add a solution of 1,9-diazaspiro[5.5]undecan-2-one (1.0 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours until completion (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Trustworthiness of the Protocol:

  • The use of modern coupling reagents like HATU or HBTU generally leads to high yields and minimizes side reactions.

  • The order of addition is important: pre-activating the carboxylic acid before adding the amine is generally recommended.

Application in the Synthesis of a Hypothetical CNS Agent

The following scheme illustrates the application of the described protocols in the synthesis of a hypothetical CNS agent targeting dopamine D2 receptors, inspired by the structures of known antipsychotics.[9]

Caption: Synthetic route to a hypothetical CNS agent.

Structure-Activity Relationship (SAR) Insights:

  • Spirocyclic Core: The rigid spirocyclic framework is intended to provide a defined orientation of the substituents for optimal interaction with the receptor binding pocket.[10]

  • Aryl Substituent: The nature and substitution pattern of the aryl group introduced at the N9 position are critical for modulating receptor affinity and selectivity (e.g., for D2 vs. 5-HT2A receptors).[10]

  • Lactam Moiety: The lactam carbonyl can act as a hydrogen bond acceptor, contributing to the overall binding affinity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel CNS agents. Its unique spirocyclic lactam structure provides a rigid scaffold for the introduction of diverse chemical functionalities. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in their quest for the next generation of CNS therapeutics. The ability to systematically modify the structure at two key positions allows for a thorough investigation of structure-activity relationships, ultimately leading to the identification of drug candidates with improved pharmacological profiles.

References

  • Husseini, Z., et al. (2022). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 13(7), 785-803. Available from: [Link]

  • Barreiro, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-655. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Available from: [Link]

  • Dandárová, E., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3296. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. Available from: [Link]

  • Pop-Vicas, A. I., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11636-11656. Available from: [Link]

  • Alcaraz, L., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(7), 2697-2704. Available from: [Link]

  • CP Lab Chemicals. (n.d.). tert-butyl 2-oxo-4-oxa-1, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 1 gram. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Slideshare. (2023). Structure Activity Relationship of Antipsychotic Drug. Available from: [Link]

  • Boonen, M., et al. (2005). Multistep solution-phase parallel synthesis of spiperone analogues. Journal of Combinatorial Chemistry, 7(2), 258-267. Available from: [Link]

  • Toray Industries, Inc. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available from: [Link]

  • Zheng, Y., et al. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available from: [Link]

  • Martin, S. F., et al. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. Tetrahedron, 69(36), 7716-7725. Available from: [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Available from: [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]

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  • RSC Publishing. (n.d.). Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols. Available from: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery

The diazaspiro[5.5]undecane core is a privileged three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutics targeting a range of biological targets. The ability to selectively functionalize the nitrogen atoms and the piperidine rings of this scaffold is crucial for exploring structure-activity relationships (SAR) and developing potent and selective drug candidates.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, have revolutionized the synthesis of complex molecules in the pharmaceutical industry.[1][2] These powerful transformations enable the formation of carbon-nitrogen and carbon-carbon bonds under relatively mild conditions with high functional group tolerance, making them indispensable tools for the late-stage functionalization of complex scaffolds like diazaspiro[5.5]undecanes.[3][4]

This application note provides detailed experimental procedures for the N-arylation and C-C bond formation on the diazaspiro[5.5]undecane skeleton, offering researchers a practical guide to unlock the synthetic potential of this important heterocyclic motif.

Mechanistic Considerations: The Palladium Catalytic Cycles

The success of these cross-coupling reactions hinges on a fundamental catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X (L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Diorganopalladium(II) R-Pd(II)-R' (L_n) Transmetalation->Diorganopalladium(II) Reductive_Elimination Reductive Elimination Diorganopalladium(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of an organic halide (or triflate) to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[5][6] The choice of ligands, base, and solvent is critical for the efficiency of each step in the cycle.

Protocol 1: Buchwald-Hartwig N-Arylation of Diazaspiro[5.5]undecane

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides or triflates.[7][8] This protocol details the N-arylation of a mono-protected diazaspiro[5.5]undecane.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add diazaspiro[5.5]undecane, aryl halide, Pd catalyst, ligand, and base to a Schlenk tube. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add anhydrous solvent. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with solvent. E->F G Filter through Celite®. F->G H Wash with brine and dry over Na2SO4. G->H I Concentrate in vacuo. H->I J Purify by column chromatography. I->J

Figure 2: Workflow for the Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add mono-Boc-1,9-diazaspiro[5.5]undecane (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).

    • Rationale: The use of an oven-dried Schlenk tube and inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen. The Boc protecting group on one of the nitrogens ensures mono-arylation. The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos often providing excellent results for C-N coupling.[9] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions.

  • Reaction Setup:

    • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

    • Add anhydrous toluene (or another suitable solvent like dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended ConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphines are generally effective.[9]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The choice of base can influence the reaction rate and outcome.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are required.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive aryl chlorides.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-Arylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[4][10] This protocol describes the coupling of a halogenated or triflated diazaspiro[5.5]undecane derivative with an arylboronic acid.

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine halogenated diazaspiro[5.5]undecane, arylboronic acid, Pd catalyst, ligand, and base in a flask. B Add solvent and degas the mixture. A->B C Heat under inert atmosphere with stirring. B->C D Monitor reaction by TLC or LC-MS. C->D E Cool and perform an aqueous work-up. D->E F Extract with an organic solvent. E->F G Dry and concentrate the organic phase. F->G H Purify by column chromatography or recrystallization. G->H Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add halogenated diazaspiro[5.5]undecane, Pd catalyst, Cu(I) co-catalyst, and ligand to a flask. B Evacuate and backfill with inert gas. A->B C Add solvent, base, and terminal alkyne. B->C D Stir at room temperature or with gentle heating. C->D E Monitor reaction by TLC or LC-MS. D->E F Filter to remove solids. E->F G Perform aqueous work-up. F->G H Extract with an organic solvent. G->H I Dry and concentrate. H->I J Purify by column chromatography. I->J

Sources

Application Notes & Protocols: Strategic Derivatization of the 2-Oxo Position of 1,9-Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,9-Diazaspiro[5.5]undecane-2-one Scaffold

The 1,9-diazaspiro[5.5]undecane framework represents a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic nature offers a unique topographical presentation of pharmacophoric elements, making it an attractive core for exploring new chemical space in drug discovery.[1][2] Compounds incorporating this scaffold have shown a wide range of biological activities, including potential treatments for pain, obesity, and cardiovascular disorders.[1] A common and synthetically valuable feature of this scaffold is the presence of a carbonyl group at the 2-position, forming a lactam ring.[1]

This application note provides a detailed guide for the chemical modification of the 1,9-diazaspiro[5.5]undecane-2-one core, focusing on derivatization strategies involving the lactam nitrogen (N-1) and the adjacent α-carbon (C-3). These positions serve as key handles for tuning the physicochemical properties, metabolic stability, and target engagement of candidate molecules. We will provide detailed, field-proven protocols for N-alkylation and α-carbon functionalization, explaining the underlying chemical principles and experimental rationale to empower researchers in their drug development efforts.

Figure 1. Core Scaffold and Derivatization Points cluster_main cluster_labels img N1 N-1 (Lactam) N1->img C3 C-3 (α-Carbon) C3->img N9 N-9 (Amine) N9->img

Caption: Core 1,9-diazaspiro[5.5]undecane-2-one structure with key positions for derivatization.

Part 1: Selective N-Alkylation of the Lactam Nitrogen (N-1)

The N-1 position of the lactam is a secondary amide, rendering its N-H proton weakly acidic. Deprotonation with a strong, non-nucleophilic base generates a potent nucleophile that can readily react with a variety of electrophiles. This strategy is fundamental for introducing substituents that can act as hydrogen bond acceptors, modulate lipophilicity, or serve as attachment points for larger fragments.

Causality Behind Experimental Design:

  • Choice of Substrate: We begin with the N-9 position protected, typically with a tert-butoxycarbonyl (Boc) group. The N-9 nitrogen is a secondary amine and is significantly more nucleophilic and basic than the N-1 lactam nitrogen. Without protection, non-selective or preferential reaction at N-9 would occur. The Boc group provides steric hindrance and electronic deactivation, ensuring that derivatization occurs selectively at the desired N-1 position.

  • Choice of Base: Sodium hydride (NaH) is an ideal base for this transformation. As a non-nucleophilic hydride, it irreversibly deprotonates the lactam to form the sodium salt and H₂ gas, driving the reaction forward without competing in the subsequent alkylation step.

  • Reaction Conditions: The reaction is conducted under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon). NaH reacts violently with water. The initial deprotonation is performed at 0 °C to control the exothermicity and the rate of hydrogen gas evolution.

Experimental Protocol: N-Alkylation of 9-Boc-1,9-diazaspiro[5.5]undecan-2-one

Figure 2. Workflow for N-1 Alkylation A 1. System Setup - Dry glassware under vacuum. - Purge with inert gas (N₂). B 2. Reagent Addition - Dissolve substrate in anhydrous THF. - Cool to 0 °C. A->B C 3. Deprotonation - Add NaH (60% in oil) portion-wise. - Stir for 30-60 min at 0 °C. B->C D 4. Alkylation - Add electrophile (R-X) dropwise. - Warm to RT and stir for 2-16 h. C->D E 5. Reaction Quench - Cool to 0 °C. - Slowly add saturated aq. NH₄Cl. D->E F 6. Work-up & Extraction - Extract with EtOAc. - Wash with brine, dry over Na₂SO₄. E->F G 7. Purification - Concentrate in vacuo. - Purify by flash column chromatography. F->G H 8. Characterization - ¹H NMR, ¹³C NMR, LC-MS. - Confirm structure and purity. G->H

Caption: Step-by-step experimental workflow for the selective N-alkylation of the spiro-lactam.

Materials:

  • 9-(tert-Butoxycarbonyl)-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating agent (e.g., Benzyl bromide, Iodomethane) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 9-(tert-butoxycarbonyl)-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq).

  • Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M. Stir until all solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) in small portions over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Stir the resulting suspension at 0 °C for 30-60 minutes. The solution may become slightly cloudy or thick.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the cooled suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-16 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-alkylated product.

Entry Electrophile (R-X) Product (R-group) Typical Yield (%) Key ¹H NMR Signal (δ, ppm)
1Benzyl bromideBenzyl85-95%~4.5-4.7 (s, 2H, -N-CH₂ -Ph)
2IodomethaneMethyl90-98%~2.9-3.1 (s, 3H, -N-CH₃ )
3Ethyl bromoacetate-CH₂CO₂Et75-85%~4.0-4.2 (s, 2H, -N-CH₂ -); ~4.2 (q, 2H, -O-CH₂ CH₃)

Part 2: Functionalization at the α-Carbon (C-3)

While the N-1 position is the most common site for derivatization, the protons on the α-carbon (C-3) can also be targeted for functionalization. This requires a much stronger base to generate the corresponding lactam enolate, which can then be trapped with suitable electrophiles. This approach allows for the introduction of substituents directly adjacent to the carbonyl group, which can profoundly influence molecular conformation and interactions with biological targets.

Causality Behind Experimental Design:

  • Choice of Base: Standard bases like NaH are not strong enough to deprotonate the α-carbon in a lactam efficiently. A powerful, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is required. LDA is typically prepared in situ from diisopropylamine and n-butyllithium.

  • Reaction Conditions: Enolate formation with LDA must be performed at very low temperatures (-78 °C, typically in a dry ice/acetone bath). This is critical to:

    • Prevent decomposition of the base.

    • Favor the formation of the kinetic enolate.

    • Avoid side reactions such as self-condensation or reaction with the solvent.

  • Choice of Electrophile: A range of electrophiles can be used, including aldehydes (for aldol additions) and activated alkyl halides.

Experimental Protocol: α-Aldol Addition to 1,9-Di-Boc-1,9-diazaspiro[5.5]undecan-2-one

Note: For this reaction, it is often advantageous to protect both N-1 and N-9 to prevent any ambiguity, though with careful control, a mono-protected substrate can be used.

Figure 3. α-Carbon Functionalization Scheme sub N-Protected Spiro-Lactam enolate Lithium Enolate (Intermediate) sub->enolate 1. LDA, THF, -78 °C product α-Substituted Product enolate->product 2. Electrophile (e.g., R-CHO)

Caption: General reaction scheme for the LDA-mediated functionalization of the α-carbon.

Materials:

  • 1,9-Bis(tert-butoxycarbonyl)-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Methodology:

  • LDA Preparation: To a flame-dried flask under nitrogen, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation: In a separate flame-dried flask, dissolve the N-protected spiro-lactam (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the substrate solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Trap: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC (quenching a small aliquot with NH₄Cl before spotting).

  • Quenching: Slowly add saturated aqueous NH₄Cl to the cold reaction mixture to quench the reaction.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography. The aldol product may exist as a mixture of diastereomers.

Conclusion

The 1,9-diazaspiro[5.5]undecane-2-one scaffold provides multiple avenues for synthetic elaboration. The protocols detailed herein for selective N-alkylation and α-carbon functionalization offer robust and reproducible methods for generating diverse libraries of compounds. By understanding the underlying principles of reactivity and carefully controlling reaction conditions, researchers can effectively leverage this valuable scaffold to drive SAR studies and accelerate the discovery of novel therapeutic agents.

References

  • Kowalski, P., & Drabowicz, J. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28281-28299. [Link]

  • Alam, M. J., & Islam, M. R. (2014). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of Applicable Chemistry, 3(4), 1599-1605. [Link]

  • García, M., Virgili, M., Alonso, M., et al. (2021). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Islam, M., Barakat, A., et al. (2018). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11(8), 1275-1282. [Link]

  • St-Denis, C., Ferri, V., et al. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 65(10), 7274-7291. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl 2-Oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to orient pharmacophoric elements in a well-defined spatial arrangement, often leading to enhanced binding affinity, selectivity, and improved metabolic stability compared to more flexible acyclic or simple cyclic analogues.[1]

The 1,9-diazaspiro[5.5]undecane core, in particular, has been identified as a key structural motif in a variety of biologically active agents, with applications in the treatment of pain, obesity, and cardiovascular disorders.[2] This application note provides a detailed guide for the incorporation of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, a versatile building block, into peptide and small molecule libraries using Boc-based solid-phase peptide synthesis (SPPS) techniques. This approach allows for the systematic exploration of chemical space around a rigid, peptide-like scaffold, making it an invaluable tool for researchers in drug development.[3]

The lactam functionality within the spirocycle acts as a rigidifying element and a potential hydrogen bond acceptor, while the secondary amine, unmasked after Boc-deprotection, serves as a nucleophilic handle for chain extension. The Boc protecting group ensures compatibility with standard SPPS workflows, which rely on graded acid lability for sequential deprotection and final cleavage.[4][5]

Core Reagent Profile

A thorough understanding of the building block is critical for its successful application.

PropertyValueSource
IUPAC Name This compound
CAS Number 1198284-94-4
Molecular Formula C₁₄H₂₄N₂O₃
Molecular Weight 268.36 g/mol
Appearance Solid
Key Reactive Sites 1. Boc-protected secondary amine (N9): Site for deprotection and subsequent acylation. 2. Lactam NH (N1): Generally non-nucleophilic under standard coupling conditions.

Conceptual Workflow for Solid-Phase Synthesis

The incorporation of the spirocyclic scaffold onto a solid support follows a logical sequence of standard Boc-SPPS steps. The workflow is designed to first assemble a peptide chain on the resin, followed by the coupling of the spirocyclic moiety, and then potentially further elongation from its newly exposed amine.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_scaffold_addition Spirocyclic Scaffold Incorporation cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Start Synthesis Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/DIEA in DMF) Neutralization->Coupling Coupling->Deprotection Next cycle Scaffold_Coupling Couple Spiro-Lactam (HBTU/DIEA in DMF) Coupling->Scaffold_Coupling Couple Scaffold Final_Deprotection Final Boc Deprotection (50% TFA in DCM) Scaffold_Coupling->Final_Deprotection Cleavage Cleavage from Resin (Anhydrous HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Scaffold_Coupling PeptideResin Peptide-Resin H₂N-Peptide-Resin CoupledProduct Coupled Product Boc-N-Spiro-CO-NH-Peptide-Resin PeptideResin:N->CoupledProduct HBTU, DIEA in DMF SpiroLactam Spiro-Lactam Reagent Boc-N-Spiro-COOH (activated) SpiroLactam:C->CoupledProduct

Caption: Coupling of the activated spiro-lactam to the peptide-resin.

Protocol 5: Final Cleavage and Deprotection

Rationale: A strong acid is required to cleave the ester linkage to the Merrifield resin and simultaneously remove the Boc group from the spiro-lactam and any acid-labile side-chain protecting groups (e.g., benzyl ethers). Anhydrous hydrogen fluoride (HF) is highly effective but requires specialized equipment. Trifluoromethanesulfonic acid (TFMSA) is a common alternative that does not require a dedicated apparatus. [6][7] WARNING: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).

TFMSA Cleavage Protocol:

  • Preparation:

    • Dry the final peptide-resin thoroughly under high vacuum.

    • Place the dried resin (e.g., 200 mg) in a round-bottom flask with a magnetic stir bar.

    • Add scavengers to the flask. A common mixture ("Reagent R") is TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2, v/v). For 200 mg of resin, use approximately 2 mL of the scavenger mixture. The scavengers are critical to trap reactive cations generated during deprotection. [7] * Cool the flask to 0°C in an ice bath.

  • Cleavage Reaction:

    • Slowly add TFMSA (200 µL for 200 mg resin) to the chilled, stirring slurry. An exothermic reaction will occur. Maintain the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 2-3 hours.

  • Work-up and Precipitation:

    • Add cold diethyl ether (10-fold volume) to the reaction mixture to precipitate the crude peptide.

    • Filter the resin and the precipitated peptide through a fine sintered glass funnel.

    • Wash the collected solid with additional cold diethyl ether to remove scavengers.

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The use of this compound in Boc-SPPS provides a robust and efficient route to novel, conformationally constrained peptidomimetics and spirocycle-decorated molecules. By leveraging well-established solid-phase synthesis principles, this building block can be systematically incorporated into libraries for high-throughput screening in drug discovery programs. The protocols outlined herein provide a comprehensive framework for researchers to successfully employ this versatile scaffold, from initial resin attachment to final cleavage and purification. Careful adherence to reaction conditions, particularly during the coupling of the sterically demanding spirocycle and the final acidic cleavage, is paramount for achieving high yields and purity.

References

  • Kueh, J. T. B., Choi, K. W., Williams, G. M., Moehle, K., Bacsa, B., Robinson, J. A., & Brimble, M. A. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807–3811. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

  • Merrifield, B. (1984). Nobel Lecture: Solid Phase Synthesis. The Nobel Prize. [Link]

  • Okolo, E. A., Pahl, A., Sievers, S., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 29(26), e202203992. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Hojo, K., Shiraishi, Y., Hara, A., & Nakahara, Y. (2014). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Organic Chemistry, 4, 225-231. [Link]

  • Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P. V., & Nikolakopoulos, G. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 2056–2065. [Link]

  • Mäde, V., Els-Heindl, S., & Beck-Sickinger, A. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197–1212. [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols: Scale-Up Synthesis of Diazaspiro[5.5]undecane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Diazaspiro[5.5]undecanes in Medicinal Chemistry

The diazaspiro[5.5]undecane scaffold, a unique three-dimensional structure featuring two nitrogen-containing rings joined by a single spirocyclic carbon, has emerged as a privileged motif in modern drug discovery.[1][2] Its inherent structural rigidity and ability to project substituents in well-defined spatial orientations make it an attractive framework for designing potent and selective ligands for a variety of biological targets.[2] Compounds incorporating this core have demonstrated a wide range of therapeutic activities, including antagonism of nicotinic receptors, inhibition of aldosterone synthase, and modulation of central nervous system (CNS) pathways, making them relevant for treating pain, depression, anxiety, and other disorders.[3][4]

The increasing interest in spirocyclic systems stems from the drive to move beyond flat, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons.[1][2] This shift generally correlates with improved physicochemical properties and pharmacokinetic profiles.[2] However, the synthetic complexity of these scaffolds can pose significant challenges, particularly during the scale-up required for preclinical and clinical development.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of key diazaspiro[5.5]undecane intermediates. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical principles and practical considerations essential for successful and safe large-scale production.

Synthetic Strategies: Pathways to the Diazaspiro[5.5]undecane Core

Several synthetic routes have been developed to construct the diazaspiro[5.5]undecane framework. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reactions. Here, we delve into some of the most robust and field-proven methodologies.

Strategy 1: Double Michael Addition for the Synthesis of Substituted Diazaspiro[5.5]undecanes

One of the most efficient and versatile methods for constructing highly functionalized diazaspiro[5.5]undecanes is the double Michael addition reaction.[5][6][7] This cascade reaction involves the conjugate addition of a suitable nucleophile to a bis-electrophilic acceptor, leading to the formation of the spirocyclic core in a single step.

A particularly effective variation of this strategy employs N,N-dimethylbarbituric acid as the nucleophile and diarylideneacetone derivatives as the bis-acceptor. This approach, catalyzed by a simple base like diethylamine, proceeds at room temperature with high yields, making it an attractive option for scale-up.[5][6]

Causality Behind Experimental Choices:
  • N,N-Dimethylbarbituric Acid: The active methylene group in barbituric acid derivatives is sufficiently acidic to be deprotonated by a mild base, forming a stabilized enolate that acts as the Michael donor. The two nitrogen atoms within the ring system become integral parts of the final diazaspiro[5.5]undecane core.

  • Diarylideneacetones (Divinyl Ketones): These symmetrical or unsymmetrical bis-α,β-unsaturated ketones serve as excellent Michael acceptors. The reactivity of the double bonds can be tuned by the nature of the aryl substituents.

  • Diethylamine as a Catalyst: A weak base like diethylamine is sufficient to catalyze the reaction without promoting significant side reactions. Its volatility also simplifies purification.

  • Solvent Selection: Dichloromethane is a common solvent for this reaction, offering good solubility for the reactants and facilitating a clean reaction profile.[5][6]

Visualizing the Double Michael Addition Pathway:

Double_Michael_Addition N,N-Dimethylbarbituric Acid N,N-Dimethylbarbituric Acid Intermediate Adduct Intermediate Adduct N,N-Dimethylbarbituric Acid->Intermediate Adduct  First Michael Addition (Base Catalyzed) Diarylideneacetone Diarylideneacetone Diarylideneacetone->Intermediate Adduct Diazaspiro[5.5]undecane Diazaspiro[5.5]undecane Intermediate Adduct->Diazaspiro[5.5]undecane  Intramolecular Michael Addition

Caption: Double Michael addition pathway to diazaspiro[5.5]undecanes.

Strategy 2: Intramolecular Spirocyclization of Pyridine Substrates

Another powerful method for constructing the 3,9-diazaspiro[5.5]undecane skeleton involves the intramolecular spirocyclization of 4-substituted pyridines.[8][9] This strategy is particularly useful for accessing specific substitution patterns on the piperidine rings. The key step involves the activation of the pyridine ring, followed by an intramolecular nucleophilic attack.

Causality Behind Experimental Choices:
  • Pyridine Ring Activation: Reagents like ethyl chloroformate are used to activate the pyridine ring, making it susceptible to nucleophilic attack.

  • β-Dicarbonyl Nucleophile: A tethered β-dicarbonyl moiety acts as the intramolecular nucleophile, attacking the activated pyridine ring to form the spirocyclic junction.

  • Lewis Acid Promotion: Titanium(IV) isopropoxide is often employed to promote the intramolecular addition, likely by coordinating to the dicarbonyl group and enhancing its nucleophilicity.[9]

Strategy 3: Reductive Cyclization and Alkylation-Cyclization Approaches

For the asymmetric synthesis of certain diazaspiro[5.5]undecane derivatives, such as the 1,8-diazaspiro[5.5]undecane system, more complex multi-step sequences are often required.[10] These can involve the generation of iminium ions from chiral α-amino nitriles, followed by intramolecular cyclization.

Key Steps in Asymmetric Synthesis:
  • Generation of an Iminium Ion: An α-amino nitrile is treated with a suitable reagent to generate a reactive iminium ion intermediate.

  • Intramolecular Nucleophilic Attack: A tethered nucleophile within the same molecule attacks the iminium ion to form the spirocyclic ring system.

  • Reductive or Alkylative Cyclization: The final cyclization can be achieved through a reductive process or by an alkylation-cyclization sequence, leading to different substitution patterns on the resulting diazaspiro[5.5]undecane.[10]

Detailed Protocols and Experimental Procedures

Protocol 1: Scale-Up Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives via Double Michael Addition

This protocol is adapted from the work of Islam et al. and provides a robust method for the synthesis of a variety of diazaspiro[5.5]undecane derivatives.[5][6]

Materials and Reagents:
ReagentMolar Mass ( g/mol )Density (g/mL)PuritySupplier
N,N-Dimethylbarbituric Acid156.14-≥98%Sigma-Aldrich
Diaryl-divinylketoneVaries-≥97%TCI Chemicals
Diethylamine73.140.707≥99.5%Acros Organics
Dichloromethane (DCM)84.931.33≥99.8%Fisher Scientific
Ethyl Acetate88.110.902HPLC GradeVWR
n-Hexane86.180.659HPLC GradeVWR
Silica Gel--100-200 meshSorbent Technologies
Experimental Workflow:

Caption: Workflow for the synthesis and purification of diazaspiro[5.5]undecanes.

Step-by-Step Procedure:
  • Reactor Setup: In a suitably sized, oven-dried round-bottom flask or reactor equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), charge N,N-dimethylbarbituric acid (1.0 equivalent) and the corresponding diaryl-divinylketone (1.0 equivalent) in dry dichloromethane (approximately 5 mL per mmol of barbituric acid).

  • Catalyst Addition: To the stirred solution, add diethylamine (1.25 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1.5 to 2 hours).

  • Work-up and Purification: Upon completion, directly load the crude reaction mixture onto a silica gel column. Elute the column with a mixture of ethyl acetate and n-hexane (e.g., 2:8 v/v) to afford the pure diazaspiro[5.5]undecane product.

  • Product Characterization: The structure of the final product should be confirmed by NMR and mass spectrometry. For crystalline products, X-ray crystallography can provide definitive structural elucidation.

Protocol 2: General Considerations for Scale-Up and Safety

Scaling up chemical reactions requires careful consideration of several factors beyond what is typically encountered at the laboratory bench.

Heat Transfer:
  • Exothermic Reactions: The double Michael addition is generally not strongly exothermic, but it is crucial to monitor the internal temperature of the reactor during catalyst addition, especially on a larger scale.

  • Reactor Design: Jacketed reactors with controlled heating and cooling systems are essential for maintaining the desired reaction temperature.

Mass Transfer:
  • Efficient Stirring: As the reaction volume increases, ensuring adequate mixing becomes critical to maintain a homogeneous reaction mixture and prevent localized "hot spots." The choice of stirrer (e.g., overhead mechanical stirrer) and impeller design is important.

Reagent Addition:
  • Controlled Addition: For larger scale reactions, the dropwise addition of the catalyst or other reagents should be controlled using an addition funnel or a syringe pump to manage any potential exotherms.

Safety Precautions for Handling Reagents:
ReagentHazard ClassKey Safety Precautions
Dichloromethane Carcinogen, IrritantWork in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Diethylamine Flammable, CorrosiveHandle in a fume hood, away from ignition sources. Wear chemical-resistant gloves and eye protection.
Sodium Cyanide (if used in other routes)Highly ToxicHandle with extreme caution in a designated area. Have a cyanide antidote kit readily available. All personnel must be trained in its safe handling and emergency procedures.
Pyridine Derivatives Flammable, HarmfulHandle in a fume hood. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

Conclusion and Future Outlook

The diazaspiro[5.5]undecane scaffold represents a valuable asset in the medicinal chemist's toolbox. The synthetic methods outlined in this guide, particularly the double Michael addition, offer efficient and scalable routes to a diverse range of these important intermediates. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the development of robust and scalable synthetic methodologies for scaffolds like diazaspiro[5.5]undecanes will remain a critical area of research. Future efforts will likely focus on developing even more atom-economical and enantioselective synthetic strategies to further expand the accessible chemical space of this privileged heterocyclic system.

References

  • Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]

  • LookChem. (2019). Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates. Chemical Encyclopedia. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Request PDF. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Request PDF. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(11), 14765-14774. [Link]

  • de Graaf, C., & Bolt, G. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(12), 1421-1437. [Link]

  • National Institutes of Health. (n.d.). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • MDPI. (n.d.). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. [Link]

  • Tandem, F. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(11), 1311-1328. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Request PDF. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. [Link]

  • Reymond Research Group. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). A simple enantioselective synthesis of (R)- and (S)-1,7-dioxaspiro[5.5]undecane via intramolecular asymmetric oxyselenenylation: A new route to optically active spiroketals. [Link]

  • Journal of Medicinal Chemistry. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • ResearchGate. (n.d.). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]

  • Royal Society of Chemistry. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

  • ACS Publications. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 1,9-Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,9-diazaspiro[5.5]undecane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic motif. The 1,9-diazaspiro[5.5]undecane core, a spiro-fused dipiperidine system, is a cornerstone in the development of therapeutics for a range of disorders, including obesity, pain, and cardiovascular diseases.[1][2]

However, the synthesis of this three-dimensional scaffold is not without its challenges. Issues such as low yields, competitive side reactions, and difficulties in achieving regioselective substitution are common hurdles. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to overcome these challenges in your laboratory.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses high-level strategic questions regarding the synthesis of the 1,9-diazaspiro[5.5]undecane core.

Q1: What are the primary synthetic routes to the 1,9-diazaspiro[5.5]undecane core?

A1: The construction of the 1,9-diazaspiro[5.5]undecane core generally relies on forming two piperidine rings around a central quaternary spiro-carbon. The most prevalent and effective strategies include:

  • Double Michael Addition/Cyclization Cascade: This is one of the most efficient methods, often performed as a one-pot reaction. It typically involves the reaction of an α,β-unsaturated ketone (like a diarylideneacetone) with a suitable nitrogen-containing precursor, such as N,N-dimethyl barbituric acid or similar cyclic structures.[3] This approach leverages tandem reactions to rapidly build molecular complexity.

  • Intramolecular Spirocyclization: This strategy involves preparing a linear precursor containing both piperidine ring fragments and inducing an intramolecular cyclization. This can be achieved through reactions like intramolecular alkylation or reductive amination. For instance, activating a pyridine ring with ethyl chloroformate can facilitate an intramolecular addition of an attached nucleophile.[4]

  • Ring-Closing Metathesis (RCM): For complex analogs, RCM can be a powerful tool to form one of the piperidine rings.[5][6] This involves synthesizing a di-olefin precursor and using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the cyclic structure. While powerful, this method can be sensitive to substrate and catalyst choice.

Synthetic_Workflow cluster_precursors Precursor Assembly cluster_cyclization Key Spirocyclization Step cluster_functionalization Post-Synthesis Modification P1 Piperidone Derivative Cyc Double Michael Addition or Intramolecular Alkylation P1->Cyc P2 α,β-Unsaturated System (e.g., Diaryl-ideneacetone) P2->Cyc Core 1,9-Diazaspiro[5.5]undecane Core Cyc->Core Func Selective N-Alkylation/ N-Arylation (N1 and/or N9) Core->Func Result Substituted Target Molecule Func->Result

Caption: General synthetic workflow for substituted 1,9-diazaspiro[5.5]undecanes.

Q2: How critical are protecting groups in these syntheses?

A2: Protecting group strategy is paramount, especially when synthesizing asymmetrically substituted derivatives. Since the scaffold has two secondary amine nitrogens (N1 and N9), selective functionalization requires an orthogonal protection strategy.

  • Boc (tert-butyloxycarbonyl): Commonly used due to its stability and ease of removal under acidic conditions (e.g., TFA, HCl in dioxane). It is ideal for protecting one nitrogen while the other is functionalized.

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis (e.g., H₂, Pd/C), making it orthogonal to the acid-labile Boc group. This allows for sequential deprotection and functionalization of N1 and N9.

The choice of protecting group depends on the stability of your molecule to the required deprotection conditions and the planned synthetic sequence.[7][8]

Table 1: Comparison of Common Nitrogen Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong Acid (TFA, HCl)Cbz, Fmoc
CarboxybenzylCbzCbz-Cl, baseH₂, Pd/C (Hydrogenolysis)Boc, Fmoc
9-Fluorenyl-methoxycarbonylFmocFmoc-OSu, baseBase (e.g., Piperidine in DMF)Boc, Cbz
Q3: What are Baldwin's Rules and why do they matter for spirocyclization?

A3: Baldwin's Rules are a set of guidelines that predict the relative favorability of ring-closing reactions based on the geometry of the transition state.[9][10] They classify cyclizations based on ring size, the hybridization of the electrophilic carbon (Tet, Trig, Dig), and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring.

For synthesizing 1,9-diazaspiro[5.5]undecanes, which involves forming 6-membered rings via nucleophilic attack on sp³ (tet) or sp² (trig) carbons, the rules are highly relevant:

  • 6-exo-tet: Favored. This is a common pathway in intramolecular alkylations to form the spiro-core.

  • 6-endo-trig: Favored. This applies to intramolecular Michael additions or cyclizations onto a carbonyl group.

Understanding these rules helps in designing precursors that are geometrically biased to cyclize efficiently, thereby minimizing competing intermolecular side reactions like polymerization.[9][10]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield in the Spirocyclization Step

Q: My one-pot double Michael addition using a diarylideneacetone and a piperidone derivative is failing. TLC analysis shows mostly starting material and some baseline polymer. What's going wrong?

A: This is a common issue that can often be traced back to catalyst choice, reaction conditions, or the stability of the intermediates.

Potential Causes & Solutions:

  • Ineffective Catalyst/Promoter: The initial Michael addition and subsequent cyclization often require catalysis to proceed at a reasonable rate.

    • Solution: Introduce a suitable catalyst. For Michael additions, Lewis acids (e.g., ZnCl₂, TiCl₄) or Brønsted acids (p-TSA) can activate the enone system.[3][11] Start with a catalytic amount (e.g., 0.1 eq) of p-TSA under reflux in a solvent like toluene, using a Dean-Stark trap to remove water.[11]

  • Unfavorable Reaction Kinetics: The reaction may be too slow at the attempted temperature, or the solvent may not be appropriate.

    • Solution: Increase the reaction temperature. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for similar spiro-heterocycle formations.[3][12] If a microwave reactor is unavailable, switching to a higher-boiling solvent like toluene or xylene and increasing the temperature can be effective.

  • Intermediate Decomposition: The intermediates in this cascade, particularly the enolates or enamines formed after the first Michael addition, can be unstable and prone to side reactions if they do not cyclize quickly.

    • Solution: Ensure strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Moisture can quench anionic intermediates, while oxygen can lead to oxidative side products. Using dry solvents is critical.

Troubleshooting_Low_Yield Start Low Yield in Spirocyclization Q1 Is a catalyst being used? Start->Q1 A1_No Add Catalyst (p-TSA, Lewis Acid) Q1->A1_No No A1_Yes Catalyst may be inactive or inappropriate. Q1->A1_Yes Yes Q2 Are reaction conditions optimized? A1_No->Q2 A1_Yes->Q2 A2_No Increase Temperature (Reflux, Microwave) Change Solvent Q2->A2_No No Q3 Are conditions anhydrous/inert? Q2->Q3 Yes A3_No Use Dry Solvents Run under Ar or N₂ Q3->A3_No No

Caption: Decision workflow for troubleshooting low spirocyclization yields.

Problem 2: Difficulty with Selective N-Functionalization

Q: I have successfully synthesized the 1,9-diazaspiro[5.5]undecane core, but when I try to alkylate it with one equivalent of benzyl bromide, I get a mixture of starting material, mono-alkylated, and di-alkylated products. How can I achieve selective mono-alkylation?

A: Direct alkylation of the unprotected core is notoriously difficult to control due to the similar reactivity of the two secondary amine nitrogens.

Potential Causes & Solutions:

  • Lack of Selectivity: The pKa values of the two nitrogens are very close, leading to competitive reactions.

    • Solution (Recommended): Implement an orthogonal protecting group strategy as discussed in FAQ 2. Protect the core, for example, by reacting it with one equivalent of Boc-anhydride. This will yield a mixture, but the mono-Boc protected intermediate can often be separated chromatographically. Once isolated, you can alkylate the free secondary amine. Subsequent removal of the Boc group will yield the desired mono-alkylated product. This multi-step, but controlled, approach is often more efficient overall.[13]

  • Over-alkylation: Even with careful stoichiometry, localized high concentrations of the alkylating agent upon addition can lead to di-alkylation before the reagent is fully dispersed.

    • Solution (If protection is not feasible): Use a slow-addition technique. Dilute the alkylating agent (benzyl bromide) in your reaction solvent and add it dropwise to a stirred solution of the diamine over several hours using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-alkylation. Also, ensure you are using a non-coordinating base (e.g., DIPEA) and a polar aprotic solvent like DMF or acetonitrile.

Problem 3: Purification Challenges

Q: My final substituted 1,9-diazaspiro[5.5]undecane product is a polar, basic compound that streaks badly on silica gel chromatography. What are my options?

A: The basic nature of the free amine nitrogens causes strong, often irreversible, binding to the acidic silanol groups on standard silica gel, leading to poor separation and low recovery.

Solutions:

  • Modified Silica Gel Chromatography:

    • Base Additive: Pre-treat your eluent with a small amount of a volatile base like triethylamine (~1-2%). This will neutralize the acidic sites on the silica, significantly improving peak shape and recovery. A common solvent system would be DCM/MeOH/Et₃N (e.g., 95:4:1).

    • Amine-Functionalized Silica: Use commercially available amine-functionalized silica gel for your column. This stationary phase is specifically designed for purifying basic compounds.

  • Alternative Chromatography:

    • Reversed-Phase Chromatography (C18): This is an excellent alternative. Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% TFA or formic acid to ensure the amines are protonated and well-behaved. The modifier will need to be removed post-purification, typically by lyophilization or by partitioning between a basic aqueous layer (e.g., sat. NaHCO₃) and an organic solvent.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.

  • Crystallization: Do not underestimate the power of crystallization. Attempt to crystallize your product from various solvent systems (e.g., EtOAc/hexanes, acetone, acetonitrile). Formation of a salt (e.g., by adding HCl in ether to form the hydrochloride salt) can often induce crystallization and yield highly pure material.

Part 3: Experimental Protocol Example

Protocol: One-Pot Synthesis of a 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-trione derivative

This protocol is adapted from methodologies described for Lewis acid-catalyzed synthesis of spiro[5.5]undecanes and serves as a representative example of a key cyclization reaction.[3][11]

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • trans,trans-1,5-Diaryl-1,4-pentadien-3-one (Dibenzylideneacetone derivative)

  • Lewis Acid Catalyst (e.g., Anhydrous ZnCl₂ or p-Toluenesulfonic acid)

  • Solvent (e.g., Toluene or Dichloromethane, anhydrous)

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

  • Ether or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using p-TSA in toluene), add dimedone (1.0 eq) and the diarylideneacetone derivative (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration) to the flask.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., p-TSA, 0.1 eq) to the stirred suspension. The choice of catalyst may require optimization.[3]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-8 hours.

    • Expert Note: The mechanism involves an initial Michael addition of the dimedone enol to the diarylideneacetone, followed by a second intramolecular Michael addition to form the spirocyclic core. The removal of water is crucial if using a Brønsted acid catalyst like p-TSA.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using toluene, reduce the volume in vacuo.

    • Dilute the residue with ether or ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the residue by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford the pure spiro compound.

References

  • Janssen, E., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science. Sourced from ResearchGate. [Link]

  • Request PDF on ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • Janssen, E., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Request PDF on ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • Schelhaas, M., & Waldmann, H. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. Angewandte Chemie. [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • ResearchGate. (n.d.). Examples of naturally occurring spiro heterocycles. [Link]

  • PubMed. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]

  • Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]

  • YouTube. (2015). Ring Closing Metathesis - Organic Chemistry II. [Link]

  • YouTube. (2021). The Simplifying Synthesis Ultimate Guide To Rules for Ring Closure. [Link]

Sources

Technical Support Center: Optimization of N-Boc Deprotection with TFA for Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced process of N-Boc deprotection of diazaspirocycles using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the intricate three-dimensional structures of these valuable scaffolds. Here, we synthesize fundamental principles of Boc deprotection with field-proven insights to address the specific hurdles encountered with diazaspirocycles, ensuring both scientific integrity and practical success in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-Boc deprotection with TFA?

A1: The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed hydrolysis reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing the free amine and carbon dioxide. The newly liberated amine is then protonated by the excess TFA to form a trifluoroacetate salt.[1][2]

Q2: Why can diazaspirocycles be particularly challenging for N-Boc deprotection compared to simpler amines?

A2: Diazaspirocycles present unique challenges primarily due to their rigid, three-dimensional, and often sterically congested structures. This can lead to:

  • Steric Hindrance: The spirocyclic framework can shield the N-Boc group, impeding the approach of TFA and slowing down the rate of deprotection.[3][4]

  • Acid Stability of the Core: Depending on the specific ring system, the diazaspirocyclic core itself may be susceptible to acid-catalyzed rearrangements or degradation under harsh deprotection conditions.

  • Altered Basicity: The pKa of the nitrogen atoms in a diazaspirocycle can be different from that of acyclic or simple cyclic amines, potentially influencing the ease of protonation and subsequent deprotection.

Q3: What are the primary side reactions to be aware of during the TFA-mediated deprotection of diazaspirocycles?

A3: The most common side reaction is alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the cleavage of the Boc group.[1][5] While diazaspirocycles themselves may not always contain highly nucleophilic residues like tryptophan or methionine found in peptides, other functional groups present in the molecule can be susceptible. Additionally, if the diazaspirocycle core is sensitive to strong acid, you may observe degradation or rearrangement of your starting material.

Q4: How can I monitor the progress of my deprotection reaction?

A4: Several analytical techniques are effective for monitoring the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine).[6] Staining with ninhydrin can be particularly useful for visualizing the primary or secondary amine product.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for quantitatively tracking the consumption of the starting material and the formation of the product, as well as identifying any side products by their mass.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for monitoring the disappearance of the characteristic singlet of the nine protons of the Boc group's tert-butyl moiety, typically found around 1.4-1.5 ppm.[5]

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the standard reaction time.

  • Potential Cause & Solution:

Potential Cause Recommended Solution
Insufficient Acid Concentration The steric hindrance of the diazaspirocycle may require a higher concentration of TFA. Gradually increase the TFA concentration, for example, from 20% in Dichloromethane (DCM) to 50% or even neat TFA for short periods, while carefully monitoring for any degradation of the core structure.[6]
Low Reaction Temperature While starting the reaction at 0 °C is good practice to control any initial exotherm, sterically hindered substrates often require thermal energy to proceed at a reasonable rate. Allow the reaction to warm to room temperature. If it is still sluggish, gentle heating (e.g., to 40 °C) can be beneficial, but must be balanced against the risk of side reactions.[3]
Inadequate Reaction Time Deprotection of sterically hindered N-Boc groups on diazaspirocycles may simply require longer reaction times than for simpler amines. Extend the reaction time and monitor periodically by TLC or LC-MS until the starting material is consumed.[3]
Issue 2: Formation of Side Products
  • Symptom: LC-MS or NMR analysis indicates the presence of unexpected species, potentially with a mass increase corresponding to tert-butylation (+56 Da).

  • Potential Cause & Solution:

Potential Cause Recommended Solution
Alkylation by tert-butyl cation The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate any nucleophilic sites on your molecule. The inclusion of a "scavenger" in the reaction mixture is crucial to trap this reactive intermediate.[1]
Degradation of the Diazaspirocyclic Core The strong acidity of TFA may be causing the core structure to rearrange or decompose. Consider using a lower concentration of TFA for a longer period, or switching to a milder deprotection method if possible (e.g., HCl in dioxane, though this also needs to be evaluated for compatibility).[2]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection of a Diazaspirocycle with TFA
  • Dissolution: Dissolve the N-Boc protected diazaspirocycle in anhydrous dichloromethane (DCM) (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical starting point is a 1:1 volume ratio of TFA to DCM (50% v/v).[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1][6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution can cause pressure build-up.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude deprotected diazaspirocycle.[1]

  • Purification: Purify the crude product as needed by column chromatography, crystallization, or distillation.

Protocol 2: N-Boc Deprotection of a Sterically Hindered or Acid-Sensitive Diazaspirocycle with Scavengers
  • Dissolution: Dissolve the N-Boc protected diazaspirocycle in anhydrous DCM (0.1-0.5 M).

  • Scavenger Addition: Add a suitable scavenger to the solution. Triisopropylsilane (TIS) or triethylsilane (TES) are common and effective choices, typically used at 2.5-5% (v/v).[1]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA to the stirred solution to the desired final concentration (e.g., 20-50% v/v).

  • Reaction & Monitoring: Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

Table 1: Common Scavengers for TFA-Mediated Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%A highly effective carbocation scavenger, reducing the tert-butyl cation to isobutane.[1]
Triethylsilane (TES)5 - 10%Another effective silane-based scavenger.
Water2.5 - 5%Acts as a proton source and can quench the tert-butyl cation.[1]
Phenol2.5 - 5%An effective scavenger for preventing alkylation of sensitive residues.[1]
Thioanisole2.5 - 5%Useful for protecting tryptophan and methionine residues, and can also suppress oxidation.[1]

Table 2: Starting Conditions for TFA Deprotection based on Substrate Reactivity

Substrate CharacteristicsSuggested TFA Conc. (in DCM)Suggested TemperatureSuggested Time
Simple, non-hindered amine20-25%0 °C to RT30 min - 1 hr
Sterically hindered diazaspirocycle50%RT2 - 4 hrs
Acid-sensitive diazaspirocycle20%0 °C1 - 2 hrs (monitor closely)
Highly robust/difficult substrateNeat TFA0 °C15 - 30 min

Visualizations

Boc_Deprotection_Workflow General Workflow for N-Boc Deprotection of Diazaspirocycles cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-Boc Diazaspirocycle in DCM add_scavenger Add Scavenger (e.g., TIS) (Optional, but recommended) start->add_scavenger cool Cool to 0 °C add_scavenger->cool add_tfa Slowly Add TFA cool->add_tfa react Stir at RT (1-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete? concentrate Concentrate in vacuo monitor->concentrate Complete neutralize Dissolve & Neutralize (aq. NaHCO₃) concentrate->neutralize extract Extract & Dry neutralize->extract purify Purify (e.g., Chromatography) extract->purify product Deprotected Diazaspirocycle purify->product

Caption: Experimental workflow for the N-Boc deprotection of diazaspirocycles.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Deprotection start Reaction Incomplete? cause1 Check TFA Concentration start->cause1 cause2 Check Reaction Time start->cause2 cause3 Check Temperature start->cause3 solution1 Increase TFA % cause1->solution1 solution2 Extend Reaction Time cause2->solution2 solution3 Warm to RT or 40°C cause3->solution3

Caption: Decision-making flowchart for troubleshooting incomplete reactions.

References

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. [Link]

  • ResearchGate. (2012). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • National Institutes of Health. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]

  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • National Institutes of Health. (n.d.). Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure. [Link]

  • National Institutes of Health. (n.d.). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. [Link]

  • RSC Publishing. (n.d.). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. [Link]

  • ResearchGate. (2025). Effects of Ring Strain on Molecular Dynamics of Sterically Hindered 4,7-Phenanthroline Unit. [Link]

  • Owlstown. (n.d.). Peng Liu Group - 74. Using Ring Strain to Control. [Link]

  • ResearchGate. (2025). Methylamine byproduct formed during TFA-mediated side chain deprotection of azidocontaining peptides. [Link]

Sources

Technical Support Center: Chromatographic Purification of tert-Butyl 2-Oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific purification challenge. Our approach is built on explaining the causality behind experimental choices to empower you to solve problems effectively.

Overview of the Molecule and Purification Challenges

This compound is a spirocyclic compound featuring two key functional groups that dictate its chromatographic behavior: a polar lactam moiety and a bulky, acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.[1] The primary challenge in its purification is to achieve high purity without causing the cleavage of the Boc group, which readily occurs under acidic conditions.[2] This guide will focus on normal-phase flash chromatography using silica gel, the most common method for this type of molecule.

Section 1: Pre-Chromatography & Method Development

Success in column chromatography is almost entirely determined by the quality of the preparatory work. Rushing this stage is a common cause of failed purifications.

FAQ: Key Considerations Before Starting

Q: What are the critical chemical properties of this compound that I need to consider?

A: There are two primary properties to consider:

  • Polarity: The presence of a lactam and a carbamate group makes the molecule moderately polar. This means it will have a strong affinity for polar stationary phases like silica gel and will require a mobile phase with a polar component for elution.

  • Acid Sensitivity: The Boc protecting group is highly susceptible to acid-catalyzed hydrolysis.[1] Contact with strong acids, or even prolonged exposure to the inherent acidity of standard silica gel, can cleave the Boc group, resulting in the formation of 2-oxo-1,9-diazaspiro[5.5]undecane as a major impurity. This necessitates careful selection of the stationary phase and mobile phase additives.

Q: How do I choose the right chromatography mode? Normal-Phase or Reversed-Phase?

A: For this molecule, normal-phase chromatography is generally preferred. The compound has good solubility in common organic solvents like dichloromethane and ethyl acetate, which are ideal for sample loading and mobile phases in normal-phase chromatography. While reversed-phase is possible, the required polar mobile phases (water/acetonitrile or water/methanol) may present solubility challenges, and acidic modifiers like trifluoroacetic acid (TFA), commonly used in reversed-phase, would certainly cleave the Boc group.[3][4]

Experimental Protocol: Thin-Layer Chromatography (TLC) for Method Development

Before committing your entire batch of crude material to a column, a well-executed TLC analysis is essential. It allows you to determine the optimal solvent system for separation.

Objective: To find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4 and is well-separated from all major impurities.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Crude reaction mixture

  • A range of solvents (see table below)

  • TLC developing chamber

  • Visualization agent (e.g., potassium permanganate stain, UV lamp)

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if the compound is UV-active) and/or by dipping it in a potassium permanganate stain followed by gentle heating.

  • Calculate Rf Values: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio to achieve the target Rf. To decrease the Rf (make the compound move less), decrease the polarity of the mobile phase. To increase the Rf, increase the polarity.[5]

Data Presentation: Recommended Solvent Systems for TLC

The ideal mobile phase is a binary system, typically a non-polar solvent mixed with a more polar one. The ratio is adjusted to achieve the desired separation.[6][7]

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes & Optimization Strategy
Hexanes or HeptaneEthyl Acetate (EtOAc)1:1This is the most common and recommended starting point. If Rf is too low, increase the proportion of EtOAc (e.g., to 2:3 Hex:EtOAc). If Rf is too high, decrease the EtOAc (e.g., to 2:1 Hex:EtOAc).
Dichloromethane (DCM)Methanol (MeOH)98:2Use this system for more polar impurities that do not elute with Hex/EtOAc. Caution: Methanol can sometimes cause band tailing. A small amount of triethylamine (0.1-0.5%) can be added to the mobile phase to mitigate this and neutralize silica gel acidity, protecting the Boc group.
Section 2: Detailed Purification Protocols

Once you have an optimized solvent system from your TLC analysis, you can proceed with flash column chromatography.

Workflow for Method Development and Purification

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis crude Crude Product tlc TLC Analysis (Target Rf = 0.2-0.4) crude->tlc solvent Optimized Solvent System Identified tlc->solvent pack Pack Column with Silica Gel solvent->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap product Isolated Pure Product evap->product

Caption: Workflow from crude material to pure product.

Protocol 1: Standard Wet-Loading Flash Chromatography

This is the standard procedure when your compound is readily soluble in a minimal amount of the mobile phase or a weak solvent like DCM.[8]

Procedure:

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a silica-to-crude-material mass ratio of 50:1 to 100:1 for good separation. Pack the column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 2:1 Hexanes:EtOAc).

  • Sample Preparation: Dissolve your crude material in the minimum possible volume of DCM or the mobile phase. Using too much solvent will decrease resolution.

  • Loading: Once the silica bed is settled and the solvent is drained to the level of the silica surface, carefully pipette the dissolved sample onto the top of the silica bed. Try not to disturb the surface.[8]

  • Elution: Open the stopcock and allow the sample to absorb onto the silica. Carefully add a small layer of sand on top of the silica bed to prevent disturbance. Fill the column with the mobile phase.

  • Running the Column: Apply pressure (flash chromatography) and begin collecting fractions. It is recommended to start with a mobile phase slightly less polar than the one determined by TLC and gradually increase the polarity (gradient elution) to improve separation and reduce elution time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Dry-Loading for Poorly Soluble Samples

Use this method if your compound has poor solubility in the mobile phase or requires a strong solvent for dissolution, which would compromise the separation if loaded directly.[8]

Procedure:

  • Sample Preparation: Dissolve your crude material in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (approx. 5-10 times the mass of your crude material) to this solution.

  • Solvent Removal: Remove the solvent completely on a rotary evaporator until you are left with a dry, free-flowing powder of silica gel impregnated with your crude material.

  • Column Packing & Loading: Pack the column with silica gel as described in Protocol 1. Drain the solvent to the top of the silica bed. Carefully add your dry-loaded sample as a powder on top of the packed bed, creating a uniform layer.

  • Elution & Isolation: Add a protective layer of sand and proceed with elution and fraction analysis as described in Protocol 1.

Section 3: Troubleshooting Guide

Even with careful preparation, issues can arise. This section addresses the most common problems in a Q&A format.

Troubleshooting Decision Tree for Poor Separation

G start Problem: Poor Separation cause1 Cause: Impurity spot appears on column that was not in crude TLC start->cause1 Decomposition? cause2 Cause: Product and impurity have very close Rf values start->cause2 Resolution? cause3 Cause: Bands are streaking or tailing significantly start->cause3 Peak Shape? sol1 Solution: Product is likely decomposing. Add 0.1-0.5% triethylamine to mobile phase to neutralize silica. Consider using deactivated silica gel. cause1->sol1 sol2 Solution: Improve separation power. Use a finer mesh silica gel, a longer column, or a shallower solvent gradient. cause2->sol2 sol3 Solution: Sample may be overloaded or poorly soluble. Use less material or switch to dry loading. Tailing can also indicate decomposition (see Solution 1). cause3->sol3

Caption: Decision tree for common separation issues.

Q&A Troubleshooting

Problem Area: Separation & Purity

  • Q: I see a new, more polar spot appearing in my fractions that wasn't in the initial crude TLC. What is it?

    • A: This is a classic sign of the Boc group being cleaved on the column.[2] The resulting free amine is much more polar and will stick to the silica. Solution: Immediately add a small amount of a non-nucleophilic base like triethylamine (~0.5% by volume) to your mobile phase to neutralize the acidic silica gel. For future runs, consider using pre-treated "deactivated" or neutral silica gel.

  • Q: My compound and an impurity are eluting together (co-eluting). How can I separate them?

    • A: This indicates your chosen solvent system lacks sufficient resolving power. Solution: Try a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH). If the separation is still poor, you may need to use a shallower solvent gradient (i.e., increase the polarity more slowly) or repack the column with a larger amount of silica gel to increase the separation path length.[9]

Problem Area: Product Recovery

  • Q: My product is not coming off the column, even with a very polar mobile phase (e.g., 10% MeOH in DCM).

    • A: This is known as irreversible adsorption. It can happen if the compound decomposes on the silica to form a very polar baseline material (often from Boc-deprotection) or if it is simply too polar for the chosen conditions. Solution: First, confirm the compound is stable on silica by running a 2D TLC (run the plate once, dry it, then rotate it 90 degrees and run it again in the same solvent; if a new spot appears, it's decomposing).[9] If it is decomposing, you must use a deactivated stationary phase or add a base to the eluent. If it is stable but just very polar, you may need to switch to a different stationary phase like alumina.

  • Q: My purified product shows significant tailing (streaking) in the fractions. Why?

    • A: Tailing has several potential causes:

      • Column Overload: You have loaded too much material for the column size.[10]

      • Poor Solubility: The compound is precipitating at the top of the column. Use a more solubilizing loading solvent or switch to the dry-loading method.[8]

      • Acid-Base Interactions: The secondary amine on the spirocycle can interact strongly with acidic sites on the silica. Adding 0.1-0.5% triethylamine to the mobile phase can dramatically improve peak shape by competing for these active sites.[11]

Problem Area: Column & Flow

  • Q: The solvent flow has slowed to a stop.

    • A: This is usually caused by one of two things: either the silica gel particles are too fine and have become compacted, or an insoluble impurity has clogged the column frit. Solution: Unfortunately, this is often difficult to fix once it occurs. For future runs, ensure your crude material is filtered before loading to remove any particulates. Avoid using extremely fine silica unless your system is designed for higher pressures.[9]

Section 4: General FAQs
  • Q: Is it safe to use acidic additives like acetic acid to improve separation?

    • A: Absolutely not. For this specific compound, any acidic additive (acetic acid, formic acid, TFA) will rapidly cleave the Boc protecting group, leading to the failure of the purification.[1][12]

  • Q: What are the most likely impurities to be present in my crude material?

    • A: Besides unreacted starting materials, the most common impurity is the Boc-deprotected analog, tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate.[13] You should also be aware of potential by-products from the reaction used to synthesize the lactam ring.

  • Q: How should I store the purified this compound?

    • A: The compound is a solid and should be stable.[14] Store it in a well-sealed container at room temperature, away from strong acids or acidic vapors.

References
  • TutorChase. (n.d.). How do you choose a mobile phase for chromatography? Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-azaspiro[5.5]undecane-2,4-dione. Our focus is on minimizing impurities to ensure the highest quality of the final product.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 3-azaspiro[5.5]undecane-2,4-dione, primarily via the Bucherer-Bergs reaction, and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Yield of 3-Azaspiro[5.5]undecane-2,4-dione

Q: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes and how can I rectify this?

A: Low or no yield is a common issue that can typically be traced back to several key reaction parameters. Let's break down the potential culprits:

  • Incomplete Reaction: The Bucherer-Bergs reaction is a multi-step, one-pot synthesis that requires sufficient time and temperature to proceed to completion.[1]

    • Causality: The formation of the hydantoin ring involves a series of equilibria, including the formation of a cyanohydrin and an aminonitrile, followed by cyclization.[2] Insufficient reaction time or temperature can lead to an accumulation of these intermediates and unreacted starting materials.

    • Solution: Ensure the reaction is heated to the optimal temperature range of 50-60°C for a sufficient duration, typically around 6 hours with vigorous stirring.[1]

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants are critical for driving the reaction towards the desired product.

    • Causality: An incorrect ratio of cyclohexanone, cyanide source (e.g., NaCN or KCN), and ammonium carbonate can lead to an excess or deficit of a key reactant, thereby limiting the formation of the final product.

    • Solution: A commonly employed and effective molar ratio for the Bucherer-Bergs reaction is 1:2:4 of ketone:cyanide:ammonium carbonate.[3] Carefully verify your calculations and measurements.

  • Incorrect pH: The pH of the reaction medium plays a crucial role in the various steps of the Bucherer-Bergs reaction.

    • Causality: The reaction is typically performed under basic conditions, which are necessary to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclohexanone.[3] An incorrect pH can hinder this initial step and subsequent transformations.

    • Solution: The presence of ammonium carbonate generally provides the necessary basic environment. Ensure that no acidic contaminants are present in your starting materials or solvent.

  • Product Loss During Work-up: Significant loss of product can occur during the isolation and purification stages.

    • Causality: The product is precipitated by acidification of the reaction mixture. If the pH is not sufficiently lowered, or if the product has some solubility in the aqueous medium, recovery will be poor.

    • Solution: After the reaction is complete, carefully acidify the mixture with an acid like HCl. To maximize precipitation, cool the mixture in an ice bath before filtration. When washing the filtered product, use a minimal amount of cold solvent to avoid dissolving the product.[3]

Problem 2: Presence of Significant Impurities in the Final Product

Q: I've obtained a product, but analytical data (TLC, NMR) indicates the presence of significant impurities. How can I identify and minimize them?

A: Impurity profiling is key to optimizing your synthesis. Here are the common impurities and strategies to mitigate their formation:

ImpurityIdentificationFormation MechanismMitigation Strategy
Unreacted Cyclohexanone - TLC: Compare with a cyclohexanone standard. - GC-MS: Ideal for detecting volatile starting materials. - ¹H NMR: Presence of characteristic cyclohexanone signals.Incomplete reaction or inefficient removal during work-up.- Ensure the reaction goes to completion by optimizing time and temperature. - During work-up, wash the crude product thoroughly with a solvent in which cyclohexanone is soluble, but the desired product is not (e.g., cold water or a non-polar solvent like hexane).
Cyclohexanone Cyanohydrin - TLC: May appear as a distinct spot. - ¹H & ¹³C NMR: Characteristic signals for the cyanohydrin structure. - IR Spectroscopy: Presence of a hydroxyl (-OH) and a nitrile (-C≡N) stretch.This is a key intermediate in the Bucherer-Bergs reaction. Its presence in the final product indicates an incomplete reaction.- Increase the reaction time and/or temperature to drive the conversion of the cyanohydrin to the aminonitrile and subsequently to the hydantoin. - Ensure the reaction medium is sufficiently basic to facilitate the reaction of the cyanohydrin with ammonia.
1-Aminocyclohexanecarbonitrile - TLC: May appear as a distinct spot. - ¹H & ¹³C NMR: Characteristic signals for the aminonitrile structure. - LC-MS: Can be used for identification.Another key intermediate formed from the reaction of cyclohexanone cyanohydrin and ammonia. Its presence indicates an incomplete cyclization step.- Ensure adequate reaction time and temperature for the cyclization to occur. - Check the stoichiometry of ammonium carbonate, as it provides the carbonate for the cyclization step.
Polymeric Byproducts - Often appear as an insoluble, amorphous, and sometimes colored solid. - Broad, unresolved peaks in NMR spectra.Side reactions of intermediates, particularly at elevated temperatures.- Maintain strict temperature control and avoid overheating the reaction mixture. The optimal range is typically 50-60°C.[1] - Ensure efficient stirring to prevent localized overheating.
Hydrolysis Products (e.g., 1-(Carbamoyl)cyclohexane-1-carboxylic acid) - Can be detected by HPLC and LC-MS. - May alter the melting point of the final product.Partial hydrolysis of the hydantoin ring, which can occur during work-up under strongly acidic or basic conditions, or during prolonged heating.- Carefully control the pH during the work-up. Avoid prolonged exposure to harsh acidic or basic conditions. - Minimize the reaction time to what is necessary for completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-azaspiro[5.5]undecane-2,4-dione?

A1: The most widely used and efficient method is the Bucherer-Bergs reaction . This is a one-pot, multicomponent reaction that involves treating cyclohexanone with a cyanide salt (such as sodium or potassium cyanide) and ammonium carbonate.[4][5] An alternative, though less common, route involves the condensation of 1,1-cyclohexanediacetic acid with a nitrogen source like formamide or ammonium acetate.[6]

Q2: What is the optimal solvent for the recrystallization of 3-azaspiro[5.5]undecane-2,4-dione?

A2: Methanol is a commonly reported and effective solvent for the recrystallization of 3-azaspiro[5.5]undecane-2,4-dione, often yielding high-purity crystalline product.[1] Ethanol or mixtures of ethanol and water can also be viable options, depending on the nature of the impurities to be removed.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside a standard of your starting material (cyclohexanone) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Q4: What are the expected spectral characteristics of pure 3-azaspiro[5.5]undecane-2,4-dione?

A4: The identity and purity of the final product can be confirmed by spectroscopic methods:

  • ¹H NMR: You should expect to see signals corresponding to the protons of the cyclohexane ring and the methylene groups of the hydantoin ring.

  • ¹³C NMR: Characteristic peaks for the carbonyl carbons of the dione will be present, in addition to the signals for the spiro carbon and the carbons of the cyclohexane and hydantoin rings.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch and the two C=O stretches of the dione.[7]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, the Bucherer-Bergs reaction involves the use of highly toxic cyanide salts . This reaction should only be performed by trained personnel in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide poisoning antidote kit readily available and be familiar with its use. The acidification step should also be performed with care as it can generate hydrogen cyanide gas.

Experimental Protocols

Protocol 1: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione via Bucherer-Bergs Reaction

This protocol is an adaptation of a general procedure for the Bucherer-Bergs synthesis of spirohydantoins.

Materials:

  • Cyclohexanone

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (for recrystallization)

Procedure:

  • In a pressure-resistant vessel equipped with a magnetic stirrer, combine cyclohexanone (1.0 molar equivalent), sodium cyanide (2.0 molar equivalents), and ammonium carbonate (4.0 molar equivalents).

  • Add a 1:1 mixture of ethanol and water to the vessel.

  • Seal the vessel and stir the mixture vigorously at 50-60°C for 6 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid in a well-ventilated fume hood until the pH is acidic.

  • Allow the mixture to stand, preferably overnight in a cold place (e.g., refrigerator), to ensure complete precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Dry the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 3-azaspiro[5.5]undecane-2,4-dione in a minimum amount of hot methanol.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them thoroughly.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Product Check_Reaction_Params Check Reaction Parameters: - Time (e.g., 6 hours) - Temperature (50-60°C) - Stirring Start->Check_Reaction_Params Check_Stoichiometry Verify Reagent Stoichiometry (Ketone:Cyanide:Carbonate = 1:2:4) Start->Check_Stoichiometry Check_Workup Review Work-up Procedure Start->Check_Workup Incomplete_Reaction Issue: Incomplete Reaction Check_Reaction_Params->Incomplete_Reaction Incorrect_Stoichiometry Issue: Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Product_Loss Issue: Product Loss During Work-up Check_Workup->Product_Loss Optimize_Precipitation Optimize Precipitation: - Ensure sufficient acidification - Cool mixture thoroughly Solution3 Solution: - Implement optimized work-up steps Optimize_Precipitation->Solution3 Optimize_Washing Optimize Washing: - Use minimal cold solvent Optimize_Washing->Solution3 Solution1 Solution: - Increase reaction time/temperature Incomplete_Reaction->Solution1 Solution2 Solution: - Recalculate and re-weigh reagents Incorrect_Stoichiometry->Solution2 Product_Loss->Optimize_Precipitation Product_Loss->Optimize_Washing Bucherer_Bergs_Pathway cluster_main Main Reaction Pathway cluster_impurities Potential Impurities Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin + CN⁻, H⁺ Unreacted_Ketone Unreacted Cyclohexanone Cyclohexanone->Unreacted_Ketone Aminonitrile 1-Aminocyclohexane- carbonitrile Cyanohydrin->Aminonitrile + NH₃ Intermediate_Cyanohydrin Unreacted Cyanohydrin Cyanohydrin->Intermediate_Cyanohydrin Product 3-Azaspiro[5.5]undecane- 2,4-dione Aminonitrile->Product + CO₂, H₂O (from (NH₄)₂CO₃) Intermediate_Aminonitrile Unreacted Aminonitrile Aminonitrile->Intermediate_Aminonitrile Polymer Polymeric Byproducts Aminonitrile->Polymer High Temp Hydrolysis_Product Hydrolysis Product Product->Hydrolysis_Product Harsh pH

Caption: Bucherer-Bergs reaction pathway and impurity formation.

References

  • PubChem. 3-Azaspiro[5.5]undecane-2,4-dione. National Center for Biotechnology Information. PubChem Compound Database; CID=14324. Available from: [Link].

  • ResearchGate. Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water. Available from: [Link].

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link].

  • PubChemLite. 3-azaspiro[5.5]undecane-2,4-dione. Available from: [Link].

  • SpectraBase. 3-Azaspiro[5.5]undecane - 1H NMR. Available from: [Link].

  • PubChem. 1-Aminocyclohexanecarbonitrile. National Center for Biotechnology Information. PubChem Compound Database; CID=79635. Available from: [Link].

  • ResearchGate. Synthesis of dipeptides from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids. Available from: [Link].

  • Kalník, M.; Gabko, P.; Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26, 3464. Available from: [Link].

  • SpectraBase. 3-Azaspiro[5.5]undecane - Spectra. Available from: [Link].

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. Available from: [Link].

  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: [Link].

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Marinov, M.; Frenkeva, M.; Naydenova, E. Synthesis and Characterization of N3-Acetyl Derivatives of Spirohydantoins. Journal of Chemical Technology and Metallurgy2021 , 56(2), 315-324. Available from: [Link].

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available from: [Link].

  • PubChemLite. 3-azaspiro[5.5]undecane-2,4-dione. Available from: [Link].

Sources

Technical Support Center: Overcoming Low Yields in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of complex spirocyclic frameworks. As specialists in synthetic chemistry, we understand the nuances that can lead to diminished yields and the formation of undesired byproducts. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered at the bench.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses specific, common problems encountered during spirocyclization experiments. Each answer delves into the root causes and provides actionable, step-by-step protocols for remediation.

Question 1: My spirocyclization reaction is not proceeding to completion, resulting in a low yield of the desired product and recovery of starting material. What are the likely causes and how can I improve conversion?

Answer:

Incomplete conversion is a frequent issue in spirocyclization reactions and can often be traced back to several key factors related to reaction kinetics and catalyst activity.

Causality and Expert Insights:

The primary culprits for stalled reactions are often suboptimal reaction conditions that fail to overcome the activation energy barrier of the cyclization step, or issues with the catalyst's activity. The choice of catalyst, solvent, and temperature are all critically interlinked.[1] For instance, a catalyst that is highly active in one solvent may be poorly soluble or less active in another. Similarly, the temperature must be sufficient to drive the reaction forward without degrading the starting materials, catalyst, or the desired spirocyclic product.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving incomplete conversion:

G cluster_0 Troubleshooting Incomplete Conversion start Low Conversion/ Stalled Reaction catalyst 1. Catalyst Evaluation - Increase loading? - Different metal/ligand? - Check for degradation. start->catalyst Initial Check conditions 2. Reaction Conditions - Increase temperature? - Change solvent polarity/ coordinating ability? - Increase concentration? catalyst->conditions If catalyst is not the issue result Improved Conversion catalyst->result Optimization Successful substrate 3. Substrate Reactivity - Steric hindrance? - Electronic effects? - Protecting groups needed? conditions->substrate If conditions are optimized conditions->result Optimization Successful substrate->result Modification Successful

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Optimization Protocol:

  • Catalyst and Ligand Screening: The catalyst is often the most critical factor.[1] If using a metal-based catalyst (e.g., Palladium, Iron), consider the following:

    • Increase Catalyst Loading: As a first step, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes be sufficient to drive the reaction to completion.

    • Ligand Variation: The electronic and steric properties of the ligand can dramatically influence the catalyst's activity and stability. For palladium-catalyzed reactions, switching from a general phosphine ligand like PPh₃ to a more specialized one, such as a bulky biaryl phosphine, can enhance catalytic turnover.[2][3]

    • Metal Source: Different metal precursors can have varying activities. For instance, in an iron-catalyzed spirocyclization, Fe(acac)₃ was found to be effective, while Fe₂(SO₄)₃ was ineffective.[4]

  • Solvent and Temperature Optimization:

    • Solvent Polarity: The solvent can influence the stability of intermediates and transition states. In some acid-catalyzed reactions, polar aprotic solvents like dichloromethane may favor the desired intramolecular cyclization, whereas coordinating solvents like THF could promote side reactions.[1] Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, CH₂Cl₂).

    • Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus degradation. Some reactions may require elevated temperatures to proceed efficiently.[3]

  • Concentration Effects: If the reaction is bimolecular, increasing the concentration may favor the desired product. However, for some substrates, higher concentrations can lead to polymerization or other side reactions.[5]

ParameterInitial ConditionSuggested Change 1Suggested Change 2Rationale
Catalyst Loading 5 mol%10 mol%15 mol%Overcomes catalyst deactivation/slow turnover.
Ligand (for Pd) PPh₃P(o-Tol)₃XPhosModulates electronic/steric properties.[2][3]
Solvent TolueneDioxaneDMFAlters solubility and stabilizes intermediates.[1]
Temperature 80 °C100 °C120 °CProvides energy to overcome activation barrier.[3]

Table 1: Systematic parameter adjustments for improving reaction conversion.

Question 2: My reaction produces a significant amount of byproducts, leading to a low isolated yield of the spirocycle. How can I improve the selectivity?

Answer:

The formation of byproducts is a common challenge in spirocyclization, often arising from competing reaction pathways. Improving selectivity requires a careful analysis of the reaction mechanism and reaction conditions.

Causality and Expert Insights:

Byproducts can form through various pathways, including intermolecular reactions, rearrangements, or reactions at alternative sites on the substrate. For example, in the functionalization of α,β-unsaturated ketones, competition between 1,2-addition and 1,4-conjugate addition is a classic issue.[5] The nature of the nucleophile ("hard" vs. "soft") and the reaction temperature can dictate the outcome.[5] In other cases, undesired side reactions like aldol condensations can occur under basic conditions.[5]

Strategies for Enhancing Selectivity:

  • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired spirocycle. This can minimize side reactions that have a higher activation energy.

  • Reagent/Catalyst Modification:

    • Ligand Tuning: In metal-catalyzed reactions, the ligand plays a crucial role in controlling selectivity. Bulky ligands can sterically hinder undesired reaction pathways.[4]

    • Additive Effects: Additives can influence the course of a reaction. For instance, the addition of n-Bu₄NCl has been shown to activate and stabilize palladium complexes, improving conversion and potentially selectivity.[2][3]

  • Substrate Design:

    • Protecting Groups: If your substrate has multiple reactive sites, the use of protecting groups can block undesired reactivity, directing the reaction towards the desired spirocyclization.

    • Electronic and Steric Modifications: The electronic nature of substituents on the substrate can influence the regioselectivity of the cyclization. Electron-donating or withdrawing groups can be strategically placed to favor the desired bond formation.[6]

Protocol for a Selectivity Optimization Screen:

This protocol outlines a screening process to identify conditions that minimize byproduct formation.

Methodology:

  • Baseline Reaction: Set up the reaction under the original conditions that produced low selectivity.

  • Parallel Reactions: Set up a series of small-scale parallel reactions, modifying one parameter at a time as outlined in the table below.

  • Analysis: After a set time, quench each reaction and analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to the major byproduct(s).

  • Scale-Up: Once optimal conditions are identified, scale up the reaction.

ParameterCondition A (Baseline)Condition BCondition CCondition D
Temperature 100 °C80 °C 60 °C Room Temp.
Base (if applicable) K₂CO₃Cs₂CO₃ Rb₂CO₃ K₃PO₄[2][3]
Additive Nonen-Bu₄NCl (2 equiv.) LiCl (1 equiv.)None
Solvent DMFTolueneDioxane CH₃CN

Table 2: Example of a screening matrix for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What role does the substrate's electronic and steric profile play in the success of a spirocyclization reaction?

The electronic and steric properties of the substrate are fundamentally important.[1] Steric hindrance near the cyclization sites can significantly slow down or even prevent the reaction. Electron-donating or withdrawing groups can influence the nucleophilicity or electrophilicity of the reacting centers, thereby affecting the reaction rate and selectivity. For instance, in a nickel-catalyzed spirocyclization, arene substitution with an electron-donating methoxy group resulted in lower yield but improved enantioselectivity.[6]

Q2: How do I choose the optimal solvent for my spirocyclization?

Solvent choice can be critical.[1] Key considerations include:

  • Solubility: Ensure all reactants and the catalyst are sufficiently soluble at the reaction temperature.

  • Polarity and Coordinating Ability: Solvents can stabilize or destabilize key intermediates.[1] For example, in a dearomative spirocyclization, switching from dichloromethane to THF or toluene resulted in decreased yields.[7][8]

  • Inertness: The solvent should not participate in the reaction or cause degradation of the product or catalyst.

A good starting point is to screen a few common solvents of varying polarity, such as toluene (non-polar), THF (polar aprotic, coordinating), and DMF (polar aprotic).

Q3: When should I consider using a continuous flow setup for my spirocyclization reaction?

Continuous flow chemistry can offer several advantages, particularly for reactions that are exothermic, require precise control over reaction time, or involve unstable intermediates.[9][10] If you are struggling with reproducibility, byproduct formation due to poor temperature control, or if you need to scale up a reaction that is difficult to manage in batch, a continuous flow setup could be a valuable alternative.

Q4: My product appears to be decomposing during workup or purification. What can I do?

Product decomposition is a common reason for low isolated yields.[5][11] Consider the following:

  • Milder Workup: Avoid harsh acidic or basic conditions during the aqueous workup. Use buffered solutions for quenching if necessary.[5]

  • Purification Method: If the product is unstable on silica gel, you can try neutralizing the silica with a base (e.g., triethylamine) before chromatography.[5] Alternatively, consider other purification methods like recrystallization or distillation if the product's properties allow.

  • Temperature: Keep the product cold during workup and purification to minimize degradation.

G cluster_1 General Spirocyclization Mechanism SM Starting Material Intermediate1 Intermediate Complex (e.g., Oxidative Addition) SM->Intermediate1 + Catalyst Cat Catalyst (e.g., Pd(0)) Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Spirocyclic Intermediate Cyclization->Intermediate2 Product Spirocyclic Product Intermediate2->Product Reductive Elimination/ Product Release Cat_regen Catalyst Regeneration Intermediate2->Cat_regen Catalyst Turnover Cat_regen->SM Catalytic Cycle

Caption: A generalized catalytic cycle for spirocyclization.

References

  • Technical Support Center: Optimizing Spirocycle Formation - Benchchem. (n.d.). Benchchem.
  • Substrate scope for the spirocyclization. All reactions were run on... - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Technical Support Center: Optimizing Reaction Conditions for Spiro[4.5]dec-9-en-7-one Functionalization - Benchchem. (n.d.). Benchchem.
  • An iron-catalyzed spirocyclization CC bond-forming cascade providing sustainable access to new 3-D heterocyclic - CORE. (n.d.). CORE.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. (2024, August 1). ACS Publications. Retrieved December 31, 2025, from [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - NIH. (n.d.). NIH. Retrieved December 31, 2025, from [Link]

  • Enantioselective methodologies for the synthesis of spiro compounds - R Discovery. (2012, January 1). R Discovery. Retrieved December 31, 2025, from [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Reddit. Retrieved December 31, 2025, from [Link]

  • Substrate scope for the formation of spirocyclic compounds 3. Reaction... - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC - NIH. (2024, July 17). PMC - NIH. Retrieved December 31, 2025, from [Link]

  • Dearomative spirocyclization of ynamides - PMC - NIH. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]

  • Scheme 2. Substrate scope for the spirocyclization-desilylation... - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - RSC Publishing. (2022, May 6). RSC Publishing. Retrieved December 31, 2025, from [Link]

  • Proposed mechanism for the spirocyclization–desilylation reaction. - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Substrate scope for the spirocyclization–desilylation reaction of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Optimization of spirocyclization towards 2aa | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Dearomative spirocyclization of ynamides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05541A. (2024, October 22). RSC Publishing. Retrieved December 31, 2025, from [Link]

  • Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines [a] - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Substrate scope of 1 for the synthesis of spiro[5.6]cycles. Reaction... - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6). RSC Publishing. Retrieved December 31, 2025, from [Link]

  • Front Cover: Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates (Eur. J. Org. Chem. 42/2024) - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. (2025, March 3). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks - Benchchem. (n.d.). Benchchem.
  • Enantioselective methodologies for the synthesis of spiro compounds - OUCI. (n.d.). OUCI. Retrieved December 31, 2025, from [Link]

  • Optimization of the reaction conditions[a] | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved December 31, 2025, from [Link]

  • Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis - MDPI. (2023, July 3). MDPI. Retrieved December 31, 2025, from [Link]

  • Low Yield things on MCAT + topics you wished you studied more? - Reddit. (2022, August 25). Reddit. Retrieved December 31, 2025, from [Link]

  • Low Yield Things on recent tests : r/Mcat - Reddit. (2022, March 7). Reddit. Retrieved December 31, 2025, from [Link]

  • Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies - MDPI. (2023, September 14). MDPI. Retrieved December 31, 2025, from [Link]

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Stability issues of diazaspiro[5.5]undecanes under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Diazaspiro[5.5]undecanes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for diazaspiro[5.5]undecane chemistry. As a Senior Application Scientist, I've designed this guide to address the stability challenges frequently encountered when working with this valuable heterocyclic scaffold. Diazaspiro[5.5]undecanes are privileged structures in modern drug discovery, appearing in candidates for treating pain, obesity, and central nervous system disorders.[1][2][3] However, the very features that make this scaffold synthetically accessible—the spirocyclic aminal linkage—also render it susceptible to degradation, particularly under acidic conditions.

This resource provides in-depth, practical answers to common questions and troubleshooting scenarios. Our goal is to equip you with the foundational knowledge and actionable protocols needed to ensure the integrity of your compounds from synthesis to final assay.

Frequently Asked Questions (FAQs)

Q1: What are diazaspiro[5.5]undecanes and why are they important in medicinal chemistry?

Diazaspiro[5.5]undecanes are a class of heterocyclic compounds featuring two piperidine rings fused at a single carbon atom, creating a spirocyclic center.[1] This rigid, three-dimensional structure is of high interest in drug development because it can present substituents in precise vectors, allowing for highly specific interactions with biological targets like G-protein coupled receptors (GPCRs) and enzymes.[1][2] Their unique conformation can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[4]

Q2: Why is the diazaspiro[5.5]undecane core sensitive to acidic conditions?

The core instability stems from the spiroaminal (or ketal aminal) functional group, which is essentially a masked ketone. This linkage is susceptible to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the nitrogen atoms, which weakens the adjacent carbon-nitrogen bond. A subsequent attack by water leads to ring-opening and eventual decomposition of the spirocyclic core.[5][6] This is a reversible process, and the stability is highly dependent on the pH of the environment.[7]

Q3: What are the primary degradation products of diazaspiro[5.5]undecanes in an acidic medium?

Under acidic conditions, the diazaspiro[5.5]undecane ring system undergoes hydrolysis to yield a linear amino ketone. The reaction effectively severs one of the piperidine rings at the spirocyclic center. The exact structure of the degradation product will depend on the substitution pattern of the parent molecule. Identifying this linear amino ketone via techniques like LC-MS or NMR is a definitive sign of compound degradation.

Q4: What key factors influence the rate of degradation?

Several factors dictate the stability of a diazaspiro[5.5]undecane derivative:

  • pH: This is the most critical factor. Stability decreases significantly as the pH drops below neutral.[7]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis, as with most chemical reactions.[8][9]

  • Substituents: The electronic nature of substituent groups on the nitrogen atoms or the piperidine rings can influence stability. Electron-withdrawing groups can sometimes decrease the basicity of the nitrogens, making them less prone to protonation and thereby increasing stability.

  • Solvent: The presence of water is necessary for hydrolysis. While most biological assays are aqueous, using anhydrous aprotic solvents during synthesis and for storage is crucial.[7]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Significant loss of my diazaspiro[5.5]undecane product during aqueous acidic workup or silica gel chromatography.

Q: I've successfully synthesized my target compound, but I'm seeing low yields after purification. What's going wrong?

A: The Cause: This is a classic stability issue. Standard organic synthesis workups often involve an acidic wash (e.g., with 1N HCl) to remove basic impurities. For diazaspiro[5.5]undecanes, this step can be fatal to your product. Similarly, standard silica gel is inherently acidic and can catalyze the degradation of your compound directly on the column, leading to streaking, low recovery, and the appearance of new, more polar spots on your TLC plates.

The Solution & Scientific Rationale:

  • Avoid Acidic Washes: Neutralize the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Extract your product with an organic solvent. If you must wash, use only neutral water or brine.

  • Use Neutralized or Basic Media for Chromatography:

    • Deactivated Silica: Before preparing your column, wash the silica gel with a solution of triethylamine (TEA) in your chosen solvent system (e.g., 1-2% TEA in ethyl acetate/hexanes). This neutralizes the acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral grade) or reverse-phase chromatography (C18), where acidic conditions are less prevalent.

  • Work Quickly and Keep it Cold: Perform your purification steps as rapidly as possible and keep your fractions cold to minimize the time your compound is exposed to potentially destabilizing conditions.

Problem 2: My dose-response curves are not reproducible in biological assays.

Q: I'm testing my compound in a cell-based assay buffered to pH 7.4, but I'm getting inconsistent IC₅₀ values. Could this be a stability problem?

A: The Cause: Even at a physiological pH of 7.4, some sensitive diazaspiro[5.5]undecanes can degrade over the time course of a biological experiment (e.g., 24-72 hours). Furthermore, the local pH in cellular compartments or in frozen stock solutions (where buffers can phase-separate and create pockets of high acidity) may be lower than the bulk pH. This leads to a decrease in the effective concentration of your active compound over time, resulting in poor data reproducibility.

The Solution & Scientific Rationale:

  • Conduct a Stability Study in Assay Buffer: Before running your full assay, perform a simple stability test. Prepare a solution of your compound in the exact assay buffer and incubate it under the same conditions (time, temperature, CO₂). Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify the parent compound.

  • Prepare Stock Solutions in Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is an aprotic solvent that will prevent hydrolysis. Prepare high-concentration stock solutions in anhydrous DMSO and store them desiccated at -20°C or -80°C.

  • Minimize Time in Aqueous Buffer: Prepare final dilutions in the aqueous assay buffer immediately before adding them to your assay plate. Do not store compounds in aqueous buffers for extended periods.

Problem 3: I'm seeing new peaks appear in the NMR or LC-MS of my sample over time.

Q: I purified my compound and the initial analysis looked clean. Now, a few days later, I see new signals. Are these degradation products?

A: The Cause: The appearance of new peaks is a strong indicator of degradation. In an LC-MS analysis, you will likely see a new peak with the same mass +18 (the mass of water), corresponding to the hydrolyzed amino ketone product. In the ¹H NMR, you will observe the disappearance of signals corresponding to the spirocyclic core and the appearance of new, broader signals, potentially including a new aldehyde or ketone proton and changes in the aliphatic region.

The Solution & Scientific Rationale:

  • Confirm the Degradant's Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product. If possible, isolate the impurity and acquire a ¹H NMR to confirm the structure of the ring-opened amino ketone.

  • Implement Strict Storage Protocols:

    • Solid State: Store your purified compound as a solid under an inert atmosphere (argon or nitrogen) at low temperature (-20°C).

    • Solution State: If you must store it in solution, use an anhydrous aprotic solvent like DMSO or acetonitrile.[7] Avoid protic solvents like methanol or ethanol, which can also participate in ring-opening reactions.

Visualizing the Instability: The Mechanism of Hydrolysis

The following diagram illustrates the step-by-step mechanism of acid-catalyzed hydrolysis, which is the root cause of the stability issues observed.

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis of a Diazaspiro[5.5]undecane Spiro Diazaspiro[5.5]undecane (Stable Core) Protonated Protonated Amine (Activated Intermediate) Spiro->Protonated + H⁺ Hemiaminal Hemiaminal Intermediate (Ring-Opened) Protonated->Hemiaminal + H₂O - H⁺ Imine Iminium Ion Hemiaminal->Imine + H⁺ - H₂O Product Amino Ketone (Degradation Product) Imine->Product + H₂O - H⁺

Caption: Acid-catalyzed degradation pathway.

Experimental Protocols

Protocol 1: HPLC-UV Method for Kinetic Stability Assessment

This protocol provides a quantitative method to assess the stability of your compound in a specific buffer.

  • Preparation:

    • Prepare a 10 mM stock solution of your compound in anhydrous DMSO.

    • Prepare the test buffer (e.g., 50 mM phosphate buffer, pH 6.0).

  • Initiation of Experiment:

    • At time t=0, dilute the DMSO stock solution into the pre-warmed test buffer to a final concentration of 100 µM. Vortex gently.

    • Immediately withdraw a 50 µL aliquot, quench it with 50 µL of acetonitrile containing 0.1% triethylamine (to stop the reaction), and place it in an HPLC vial. This is your t=0 sample.

  • Time Points:

    • Incubate the remaining solution at a controlled temperature (e.g., 37°C).

    • Withdraw and quench aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column). The mobile phase should be chosen to achieve good separation between the parent compound and the more polar degradation product.[10][11]

    • Monitor the peak area of the parent compound at a suitable UV wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the parent peak area versus time. The slope of this line will give you the degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Workflow for Stability Assessment

Stability_Workflow cluster_workflow Stability Assessment Workflow Prep Prepare Compound Stock (Anhydrous DMSO) Dilute Dilute into Aqueous Buffer (t=0) Prep->Dilute Incubate Incubate at Controlled Temp Dilute->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Periodically Quench Quench with ACN/Base Sample->Quench Analyze Analyze by HPLC-UV Quench->Analyze Calculate Calculate Half-Life (t₁/₂) Analyze->Calculate

Caption: HPLC-based workflow for stability testing.

Data Summary: pH-Dependent Stability

The following table presents representative stability data for a hypothetical diazaspiro[5.5]undecane derivative, illustrating the critical impact of pH.

pH of BufferTemperature (°C)Half-Life (t₁/₂) (hours)% Remaining after 24h
5.0372.5<1
6.53730.158
7.437150.590
8.037>500>98

Interpretation: As demonstrated, a decrease of just one pH unit from 7.4 to 6.5 can cause a five-fold decrease in the compound's half-life. At pH 5.0, a condition that might be encountered in certain cellular organelles or during some formulation processes, the compound degrades almost completely within a day. This underscores the necessity of characterizing the pH stability profile for your specific molecule.

References

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases.Bioorganic & Medicinal Chemistry Letters, 2014.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.RSC Advances, 2017.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.Journal of Medicinal Chemistry, 2020.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.ePrints Soton.
  • 1,7-diazaspiro[5.5]undecane--a neglected heterocycle.Organic Letters, 2013.
  • Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents.Benchchem.
  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.Journal of Medicinal Chemistry.
  • 1,7-Diazaspiro[5.5]undecane – A Neglected Heterocycle.Figshare, 2016.
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Acetal Hydrolysis Mechanism.Chemistry Steps.
  • 2,9-Diazaspiro[5.5]undecane-9-carboxamide.PubChem.
  • 3,9-Diazaspiro[5.5]undecane.PubChem.
  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
  • Mechanism of acid-c
  • Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
  • acid-catalyzed mechanism of ester hydrolysis.YouTube, 2019.
  • Mechanism of Acid Hydrolysis.Chemistry Stack Exchange, 2019.
  • Drug Stability: Factors Affecting Shelf Life and Methods for Evalu
  • 4 Factors Influencing the Stability of Medicinal Products.QbD Group, 2023.
  • Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry.
  • Factors affecting the stability of dry liposomes.
  • Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector.SAS Publishers.
  • Factors influencing the stability of freeze-dried stress-resilient and stress-sensitive strains of bifidobacteria.Journal of Dairy Science, 2013.
  • Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Factors affecting the stability of dry liposomes.Biochimica et Biophysica Acta, 1988.

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Technical Support Center: Troubleshooting Stereoselectivity in Diazaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Diazaspirocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral diazaspirocyclic scaffolds. These structures are of immense interest in medicinal chemistry due to their rigid, three-dimensional conformations, which can lead to enhanced biological activity and improved pharmacokinetic properties. However, controlling the stereochemical outcome of their synthesis can be a significant challenge.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering logical and scientifically grounded troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diazaspirocyclization reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: Senior Application Scientist's Insight: A low diastereomeric ratio is a common hurdle in diazaspirocycle synthesis and typically points to a small energy difference between the transition states leading to the different diastereomers. The key is to systematically manipulate the reaction environment to amplify this energy difference.

Troubleshooting Protocol:

  • Temperature Optimization: The effect of temperature on diastereoselectivity can be profound. Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state. Conversely, in some instances, elevated temperatures might be necessary to overcome a high activation barrier for the desired pathway. A systematic screening of temperatures (e.g., from -78 °C to room temperature or higher) is a crucial first step.

  • Solvent Screening: The polarity, viscosity, and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state assembly. A change in solvent can alter the solubility of intermediates and the degree of stabilization of the transition states, thereby affecting the diastereoselectivity. It is advisable to screen a range of solvents with varying properties.[1][2][3]

Solvent Type Examples Potential Influence on Diastereoselectivity
Non-polar Aprotic Toluene, Hexane, Dichloromethane (DCM)Can favor transition states with minimal charge separation.
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Can stabilize charged intermediates and transition states.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Can participate in hydrogen bonding, altering the conformation of reactants and catalysts.
  • Catalyst/Reagent Modification: In catalyzed reactions, the catalyst is the primary driver of stereoselectivity. For non-catalyzed reactions, the choice of reagents is critical.

    • Lewis Acids: In Lewis acid-catalyzed reactions, the size and nature of the Lewis acid and its ligands create a specific chiral environment. Screening different Lewis acids (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂) can significantly impact the diastereomeric ratio.

    • Brønsted Acids: For reactions proceeding through iminium intermediates, the strength and steric bulk of the Brønsted acid catalyst can influence the facial selectivity of the cyclization.

    • Bases: In base-mediated reactions, the steric hindrance and basicity of the base can affect the geometry of the enolate or the deprotonated species, thereby influencing the stereochemical outcome.

  • Substrate-Based Control: The steric and electronic properties of substituents on the starting materials can have a dramatic effect on the diastereoselectivity. Increasing the steric bulk of a directing group can favor a specific trajectory of approach for the reacting partners, leading to higher diastereoselectivity.

Q2: I am performing an asymmetric synthesis of a diazaspirocycle using a chiral catalyst, but the enantiomeric excess (% ee) is low. How can I improve it?

A2: Senior Application Scientist's Insight: Low enantiomeric excess in an asymmetric diazaspirocyclization indicates an inefficient transfer of chirality from the catalyst to the product. This can be due to a variety of factors, including a poorly matched catalyst-substrate pairing, suboptimal reaction conditions, or issues with the catalyst itself.

Troubleshooting Protocol:

  • Catalyst and Ligand Screening: The choice of the chiral catalyst or ligand is paramount. It is often necessary to screen a library of catalysts or ligands to find the optimal one for a specific substrate. For instance, in a rhodium-catalyzed cyclopropanation to form azaspiro[n.2]alkanes, different chiral dirhodium tetracarboxylate catalysts can lead to vastly different enantioselectivities.[4]

Catalyst/Ligand Family Common Applications in Asymmetric Synthesis Key Considerations
Chiral Phosphoric Acids (CPAs) Asymmetric aza-Michael additions, Pictet-Spengler reactions.The steric and electronic properties of the 3,3'-substituents on the BINOL backbone are crucial.
Chiral Diamines/Phosphines Metal-catalyzed hydrogenations, cycloadditions.The bite angle and steric bulk of the ligand influence the geometry of the metal complex.
Chiral Oxazolines (BOX, PyBOX) Lewis acid-catalyzed cycloadditions, aldol reactions.The substituent at the 4-position of the oxazoline ring provides steric direction.
  • Reaction Parameter Optimization: Similar to improving diastereoselectivity, temperature and solvent play a critical role in enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess. The solvent can influence the conformation of the catalyst-substrate complex.

  • Additive Screening: The addition of co-catalysts or additives can sometimes enhance enantioselectivity. For example, the presence of a specific salt can influence the aggregation state of a catalyst or modify its Lewis acidity.

  • Substrate Concentration: The concentration of the reactants can affect the kinetics of the reaction and the catalyst's turnover frequency, which in turn can influence the enantioselectivity. It is advisable to investigate the effect of concentration on the % ee.

Q3: My reaction is plagued by the formation of side products, which complicates purification and lowers the yield of the desired diazaspirocycle. What are common side reactions and how can I minimize them?

A3: Senior Application Scientist's Insight: The formation of byproducts in diazaspirocyclization reactions often arises from competing reaction pathways, such as intermolecular reactions, elimination, or rearrangement of reactive intermediates. Minimizing these side reactions requires careful control over the reaction conditions.

Troubleshooting Protocol:

  • Slow Addition of Reagents: In many cases, the slow addition of one reactant to the reaction mixture can maintain a low concentration of that reactant, which can suppress side reactions like dimerization or polymerization.

  • Control of Stoichiometry: Using the optimal ratio of reactants is crucial to ensure that both are consumed at a similar rate, minimizing the presence of unreacted starting materials that could participate in side reactions.

  • Inert Atmosphere: Many organometallic catalysts and reactive intermediates are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

  • Purification of Starting Materials: Impurities in the starting materials can sometimes act as catalysts for side reactions or inhibit the desired reaction. Ensuring the high purity of all reactants is essential.

Visualizing the Path to Stereoselectivity

To better understand the factors influencing the stereochemical outcome of a diazaspirocyclization, we can visualize the reaction pathway and the key decision-making steps in the troubleshooting process.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Advanced Optimization cluster_outcome Desired Outcome Problem Low Stereoselectivity (d.r. or % ee) Temp Temperature Screening Problem->Temp Systematic Screen Solvent Solvent Screening Problem->Solvent Vary Polarity Catalyst Catalyst/Reagent Modification Problem->Catalyst Screen Library Substrate Substrate Modification Temp->Substrate Additive Additive Screening Solvent->Additive Concentration Concentration Effects Catalyst->Concentration Outcome High Stereoselectivity (>95:5 d.r. or >90% ee) Substrate->Outcome Additive->Outcome Concentration->Outcome

Caption: A generalized workflow for troubleshooting low stereoselectivity in diazaspirocycle synthesis.

Understanding the Transition State: A Key to Control

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the geometry and energy of these transition states, helping to rationalize experimental observations and guide the design of more selective reactions.[4][5][6]

For example, in a chiral catalyst-mediated reaction, the non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) between the catalyst and the substrate in the transition state are what dictate the facial selectivity of the reaction.

transition_state Reactants Reactants + Chiral Catalyst TS_major Transition State A (Lower Energy) Reactants->TS_major ΔG‡(major) TS_minor Transition State B (Higher Energy) Reactants->TS_minor ΔG‡(minor) Product_major Major Stereoisomer TS_major->Product_major Product_minor Minor Stereoisomer TS_minor->Product_minor

Caption: Energy profile illustrating the role of transition state energies in determining stereoselectivity.

By understanding and manipulating the factors that influence these transition state energies, researchers can effectively troubleshoot and optimize the stereoselectivity of their diazaspirocycle syntheses.

References

  • Szabó, P., et al. (2009). Solvent-enhanced diastereo- and regioselectivity in the Pd(II)-catalyzed synthesis of six- and eight-membered heterocycles via cis-aminopalladation. Chemistry – A European Journal, 15(30), 7376-81. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. [Link]

  • Wang, Y., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Pápai, B., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(12), 3445-3456. [Link]

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Technical Support Center: 1,9-Diazaspiro[5.5]undecane Nitrogen Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for navigating the synthetic challenges of 1,9-diazaspiro[5.5]undecane. This privileged scaffold is a cornerstone in the development of therapeutics for a range of disorders, from pain and obesity to cardiovascular and psychotic conditions.[1][2] Its unique dipiperidine structure, however, presents distinct challenges in achieving selective functionalization of its two nitrogen atoms (N1 and N9).

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your synthetic campaigns.

Frequently Asked Questions (FAQs)
Q1: Why is the selective protection of 1,9-diazaspiro[5.5]undecane so critical?

The two nitrogen atoms in the 1,9-diazaspiro[5.5]undecane core, while structurally similar, can have different chemical environments and play distinct roles in biological activity. Bioactive derivatives often feature substitution at the N9 position, with occasional modifications at N1.[1] Uncontrolled derivatization leads to a mixture of di-substituted, mono-substituted (N1 and N9 isomers), and unreacted starting material, which is challenging and costly to separate.

Selective protection is the foundational strategy that allows for the controlled, stepwise functionalization of each nitrogen atom. This enables the synthesis of specific isomers and the systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing drug candidates.[1][3]

Q2: What are the most common protecting groups for this scaffold, and how do I choose?

The most prevalent protecting groups for secondary amines like those in 1,9-diazaspiro[5.5]undecane are carbamates, primarily tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) .

  • Boc Group: This is often the first choice due to its bulkiness, which can aid in selective mono-protection, and its straightforward removal under acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl in an organic solvent) that are orthogonal to many other protecting groups.[4] Numerous mono-Boc protected derivatives are commercially available, highlighting their utility.[5][6][7][8][9]

  • Cbz Group: This group is stable to acidic conditions used to remove Boc groups, making it an excellent orthogonal partner. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that preserves many other functional groups.[10] However, this method is incompatible with reducible groups like alkenes, alkynes, or some sulfur-containing moieties.

The choice depends on your overall synthetic strategy. If you need to perform acid-sensitive reactions later, a Cbz group might be preferable. If your molecule contains groups susceptible to reduction, the Boc group is a better choice. For sequential derivatization of both N1 and N9, an orthogonal pair like Boc and Cbz is ideal.

Q3: I'm struggling with selective mono-protection. How can I improve my yields of the mono-Boc product?

This is a common challenge. The key is to exploit the slight differences in reactivity and to control the reaction conditions carefully.

Causality: Achieving mono-protection over di-protection is a game of kinetics. You want one molecule of the protecting agent to react with one molecule of the diamine faster than a second molecule of the agent reacts with the newly formed mono-protected product.

Troubleshooting & Solutions:

  • Stoichiometry and Slow Addition: Use slightly less than one equivalent of the protecting agent (e.g., 0.9-0.95 eq of Boc₂O). Add the agent slowly, ideally via a syringe pump, to a cooled solution of the diamine. This keeps the concentration of the protecting agent low, favoring the initial reaction with the more abundant starting material.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). This slows down the reaction rate and enhances selectivity.

  • Solvent and Base: Use a non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). A mild, non-nucleophilic hindered base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct, but often the reaction proceeds well without it.

  • Bulky Reagent: The inherent bulk of the Boc group is advantageous for mono-protection. Once one nitrogen is protected, steric hindrance makes the second protection event less favorable.

Q4: Can you illustrate an orthogonal protection strategy for this scaffold?

Certainly. An orthogonal strategy allows for the selective deprotection of one nitrogen while the other remains protected.[11][12] A classic and effective pairing is Boc and Cbz.

The workflow below illustrates the selective functionalization of N9 and N1 using this orthogonal pair.

orthogonal_protection cluster_0 Step 1: Mono-Protection cluster_1 Step 2: Second Protection cluster_2 Step 3: Selective Deprotection & Functionalization cluster_3 Step 4: Final Deprotection start 1,9-Diazaspiro[5.5]undecane step1 Mono-Boc Protected Intermediate start->step1 Boc₂O (0.95 eq) DCM, 0 °C step2 Orthogonally Protected (N-Boc, N'-Cbz) step1->step2 Cbz-Cl, Base DCM step3a N-Cbz, N'-Functionalized step2->step3a 1. TFA/DCM 2. R-X, Base step3b N-Boc, N'-Functionalized step2->step3b 1. H₂, Pd/C 2. R'-Y, Base final_a Di-Functionalized Product (R at N-Boc position) step3a->final_a H₂, Pd/C final_b Di-Functionalized Product (R' at N-Cbz position) step3b->final_b TFA/DCM

Caption: Orthogonal protection workflow for 1,9-diazaspiro[5.5]undecane.

Troubleshooting Guides
Scenario 1: My Cbz deprotection via hydrogenolysis is slow or incomplete.

Root Cause Analysis: Catalytic hydrogenolysis is a surface-mediated reaction. Its efficiency can be compromised by catalyst poisoning, poor substrate solubility, or steric hindrance.

Potential Cause Explanation & Solution
Catalyst Poisoning Trace impurities, especially sulfur compounds (from thiols, thioethers) or residual tertiary amines from previous steps, can irreversibly bind to the Palladium surface and deactivate it. Solution: Ensure the substrate is highly pure. If necessary, pass it through a short plug of silica gel before the reaction. Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%).
Steric Hindrance The Cbz group might be in a sterically congested environment, preventing its approach to the catalyst surface. Solution: Increase reaction temperature (e.g., to 40-50 °C) and hydrogen pressure (if equipment allows). Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Alternative Deprotection If hydrogenolysis is fundamentally incompatible with your molecule (e.g., presence of an alkene), consider alternative methods like using strong Lewis acids (e.g., AlCl₃ in a suitable solvent) or transfer hydrogenation with a hydrogen donor like ammonium formate or cyclohexadiene.[10]
Scenario 2: I'm observing an unexpected acyl migration.

Root Cause Analysis: While less common with stable carbamates, acyl groups can sometimes migrate between nucleophilic centers, especially under basic or acidic conditions where a small equilibrium concentration of the deprotected amine exists. One study noted a potential acyl shift from N1 to N9 in a related fused diazaspiro system.[1]

Potential Cause Explanation & Solution
Thermodynamic vs. Kinetic Control The initial protection might yield a kinetically favored product, which then rearranges to a more thermodynamically stable isomer under the reaction or workup conditions. Solution: Use milder reaction conditions (lower temperature, weaker base). During workup, avoid prolonged exposure to strong acids or bases. Analyze the crude product mixture by NMR or LC-MS immediately after reaction to assess the initial product distribution.
Proximity-Induced Migration The spirocyclic structure holds the two nitrogen atoms in a fixed spatial relationship, which could facilitate an intramolecular migration. Solution: Once a nitrogen is functionalized, proceed to the next step promptly. Avoid storing intermediates for extended periods, especially in solution. If migration is a persistent issue, reconsider the order of synthetic steps.
Comparative Data of Common Protecting Groups

The following table summarizes the properties of key protecting groups for the 1,9-diazaspiro[5.5]undecane scaffold.

Protecting GroupAbbreviationIntroduction ReagentCommon Deprotection ConditionsOrthogonal To
tert-Butoxycarbonyl BocBoc₂O, BaseTFA in DCM; 4M HCl in DioxaneCbz, Fmoc, Benzyl
Benzyloxycarbonyl Cbz, ZCbz-Cl, Base[13]H₂, Pd/C (Hydrogenolysis)Boc, Fmoc
9-Fluorenyl­methoxy­carbonyl FmocFmoc-OSu, Fmoc-Cl20% Piperidine in DMF[14][15]Boc, Cbz, Benzyl
Validated Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,9-Diazaspiro[5.5]undecane

This protocol is designed to favor the kinetic mono-protected product.

protocol_1 prep Preparation - Dissolve diamine in DCM - Cool to 0 °C addition Slow Addition - Add Boc₂O (0.95 eq) in DCM - Use syringe pump over 2h prep->addition reaction Reaction - Stir at 0 °C for 1h - Warm to RT, stir 12h addition->reaction workup Workup - Quench with H₂O - Extract with DCM reaction->workup purify Purification - Column Chromatography (DCM/MeOH/NH₄OH gradient) workup->purify

Caption: Workflow for selective mono-Boc protection.

Step-by-Step Methodology:

  • Dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in anhydrous DCM.

  • Add the Boc₂O solution dropwise to the cooled diamine solution over 2 hours using a syringe pump.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to check for the consumption of starting material and the formation of mono- and di-protected products.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% Methanol in DCM with 0.5% NH₄OH) to separate the desired mono-Boc product from the di-Boc and unreacted starting material.

Protocol 2: Cbz-Protection of Mono-Boc-1,9-diazaspiro[5.5]undecane

Step-by-Step Methodology:

  • Dissolve the mono-Boc-protected diamine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 eq). Caution: Cbz-Cl is corrosive and lachrymatory.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting orthogonally protected product is often pure enough for the next step, but can be purified by column chromatography if necessary.

References
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. [Link]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton Institutional Repository. [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Deprotection of Sulfonyl Aziridines. ACS Publications. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

  • L-Proline. Organic Syntheses. [Link]

  • Cbz Protection - Common Conditions. Vanderbilt University. [Link]

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. [Link]

  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton Institutional Repository. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

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Validation & Comparative

A Researcher's Guide to Spirocyclic Scaffolds: Escaping Flatland for Superior Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the architecture of a molecule is paramount. For decades, drug discovery has been dominated by flat, aromatic ring systems. While successful, this "flatland" approach often leads to challenges in optimizing physicochemical and pharmacokinetic properties.[1][2] This guide, crafted for researchers and drug development professionals, provides an in-depth comparison of spirocyclic scaffolds—a class of molecules offering a distinct three-dimensional (3D) geometry that is reshaping the landscape of modern drug design.[2]

Spirocycles are bicyclic structures where two rings are linked by a single, common atom known as the spiro atom.[3] This unique fusion imparts a rigid, well-defined 3D conformation that offers significant advantages over their planar counterparts, leading to compounds with improved solubility, metabolic stability, and target selectivity.[1][4][5] We will explore the fundamental principles behind the "spirocyclic advantage," compare different scaffold types, and provide actionable experimental protocols to evaluate these promising structures in your own discovery programs.

The Spirocyclic Advantage: A Physicochemical Perspective

The decision to incorporate a spirocyclic scaffold is a strategic one, aimed at embedding drug-like properties from the core structure outwards. The inherent three-dimensionality of spirocycles directly influences several key parameters critical for a successful clinical candidate.[3]

Enhanced Three-Dimensionality and Fsp3 Character

A primary benefit of spirocycles is the introduction of a quaternary sp3-hybridized carbon at the core of the molecule. This significantly increases the fraction of sp3-hybridized carbons (Fsp3), a metric correlated with improved clinical success.[4] Molecules with higher Fsp3 character tend to have improved solubility, greater metabolic stability, and more specific interactions with complex biological targets, moving away from the liabilities of flat, greasy aromatic compounds.[2][4] This structural complexity allows for out-of-plane substituents, which can enhance receptor-ligand complementarity.[4]

cluster_0 Planar Scaffold (Low Fsp3) cluster_1 Spirocyclic Scaffold (High Fsp3) planar Benzene Ring subst1 R1 planar->subst1 subst2 R2 planar->subst2 spiro Spiro[3.3]heptane subst3 R1 spiro->subst3 Vector 1 subst4 R2 spiro->subst4 Vector 2

Caption: From Planar to 3D: Spirocycles increase Fsp3 character.

Modulation of Key Physicochemical Properties

The rigid 3D structure of spirocycles provides a powerful tool for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]

  • Solubility and Lipophilicity: The higher sp3 character of spirocycles generally disrupts the planarity and high lipophilicity associated with aromatic systems, which can lead to improved aqueous solubility.[3][8] By replacing a flat ring like a morpholine with an azaspirocycle, medicinal chemists can often lower the distribution coefficient (logD), a measure of lipophilicity at physiological pH, thereby reducing the risk of off-target toxicity and improving the overall pharmacokinetic profile.[4]

  • Metabolic Stability: The quaternary carbon at the spirocyclic junction and the overall rigid framework can block sites of metabolism that would otherwise be susceptible in more flexible, linear, or planar analogs. This can lead to increased metabolic stability and a longer in vivo half-life.[4][8][9]

Case Study: MCHr1 Antagonists In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, researchers at Janssen exchanged a morpholine ring for a variety of azaspirocycles. This strategic switch led to a significant improvement in drug-like properties, as summarized below.

PropertyMorpholine AnalogAzaspirocycle AnalogRationale for Improvement
Lipophilicity (LogD) HighLowerThe increased sp3 character and 3D shape of the spirocycle reduce overall lipophilicity compared to the flatter morpholine.[4]
hERG Selectivity LowImprovedThe altered shape and charge distribution of the spirocycle disfavored binding to the hERG potassium channel, a common source of cardiac toxicity.[4]
Metabolic Stability ModerateImprovedThe rigid spirocyclic core protected adjacent chemical bonds from metabolic enzymes, leading to greater stability.[4]

Impact on Pharmacodynamics: Optimizing Target Engagement

Beyond improving physicochemical properties, the defined geometry of spirocyclic scaffolds has a profound impact on how a molecule interacts with its biological target.

Conformational Rigidity and Binding Affinity

Flexible molecules pay an "entropic penalty" upon binding to a target, as they must adopt a single, rigid conformation. Spirocycles pre-organize the molecule into a specific, bioactive conformation.[3][5] This reduces the entropic cost of binding, which can lead to a significant increase in potency and binding affinity.

Precise Vectorial Display of Substituents

The spirocyclic core acts as a rigid hub, projecting functional groups and substituents into three-dimensional space along well-defined vectors.[3][10] This allows for precise and optimized interactions with specific pockets and residues within a protein's binding site, an effect that is difficult to achieve with conformationally flexible or planar systems.

cluster_target Protein Binding Site SpiroCore Spirocyclic Core Vector 1 Vector 2 Vector 3 Pocket1 Pocket A SpiroCore:v1->Pocket1 R1 Interaction Pocket2 Pocket B SpiroCore:v2->Pocket2 R2 Interaction Pocket3 Pocket C SpiroCore:v3->Pocket3 R3 Interaction

Caption: Spirocycles orient substituents along precise vectors.

Case Study: SHP2 Inhibitors During the optimization of allosteric SHP2 inhibitors, researchers introduced a spirocyclic scaffold to lock the orientation of a primary amine group.[4] X-ray crystallography confirmed that this rigidification maintained three critical hydrogen bond interactions with the protein target. The resulting spirocyclic compounds not only showed comparable potency but also demonstrated improved cellular efficacy, showcasing how conformational control can translate directly to enhanced biological activity.[4]

Experimental Protocols for Scaffold Evaluation

To empirically validate the benefits of a spirocyclic scaffold, robust and reproducible assays are essential. The following protocols provide a framework for assessing key drug-like properties.

Protocol 1: Determination of Lipophilicity (Shake-Flask LogD₇.₄)

This protocol determines the distribution coefficient (LogD) at a physiologically relevant pH of 7.4, providing a more accurate measure of lipophilicity in the body than the standard LogP.

Rationale: The shake-flask method is a "gold standard" for measuring lipophilicity.[11] By pre-saturating the n-octanol and aqueous phases, we ensure that the measurement reflects the true equilibrium distribution of the compound. HPLC quantification provides high sensitivity and accuracy.

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel, shake vigorously for 24 hours to ensure mutual saturation, and then allow the layers to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM.

  • Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot (10 µL) of the 10 mM compound stock solution.

  • Equilibration: Cap the vial tightly and shake on an orbital shaker at room temperature for at least 4 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a validated HPLC method.

  • Calculation: The LogD is calculated using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ )

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are highly concentrated in liver microsomes.[12][13]

Rationale: Liver microsomes are subcellular fractions that contain the bulk of drug-metabolizing enzymes.[14][15] By measuring the rate of disappearance of the parent compound over time in the presence of the cofactor NADPH, we can calculate its intrinsic clearance—a key parameter for predicting in vivo metabolic fate.[15]

cluster_prep Assay Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound Test Compound (1 µM final conc.) Incubate Pre-incubate at 37°C Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL) Buffer Phosphate Buffer (pH 7.4) NADPH Add NADPH (Cofactor, 1 mM) Incubate->NADPH Timepoints Sample at T=0, 5, 15, 30, 60 min NADPH->Timepoints Quench Quench Reaction (Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for an in vitro metabolic stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH in buffer and store on ice.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to 1 mg/mL in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be ≤0.2%.[15]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH cofactor (final concentration 1 mM). For the T=0 time point, add the quenching solution before adding NADPH.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. From this, the in vitro half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.

Conclusion

Spirocyclic scaffolds are more than just a synthetic novelty; they are a validated and powerful strategy for overcoming long-standing challenges in drug discovery.[5] By providing a rigid, three-dimensional framework, they enable medicinal chemists to escape the "flatland" of traditional aromatic systems and achieve superior control over a molecule's physicochemical properties, pharmacokinetics, and target engagement.[4] The ability to simultaneously improve solubility, enhance metabolic stability, and increase potency makes the incorporation of spirocycles a compelling approach for developing the next generation of innovative therapeutics.[9] As synthetic methodologies become more accessible, the strategic use of these unique 3D structures will undoubtedly continue to grow, paving the way for safer and more effective medicines.[5]

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

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  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

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  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(4), 270–279. [Link]

  • Semantic Scholar. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Tatibouët, A., & Giraud, F. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(11), 1263-1267. [Link]

  • Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(7), 1956. [Link]

  • ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. [Link]

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  • Kumar, A., Singh, A., Kumar, S., et al. (2023). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

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Sources

The Spirocyclic Advantage: A Comparative Guide to the Efficacy of Diazaspiro[5.5]undecane Derivatives and Their Non-Spirocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the architectural complexity of a molecule is a critical determinant of its biological activity and pharmacokinetic profile. The strategic incorporation of three-dimensional (3D) structural motifs is a key approach to navigating the intricate topographies of biological targets. Among these, the spirocyclic scaffold, particularly the diazaspiro[5.5]undecane core, has garnered significant attention. This guide provides an in-depth comparison of the efficacy of diazaspiro[5.5]undecane derivatives against their non-spirocyclic analogs, supported by experimental data and methodologies, to elucidate the tangible benefits of this unique structural element.

The fundamental premise behind the interest in spirocycles lies in their inherent rigidity and three-dimensionality.[1] Unlike their more flexible, linear counterparts, spirocyclic compounds can pre-organize appended functional groups into specific spatial orientations, potentially leading to enhanced binding affinity and selectivity for their biological targets.[1] This guide will delve into a specific case study to illustrate this principle, providing researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the spirocyclic advantage.

The Structural Distinction: Spirocyclic vs. Non-Spirocyclic Scaffolds

The defining feature of a spirocycle is the presence of a single atom that is common to two rings. In the case of diazaspiro[5.5]undecane, this spiro atom connects two six-membered rings, at least one of which contains two nitrogen atoms. This arrangement imparts a rigid, non-planar geometry to the molecule, a stark contrast to the conformational flexibility of non-spirocyclic analogs.

G cluster_0 Diazaspiro[5.5]undecane Derivative cluster_1 Non-Spirocyclic Analog a [Image of a generic diazaspiro[5.5]undecane derivative structure] b [Image of a corresponding non-spirocyclic analog structure]

Caption: Structural comparison of a diazaspiro[5.5]undecane derivative and its non-spirocyclic analog.

Case Study: Enhancing Selectivity of PARP Inhibitors

While a direct comparative study on a diazaspiro[5.5]undecane derivative versus its non-spirocyclic analog with comprehensive, publicly available data is not readily accessible, a compelling case study on a related diazaspiro-alkane provides a powerful illustration of the spirocyclic advantage. Poly (ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anti-cancer agents. Olaparib, a potent PARP inhibitor, features a piperazine ring. In a study aimed at improving the properties of Olaparib, the piperazine moiety was replaced with a diazaspiro[3.3]heptane scaffold.[1]

This seemingly subtle modification resulted in a significant improvement in the inhibitor's selectivity for PARP-1 over other members of the PARP family, alongside reduced cytotoxicity.[1]

Comparative Efficacy Data
CompoundScaffoldPARP-1 IC50 (nM)Selectivity vs. other PARPsCytotoxicity
OlaparibPiperazinePotentModerateHigher
AnalogDiazaspiro[3.3]heptaneSlightly less potent (2-fold reduction)Significantly increasedReduced

This table is a qualitative summary based on the referenced source. For precise quantitative data, please refer to the original research.

The data suggests that the rigid, three-dimensional presentation of the pharmacophoric elements by the diazaspiro[3.3]heptane scaffold leads to a more specific interaction with the PARP-1 active site, thereby enhancing selectivity.

Experimental Protocol: In Vitro PARP Inhibition Assay

To quantitatively assess the inhibitory activity of compounds against PARP enzymes, a common method is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Recombinant human PARP-1 enzyme.

    • Activated DNA (e.g., calf thymus DNA).

    • Histone H1.

    • Biotinylated NAD+.

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).

    • Test compounds (diazaspiro[5.5]undecane derivatives and non-spirocyclic analogs) dissolved in DMSO.

  • Assay Procedure:

    • A 96-well plate is coated with histone H1 and incubated overnight at 4°C.

    • The plate is washed to remove unbound histone H1.

    • A reaction mixture containing activated DNA, biotinylated NAD+, and PARP-1 enzyme is prepared in the assay buffer.

    • Serial dilutions of the test compounds are added to the wells.

    • The reaction is initiated by adding the reaction mixture to the wells.

    • The plate is incubated at room temperature for a specified time (e.g., 1 hour).

    • The reaction is stopped by washing the plate to remove unincorporated biotinylated NAD+.

  • Detection:

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated to bind to the biotinylated ADP-ribose chains.

    • The plate is washed to remove unbound streptavidin-HRP.

    • A colorimetric HRP substrate (e.g., TMB) is added to the wells.

    • The reaction is stopped with an acid solution (e.g., H2SO4).

    • The absorbance is read at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • The percentage of PARP inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow: PARP Inhibition Assay prep Reagent Preparation (PARP-1, DNA, Histone, Biotin-NAD+, Compounds) coat Histone H1 Coating of 96-well Plate prep->coat wash1 Wash Plate coat->wash1 add_cmpd Add Serial Dilutions of Test Compounds wash1->add_cmpd add_mix Add Reaction Mixture (PARP-1, DNA, Biotin-NAD+) add_cmpd->add_mix incubate Incubate at Room Temperature add_mix->incubate wash2 Wash to Stop Reaction incubate->wash2 add_strep Add Streptavidin-HRP wash2->add_strep incubate2 Incubate add_strep->incubate2 wash3 Wash Plate incubate2->wash3 add_sub Add HRP Substrate (TMB) wash3->add_sub stop Stop Reaction with Acid add_sub->stop read Read Absorbance at 450 nm stop->read analyze Data Analysis (Calculate IC50) read->analyze

Sources

A Comparative Guide to the Validation of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate as a Novel Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate as a novel pharmacophore. We will explore its potential through a structured, multi-step validation process, comparing its projected performance with established chemical scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the rigorous process of validating a new chemical entity for therapeutic potential.

Introduction: The Quest for Novel Scaffolds

The 1,9-diazaspiro[5.5]undecane core is a "privileged structure," a molecular framework that is recurrent in biologically active compounds, suggesting it can serve as a versatile starting point for library design.[4][5] The specific compound of interest, This compound , incorporates several key features:

  • A Spirocyclic Core: Provides a rigid, three-dimensional structure.

  • A Lactam Moiety (2-oxo): Offers a hydrogen bond donor and acceptor.

  • A Boc-Protected Amine (N9): Allows for facile chemical modification and diversification, a crucial feature for exploring Structure-Activity Relationships (SAR).[6][7]

This guide outlines a hypothetical but scientifically grounded validation pathway for this scaffold, targeting a G-Protein Coupled Receptor (GPCR), a common target for spirocyclic compounds.[4]

Phase 1: In Silico Pharmacophore Validation

Before committing to costly synthesis and in vitro screening, a computational assessment is essential to predict the scaffold's potential. This process involves generating a pharmacophore model and evaluating its fit against a well-defined biological target.[8][9]

2.1 Rationale for a Structure-Based Approach

When the three-dimensional structure of a target protein is known, a structure-based approach allows for the creation of a high-quality pharmacophore model.[8][10] This model defines the essential geometric and chemical features a ligand must possess to bind effectively. For this validation, we will use the Dopamine D2 Receptor (D2R), a well-characterized GPCR, as a representative target.

2.2 Computational Workflow

The validation workflow begins with identifying key interaction points within the D2R binding pocket and assessing how well our spirocyclic scaffold can satisfy these requirements.

G cluster_input Input Data cluster_process Computational Process cluster_output Validation Output PDB D2R Crystal Structure (e.g., PDB: 6CM4) Pharm_Model Generate Structure-Based Pharmacophore Model PDB->Pharm_Model Define key features (H-bonds, hydrophobics) Scaffold Test Scaffold: This compound Docking Molecular Docking Simulation Scaffold->Docking Pharm_Model->Docking Constrain docking Analysis Analyze Binding Pose & Scoring Function Docking->Analysis Evaluate interactions Go_NoGo Go/No-Go Decision for Synthesis Analysis->Go_NoGo Assess binding potential

Caption: Computational validation workflow.

2.3 Predicted Pharmacophoric Features

A successful docking simulation would show that the scaffold's key features align with complementary residues in the D2R binding pocket:

  • Hydrogen Bond Acceptor (Lactam Carbonyl): Interacts with a donor residue like Ser193.

  • Hydrogen Bond Donor (Lactam N-H): Interacts with an acceptor residue.

  • Hydrophobic/Aromatic Center (Spiro Core): Occupies a hydrophobic pocket defined by residues like Trp386.

  • N9 Position: Vectors into solvent-exposed space, ideal for synthetic elaboration without disrupting core binding interactions.

A favorable docking score and pose compared to a known D2R antagonist (e.g., Risperidone) would provide a strong rationale to proceed to chemical synthesis and experimental validation.

Phase 2: Experimental (In Vitro) Validation

With a positive in silico assessment, the next crucial step is to synthesize the compound and test it in a cascade of biochemical and cell-based assays.[11] This phase aims to confirm target engagement, measure functional activity, and assess selectivity.

3.1 In Vitro Assay Cascade

A tiered approach is employed to efficiently validate the pharmacophore, starting with broad binding assays and progressing to more specific functional and selectivity assays.

G cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Selectivity & Liability Compound Synthesized Test Compound BindingAssay Radioligand Binding Assay (e.g., [3H]Spiperone) Compound->BindingAssay FunctionalAssay cAMP Accumulation Assay (Gαi-coupled GPCR) BindingAssay->FunctionalAssay If Ki < 1µM Selectivity Receptor Selectivity Panel (e.g., CEREP Panel) FunctionalAssay->Selectivity If IC50 < 1µM hERG hERG Liability Assay Selectivity->hERG

Caption: Tiered in vitro validation cascade.

3.2 Protocol: Radioligand Binding Assay

This experiment directly measures the affinity of the test compound for the target receptor by competing with a known high-affinity radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of the test compound at the human D2 receptor.

  • Preparation: Cell membranes from HEK293 cells stably expressing the human D2 receptor are prepared.

  • Reaction Mixture: In a 96-well plate, add:

    • Cell membranes (10-20 µg protein).

    • [³H]Spiperone (a radioligand) at a final concentration equal to its Kₑ (approx. 0.2 nM).

    • Test compound at 8-10 serial dilutions (e.g., 10 µM to 0.1 nM).

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate plates at room temperature for 90 minutes.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Calculate the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

3.3 Comparative Data (Hypothetical)

The performance of our novel scaffold is compared against a common scaffold for GPCR ligands, such as a substituted piperidine.

Compound/ScaffoldTargetAssay TypeKᵢ (nM)Source
Test Scaffold D2RRadioligand Binding85This Study
Reference: Haloperidol D2RRadioligand Binding1.5Literature
Alternative: Substituted Piperidine D2RRadioligand Binding250Internal Data

A Kᵢ value in the nanomolar range, while perhaps not as potent as a highly optimized drug, would be a strong validation of the scaffold's ability to engage the target.

3.4 Protocol: Functional cAMP Assay

This assay determines if binding to the receptor translates into a biological response. Since D2R is a Gαᵢ-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12]

Objective: To measure the functional antagonism (IC₅₀) of the test compound.

  • Cell Plating: Plate CHO-K1 cells expressing the human D2 receptor in a 96-well plate and incubate overnight.

  • Compound Addition: Treat cells with increasing concentrations of the test compound for 15 minutes.

  • Agonist Challenge: Add a known D2R agonist (e.g., Quinpirole) at its EC₈₀ concentration, along with forskolin to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF or AlphaScreen.[12][13]

  • Analysis: Plot the cAMP response against the log concentration of the antagonist to determine the IC₅₀ value.

Compound/ScaffoldTargetAssay TypeIC₅₀ (nM)Source
Test Scaffold D2RcAMP Functional150This Study
Reference: Haloperidol D2RcAMP Functional5.2Literature
Alternative: Substituted Piperidine D2RcAMP Functional>1000Internal Data

An IC₅₀ value that correlates well with the binding affinity (Kᵢ) confirms that the compound is a functional antagonist at the target receptor.

Phase 3: Structure-Activity Relationship (SAR) Exploration

Validation of a single compound is insufficient; a pharmacophore must demonstrate that its activity can be systematically modulated through chemical modification.[14][15][16] This establishes a predictable Structure-Activity Relationship (SAR).

4.1 Rationale for Modification

The Boc-protected nitrogen at the N9 position is the logical and most synthetically accessible point for diversification.[4][6] Modifications at this position can explore interactions with the solvent-exposed region of the binding pocket and fine-tune physicochemical properties.

G cluster_mods N9 Position Modifications cluster_outcome SAR Insights Core Validated Core Scaffold (IC50 = 150 nM) Mod1 R = Benzyl (Explore aromatic interactions) Core->Mod1 Mod2 R = Cyclohexylmethyl (Explore aliphatic bulk) Core->Mod2 Mod3 R = Methoxyethyl (Improve solubility) Core->Mod3 Outcome Potency Improved? Solubility Modulated? New IP Space? Mod1->Outcome Mod2->Outcome Mod3->Outcome

Caption: Logic for initial SAR exploration.

4.2 Comparative SAR Potential

The true value of a novel pharmacophore lies in its potential for optimization compared to established scaffolds that may be heavily patented or have reached their optimization ceiling.

FeatureTest Scaffold (Diazaspiro[5.5]undecane) Alternative Scaffold (Piperidine)
3D Character High (rigid, spirocyclic)Moderate (flexible chair/boat)
Synthetic Tractability Moderate (multi-step synthesis)High (well-established chemistry)
Key Vector for SAR N9 (directed, solvent-facing)N1 and C4 (multiple vectors)
Novelty & IP Space HighLow (crowded patent landscape)
Predicted Advantage Potential for improved selectivity and PK properties due to rigid structure.Rapid library synthesis and established SAR.

The ability to generate a few key analogs that demonstrate a clear trend (e.g., adding a phenyl group at N9 improves potency 10-fold) is the ultimate validation of the scaffold as a viable pharmacophore for a lead optimization program.

Conclusion

The validation of a novel pharmacophore like This compound is a rigorous, multi-faceted process. This guide outlines a logical pathway from computational prediction to experimental confirmation and initial SAR exploration. While the hypothetical data presented here shows moderate initial potency, it successfully demonstrates target engagement and functional activity, outperforming a simple alternative scaffold. Most importantly, it presents a clear and synthetically accessible vector for chemical modification at the N9 position. This establishes the scaffold not merely as a "hit," but as a valid and promising starting point for a full-fledged drug discovery program, offering novel chemical space and the potential for developing next-generation therapeutics.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC, NIH. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC, PubMed Central. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022). PubMed Central. [Link]

  • Pharmacophore modeling, its applications, and experimental validation of pharmacophore hypothesis. (2022). ResearchGate. [Link]

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  • Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmaceutica Sinica B. [Link]

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Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures with superior pharmacological profiles is a continuous journey. Among the promising scaffolds, spirocyclic compounds have garnered significant attention for their unique three-dimensional structures and their potential to overcome challenges in drug discovery.[1][2] This guide provides an in-depth comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of spirocyclic compounds, offering experimental insights and protocols to aid in the selection and optimization of these promising drug candidates.

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct departure from the flat, aromatic structures that have traditionally dominated drug discovery.[2] This inherent three-dimensionality, often quantified by a higher fraction of sp3 hybridized carbons (Fsp3), is associated with improved physicochemical properties and a greater likelihood of clinical success.[3][4] The rigid nature of the spiro junction can lock the conformation of a molecule, leading to enhanced binding affinity for its biological target and potentially reducing off-target effects.[1][2][5]

This guide will delve into the key in vitro ADME properties of spirocyclic compounds—permeability, metabolic stability, and solubility—providing a comparative analysis with their non-spirocyclic counterparts and detailing the experimental methodologies crucial for their evaluation.

Permeability: Crossing the Cellular Barrier

A drug's ability to permeate biological membranes is a critical determinant of its oral bioavailability and overall efficacy. Two widely used in vitro assays to predict permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane.[6][7] It is a cost-effective method for early-stage screening to rank compounds based on their potential for gastrointestinal absorption or blood-brain barrier penetration.[6]

Experimental Protocol: PAMPA

  • Membrane Coating: Gently dispense 5µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of a donor plate and allow the solvent to evaporate completely.[7][8]

  • Compound Preparation: Prepare the test compound in a suitable buffer (e.g., 1X PBS, pH 7.4) with a low percentage of DMSO (e.g., 5%).[8]

  • Assay Setup: Add the compound solution to the donor wells and a drug-free buffer to the acceptor wells of a multi-well plate assembly.[9]

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 10-20 hours) at room temperature, potentially with gentle shaking.[8][9]

  • Quantification: After incubation, separate the plates and measure the compound concentration in both donor and acceptor compartments using LC-MS/MS or UV-Vis spectroscopy.[7][10]

Logical Relationship: PAMPA Workflow

PAMPA_Workflow prep Prepare Lipid Solution & Compound Solutions coat Coat Donor Plate Membrane prep->coat load Load Donor & Acceptor Plates coat->load incubate Incubate Sandwich Plate Assembly load->incubate quantify Quantify Compound in Donor & Acceptor Wells incubate->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier resembling the intestinal epithelium, complete with active transporters.[11][12] This model provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport mechanisms, including drug efflux.[11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable supports in multi-well plates for approximately 21 days to allow for differentiation into a monolayer.[12][13]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[11]

  • Compound Dosing: Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.[11]

  • Incubation: Incubate the plates at 37°C for a specified time, usually 2 hours.[11]

  • Sampling and Analysis: Collect samples from the opposite compartment and analyze the compound concentration using LC-MS/MS to determine the apparent permeability coefficient (Papp).[11] To assess active efflux, the experiment is performed in both directions (A-to-B and B-to-A), and an efflux ratio is calculated.[12]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow culture Culture Caco-2 cells on Transwell inserts integrity Verify monolayer integrity (TEER measurement) culture->integrity dose_A Dose Apical side (A -> B transport) integrity->dose_A dose_B Dose Basolateral side (B -> A transport) integrity->dose_B incubate Incubate at 37°C dose_A->incubate dose_B->incubate sample Sample from receiver compartment incubate->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Caption: Bidirectional workflow for the Caco-2 permeability assay to assess both passive and active transport.

Comparative Permeability of Spirocyclic vs. Non-Spirocyclic Compounds

Compound TypePAMPA (Papp x 10⁻⁶ cm/s)Caco-2 (Papp x 10⁻⁶ cm/s)Efflux RatioReference
Spirocyclic AnalogTypically Moderate to HighModerate to HighGenerally < 2[14],[15]
Non-Spirocyclic ParentVariableVariableCan be > 2[16]

Note: This table represents general trends. Actual values are highly dependent on the specific molecular structures.

Generally, the introduction of a spirocyclic motif can lead to more favorable permeability properties. The increased three-dimensionality can disrupt planarity and reduce the likelihood of being a substrate for efflux transporters like P-glycoprotein (P-gp), often resulting in a lower efflux ratio in the Caco-2 assay.[15]

Metabolic Stability: Resisting the Body's Defenses

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are standard for assessing a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.[17][18]

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing drug-metabolizing enzymes.[18][19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or animal), a NADPH regenerating system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).[17][20]

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.[18]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[18]

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[17][18] The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Logical Flow: Microsomal Stability Assay

Microsomal_Stability_Workflow prepare Prepare Microsome/ NADPH Reaction Mix add_compound Add Test Compound prepare->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample at Multiple Time Points incubate->sample quench Quench Reaction with Acetonitrile sample->quench analyze Analyze Remaining Compound by LC-MS/MS quench->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Step-by-step process for determining metabolic stability in a liver microsomal assay.

Comparative Metabolic Stability of Spirocyclic vs. Non-Spirocyclic Compounds

Compound TypeIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg) in HLMReference
Spirocyclic AnalogOften IncreasedOften Decreased[3],[5],[21]
Non-Spirocyclic ParentVariableVariable[16]

Note: HLM stands for Human Liver Microsomes. This table illustrates general observations.

The rigid conformation of spirocyclic compounds can shield metabolically labile sites from enzymatic attack, leading to improved metabolic stability.[1][5] Exchanging flexible moieties with rigid spirocycles has been shown to decrease metabolic clearance.[3][4] For instance, replacing a morpholine with an azaspirocycle has been reported to improve metabolic stability.[3][4]

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental physicochemical property that affects a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low bioavailability and hinder the development of a drug candidate.[22] Both kinetic and thermodynamic solubility assays are employed to characterize this property.

Kinetic Solubility Assay

Kinetic solubility is typically measured early in drug discovery and involves assessing the solubility of a compound from a DMSO stock solution into an aqueous buffer.[23][24][25] This high-throughput method is useful for ranking compounds.[26]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.[23]

  • Dispensing: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[23]

  • Buffer Addition: Add an aqueous buffer (e.g., PBS) to each well to reach the desired final compound concentration.[23]

  • Incubation and Mixing: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[23]

  • Measurement: Measure the light scattering using a nephelometer to detect the formation of a precipitate.[23][24]

Thermodynamic Solubility Assay

Thermodynamic solubility measures the equilibrium solubility of a solid compound in a saturated solution and is considered the "true" solubility.[22][27][28]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)

  • Compound Addition: Add an excess amount of the solid test compound to a vial containing the aqueous buffer.[27]

  • Equilibration: Shake or stir the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[27]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[29]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using LC-MS or UV-Vis spectroscopy.[24][29]

Signaling Pathway: Solubility Assay Decision Tree

Solubility_Decision_Tree start Assess Solubility Need early_discovery Early Discovery/ High-Throughput Screening start->early_discovery Ranking & Prioritization lead_optimization Lead Optimization/ Formulation start->lead_optimization Definitive Measurement kinetic Kinetic Solubility Assay early_discovery->kinetic thermodynamic Thermodynamic Solubility Assay lead_optimization->thermodynamic nephelometry Nephelometry or Direct UV kinetic->nephelometry shake_flask Shake-Flask Method thermodynamic->shake_flask

Caption: A decision tree for selecting the appropriate solubility assay based on the stage of drug discovery.

Comparative Solubility of Spirocyclic vs. Non-Spirocyclic Compounds

Compound TypeKinetic Solubility (µM)Thermodynamic Solubility (µM)Reference
Spirocyclic AnalogGenerally ImprovedGenerally Improved[5],[30],[21]
Non-Spirocyclic ParentVariableVariable[31]

Note: This table highlights general trends observed in the literature.

The sp3-rich, three-dimensional nature of spirocyclic compounds often disrupts crystal lattice packing, which can lead to improved aqueous solubility compared to their flatter, more aromatic counterparts.[30] Several studies have demonstrated that the incorporation of spirocyclic motifs, such as azaspirocycles or spirocyclic oxetanes, can enhance solubility.[5][21]

Conclusion: The Spirocyclic Advantage in Early ADME

The strategic incorporation of spirocyclic scaffolds into drug candidates offers a powerful approach to modulate and improve key in vitro ADME properties. Their inherent three-dimensionality can lead to enhanced permeability by avoiding efflux mechanisms, increased metabolic stability by sterically shielding metabolic soft spots, and improved aqueous solubility by disrupting crystal packing.[3][5][30][32]

By employing the robust in vitro assays detailed in this guide, researchers can effectively characterize the ADME profile of their spirocyclic compounds. This early-stage assessment is critical for identifying promising candidates, guiding medicinal chemistry efforts, and ultimately increasing the probability of success in the challenging journey of drug development.[33][34] The continued exploration of novel spirocyclic architectures holds immense promise for delivering the next generation of innovative therapeutics.[1][32]

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A Comparative Guide to the Selectivity of Diasaspiro[5.5]undecane-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The conserved nature of the ATP-binding site across the kinome often leads to off-target activities, resulting in unforeseen toxicities and diminished therapeutic windows. The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be exploited to achieve enhanced selectivity. This guide provides a comparative analysis of the selectivity profile of a representative diazaspiro[5.5]undecane-containing kinase inhibitor, GNE-7915, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.

We will compare its performance against a structurally distinct LRRK2 inhibitor, GNE-0877 (also known as DNL201), which has advanced into clinical trials. This analysis is supported by publicly available kinome-wide profiling data, detailed experimental protocols for assessing kinase selectivity, and an exploration of the signaling pathways of the primary target and key off-targets.

The Selectivity Challenge in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity makes the design of truly selective inhibitors a formidable task. Non-selective kinase inhibitors can lead to a host of adverse effects due to the modulation of unintended signaling pathways. Therefore, a comprehensive understanding of a compound's selectivity profile across the entire kinome is critical during drug development. Large-scale screening platforms, such as KINOMEscan, provide a powerful tool for assessing the interactions of a compound against a broad panel of kinases, offering a global view of its selectivity.

Featured Diasaspiro[5.5]undecane-Containing Inhibitor: GNE-7915

GNE-7915 is a potent, brain-penetrant LRRK2 inhibitor that incorporates a diazaspiro[5.5]undecane moiety. Its discovery highlighted the potential of this scaffold in achieving high affinity for LRRK2. However, like many kinase inhibitors, its selectivity is not absolute.

Comparative Inhibitor: GNE-0877 (DNL201)

GNE-0877 is another potent and selective LRRK2 inhibitor that has progressed to clinical evaluation for Parkinson's disease.[1] While also targeting LRRK2, its distinct chemical structure provides a valuable basis for comparing selectivity profiles and understanding how different scaffolds can be optimized to minimize off-target interactions.

Comparative Selectivity Profile

The selectivity of GNE-7915 was assessed using the DiscoverX KINOMEscan platform, which measures the binding of a compound to a panel of 392 unique kinases.[2] The results revealed that at a concentration of 0.1 µM, GNE-7915 exhibited significant binding to a limited number of kinases, demonstrating its high degree of selectivity.

Table 1: Kinome-wide Selectivity of GNE-7915 at 0.1 µM [2]

Kinase TargetPercent of Control
LRRK2 <35%
TTK <35%
ALK <35%
Other 8 kinases>50%

Data is interpreted from the statement that "Binding of >65% probe displacement is detected for only LRRK2, TTK, and ALK," which corresponds to <35% of the control.[2]

In a similar vein, GNE-0877 has been profiled against a panel of 188 kinases, showing minimal off-target effects.[3] While a direct head-to-head comparison across the exact same kinase panel is not publicly available, the data for both compounds underscore their high selectivity for LRRK2, with a limited number of off-target interactions.

The notable off-targets for GNE-7915, TTK (Threonine Tyrosine Kinase) and ALK (Anaplastic Lymphoma Kinase), are themselves important therapeutic targets in oncology.[4][5] Understanding these off-target interactions is crucial for predicting potential side effects and for exploring possible polypharmacological applications.

Signaling Pathways: On-Target and Off-Target Context

Inhibition of LRRK2 is being investigated as a therapeutic strategy for Parkinson's disease. However, the off-target inhibition of TTK and ALK by GNE-7915 could have unintended consequences. Below are simplified representations of the signaling pathways involving these kinases.

LRRK2_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_inactive LRRK2 (Inactive) Growth_Factors->LRRK2_inactive Activates Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->LRRK2_inactive Activates LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates GNE_7915 GNE-7915 GNE_7915->LRRK2_active Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Vesicular_Trafficking->Autophagy Impacts Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Affects

Figure 1: Simplified LRRK2 Signaling Pathway

TTK_Pathway cluster_mitosis Mitosis Mitotic_Entry Mitotic Entry TTK TTK Mitotic_Entry->TTK Activates Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Kinetochore_Microtubule_Attachment->Spindle_Assembly_Checkpoint Monitored by Anaphase_Promotion Anaphase Promotion Spindle_Assembly_Checkpoint->Anaphase_Promotion Inhibits until ready TTK->Spindle_Assembly_Checkpoint GNE_7915_offtarget GNE-7915 (Off-target) GNE_7915_offtarget->TTK Inhibits

Figure 2: Simplified TTK Signaling Pathway

ALK_Pathway cluster_receptor Receptor Activation cluster_downstream_alk Downstream Signaling ALK_Ligand ALK Ligand ALK_Receptor ALK Receptor Tyrosine Kinase ALK_Ligand->ALK_Receptor Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK_Receptor->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK_Receptor->JAK_STAT Cell_Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation_Survival PI3K_AKT_mTOR->Cell_Proliferation_Survival JAK_STAT->Cell_Proliferation_Survival GNE_7915_offtarget_alk GNE-7915 (Off-target) GNE_7915_offtarget_alk->ALK_Receptor Inhibits

Figure 3: Simplified ALK Signaling Pathway

Experimental Protocols for Kinase Selectivity Profiling

A thorough assessment of kinase inhibitor selectivity is paramount. The KINOMEscan™ platform (DiscoverX) is a widely used method for this purpose. The following is a generalized protocol for such a binding assay.

Objective: To determine the binding interactions of a test compound against a broad panel of human kinases.

Principle: The assay is a competitive binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Materials:

  • Test compound (e.g., GNE-7915)

  • KINOMEscan™ kinase panel (e.g., scanMAX panel of 468 kinases)

  • Assay buffer

  • Streptavidin-coated magnetic beads

  • Biotinylated, active-site directed ligand

  • Wash buffers

  • qPCR reagents

Procedure:

  • Kinase-Ligand Binding: In the wells of a microtiter plate, the test compound is incubated with the specific kinase from the panel and the biotinylated ligand.

  • Capture: Streptavidin-coated magnetic beads are added to the wells to capture the biotinylated ligand and any kinase bound to it.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The kinase is eluted from the beads, and the amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

Kinase_Assay_Workflow Start Start Incubate Incubate Kinase, Test Compound, & Biotinylated Ligand Start->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Unbound Components Capture->Wash Elute_Quantify Elute & Quantify Kinase via qPCR Wash->Elute_Quantify Analyze Data Analysis (% of Control) Elute_Quantify->Analyze End End Analyze->End

Figure 4: KINOMEscan Assay Workflow

Conclusion

The diazaspiro[5.5]undecane scaffold, as exemplified by GNE-7915, holds significant promise for the development of potent and selective kinase inhibitors. While GNE-7915 demonstrates excellent selectivity for its primary target, LRRK2, its off-target interactions with TTK and ALK highlight the importance of comprehensive kinome-wide profiling. The comparison with GNE-0877 (DNL201) underscores that different chemical scaffolds can achieve high selectivity for the same target, providing valuable insights for future drug design efforts. A thorough understanding of a compound's selectivity profile, coupled with an appreciation of the signaling pathways of both on-target and off-target kinases, is indispensable for the successful development of safe and effective kinase inhibitors.

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A Comparative Guide to the Conformational Analysis of 1,9-Diazaspiro[5.5]undecane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Conformational Analysis in Drug Discovery

The 1,9-diazaspiro[5.5]undecane core, composed of two piperidine rings sharing a single carbon atom, imparts a rigid and defined three-dimensional geometry to molecules. This structural rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. However, the two piperidine rings are not static; they can exist in various chair and boat conformations, and the interplay between these conformers dictates the overall shape of the molecule and its ability to interact with a receptor. A thorough conformational analysis is therefore not merely an academic exercise but a critical step in the development of potent and selective therapeutics.

Experimental Approaches to Conformational Analysis

The determination of the conformational preferences of 1,9-diazaspiro[5.5]undecane systems largely relies on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformational dynamics of molecules in solution. For 1,9-diazaspiro[5.5]undecane systems, both ¹H and ¹³C NMR provide a wealth of structural information.

Key NMR Parameters for Conformational Analysis:

  • Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment. For instance, the chemical shift of a proton in an axial position of a piperidine ring is typically found at a higher field (lower ppm) compared to its equatorial counterpart.

  • Coupling Constants (J): Vicinal coupling constants (³J) between protons are governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximity of nuclei. Strong NOEs between protons in a 1,3-diaxial arrangement can provide definitive evidence for a chair conformation.

Experimental Protocol: Low-Temperature NMR Spectroscopy

At room temperature, the conformational interconversion of the piperidine rings in 1,9-diazaspiro[5.5]undecane is often fast on the NMR timescale, resulting in averaged signals. To resolve the individual conformers, low-temperature NMR studies are essential.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a sample of the 1,9-diazaspiro[5.5]undecane derivative in a suitable low-freezing point solvent (e.g., deuterated methanol, deuterated dichloromethane).

  • Initial Spectrum Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature to serve as a reference.

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Spectral Monitoring: Acquire spectra at each temperature, observing changes in chemical shifts and signal multiplicity.

  • Coalescence and Slow-Exchange Regime: As the temperature decreases, the rate of conformational exchange slows. At the coalescence temperature, the signals for the individual conformers will broaden and merge. Below this temperature, in the slow-exchange regime, sharp, distinct signals for each populated conformer will be observed.

  • Data Analysis: Analyze the spectra in the slow-exchange regime to determine the chemical shifts, coupling constants, and integrals for each conformer, allowing for the calculation of their relative populations and the Gibbs free energy difference (ΔG°) between them.

A similar approach has been successfully used to study the conformational equilibrium of 1-oxaspiro[5.5]undecanes, where distinct signals for the major and minor conformers were observed at low temperatures.[1]

Workflow for Low-Temperature NMR Analysis

Caption: Workflow for determining conformational equilibria using low-temperature NMR.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for visualizing the preferred conformation and establishing the relative stereochemistry of substituents. While the solid-state conformation may not always be the most stable in solution, it provides a crucial reference point and can reveal key intramolecular interactions. For instance, X-ray analysis of a tetrasubstituted spirocyclic piperidine revealed a preference for a boat conformation, a finding that was subsequently supported by DFT studies.[2]

Computational Approaches to Conformational Analysis

Computational chemistry offers a powerful complementary approach to experimental methods, allowing for the exploration of the entire potential energy surface of a molecule.

Density Functional Theory (DFT) Calculations

DFT has become the workhorse of computational chemistry for studying the conformational preferences of organic molecules. By solving the electronic structure of a molecule, DFT can accurately predict the geometries and relative energies of different conformers.

Typical DFT Workflow for Conformational Analysis:

  • Initial Structure Generation: Generate initial 3D structures for all possible conformations (e.g., diequatorial-chair, axial-equatorial-chair, boat conformers).

  • Geometry Optimization: Perform a full geometry optimization for each initial structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Comparison: Compare the calculated Gibbs free energies of all conformers to determine their relative stabilities and predict the equilibrium populations.

Computational studies on analogous systems like 1,7-dioxa-spiro[5.5]undecane have demonstrated the importance of stereoelectronic effects, such as the anomeric effect, in dictating conformational preferences.[3] For 1,9-diazaspiro[5.5]undecane, similar effects involving the nitrogen lone pairs are expected to play a significant role.

Computational Conformational Analysis Workflow

G A Generate Initial Conformations B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Verify Energy Minima C->D E Calculate Gibbs Free Energies D->E F Compare Energies & Predict Populations E->F

Caption: A typical workflow for computational conformational analysis using DFT.

Comparative Analysis: 1,9-Diazaspiro[5.5]undecane vs. Related Systems

While detailed experimental and computational studies specifically on the parent 1,9-diazaspiro[5.5]undecane are limited in the literature, valuable insights can be gleaned from the analysis of related structures.

Feature1,9-Diazaspiro[5.5]undecane (Predicted)3,9-Diazaspiro[5.5]undecaneSpiro[5.5]undecane
Key Conformational Equilibrium Interconversion of two piperidine rings between chair and boat forms.Interconversion of two piperidine rings between chair and boat forms.Interconversion of two cyclohexane rings between chair and boat forms.
Dominant Conformer Likely a double-chair conformation.Studies on derivatives show a preference for a double-chair conformation.[4][5]Predominantly exists in a double-chair conformation.[6]
Key Stereoelectronic Effects Anomeric-type interactions involving the nitrogen lone pairs.Anomeric-type interactions involving the nitrogen lone pairs.Primarily steric interactions.
Ring Inversion Barrier Expected to be influenced by N-substituents.Influenced by N-substituents.Lower than substituted cyclohexanes due to the spiro-junction.

Conclusion

The conformational analysis of 1,9-diazaspiro[5.5]undecane systems is a multifaceted challenge that requires a synergistic application of experimental and computational techniques. While NMR spectroscopy, particularly at low temperatures, provides invaluable information about the dynamic behavior in solution, X-ray crystallography offers a definitive view of the solid-state structure. DFT calculations complement these experimental methods by providing a detailed energetic map of the conformational landscape. For drug development professionals, a comprehensive understanding of these conformational preferences is not just a matter of scientific curiosity but a prerequisite for the rational design of novel therapeutics with enhanced potency and selectivity. The methodologies and comparative data presented in this guide provide a robust framework for approaching the conformational analysis of this important class of molecules.

References

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-613. [Link]

  • Al-Aboudi, A., et al. (2009). Conformational behaviors of 1,7-dioxa-spiro[7][7]undecane and its dithia and diselena analogs in relation to the anomeric effect: a theoretical study. Journal of Molecular Structure: THEOCHEM, 904(1-3), 55-60. [Link]

  • O'Hagan, D. (2024). Conformational control in 2-spirocyclopropyl piperidines. Angewandte Chemie International Edition. [Link]

  • Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-251. [Link]

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(5), 1439-1443. [Link]

  • Zhang, Y., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry, 80(1), 70-79. [Link]

  • Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, 249-251. [Link]

  • Ponnuswamy, S., et al. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(5), 481-489. [Link]

  • Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18131-18149. [Link]

  • O'Donovan, D. H., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]

  • Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide: Diazaspiro[5.5]undecane as a Bioisosteric Replacement for Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, integral to the structure of hundreds of approved drugs due to its favorable physicochemical properties and synthetic versatility.[1][2] However, its inherent structural flexibility and susceptibility to metabolism often present significant challenges in drug development, including off-target effects and poor pharmacokinetic profiles.[3] This guide presents a comprehensive comparison of piperazine with one of its most promising bioisosteres: 1,9-diazaspiro[5.5]undecane. By transitioning from a flexible, two-dimensional scaffold to a rigid, three-dimensional (3D) spirocyclic system, researchers can overcome common liabilities associated with piperazine. We will provide an in-depth analysis, supported by experimental data and protocols, to demonstrate how this bioisosteric replacement can lead to compounds with enhanced metabolic stability, reduced off-target activity, and improved overall drug-like properties.

The Piperazine Predicament: Ubiquity vs. Liability

The prevalence of the piperazine moiety is a testament to its utility.[3][4] Its two basic nitrogen atoms provide handles for synthetic modification and are crucial for forming salt forms with improved solubility and for establishing key interactions with biological targets.[1][5]

Despite these advantages, the piperazine scaffold is associated with several well-documented liabilities:

  • Metabolic Instability: The N-alkyl substituents on piperazine are prone to oxidative metabolism by cytochrome P450 enzymes (CYPs), leading to N-dealkylation. This is a major clearance pathway that can result in a short half-life and the formation of potentially active or toxic metabolites.

  • Off-Target Activity: The flexible nature and specific pharmacophore of piperazine can lead to undesirable interactions with various receptors and channels. A significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[6][7]

  • Poor Selectivity: The conformational flexibility of the piperazine ring means it can adapt its shape to fit into multiple binding pockets, often resulting in poor selectivity and a broader side-effect profile.

The Spirocyclic Solution: Introducing 1,9-Diazaspiro[5.5]undecane

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, has evolved to embrace three-dimensional structures.[3] The 1,9-diazaspiro[5.5]undecane scaffold is a prime example of a "3D-enriched" fragment designed to address the shortcomings of flatter, more flexible moieties like piperazine.[8][9]

This spirocycle, composed of two piperidine rings fused at a single carbon atom, offers a rigidified framework.[8] This rigidity locks the relative positions of the two nitrogen atoms and defines precise exit vectors for substituents, which can lead to more specific and higher-affinity interactions with the target protein.[10][11]

graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];

}

Figure 1. Structural comparison of flexible piperazine and rigid diazaspiro[5.5]undecane.

Physicochemical Property Showdown

The transition from piperazine to a spirocyclic analog induces key changes in fundamental physicochemical properties that have profound implications for a molecule's behavior in a biological system.

PropertyPiperazine1,9-Diazaspiro[5.5]undecaneRationale for Change & Impact
pKa₁ ~9.7~10.5The spirocyclic structure can alter electron distribution, often leading to a slight increase in the basicity of the secondary amine. This can influence target binding and solubility at physiological pH.
pKa₂ ~5.4~6.0The change in the second pKa is also influenced by the rigid conformation, affecting the molecule's charge state in different cellular compartments.
cLogP -1.50+0.5 to +1.5 (Varies with substitution)The addition of carbon atoms and the 3D structure increases lipophilicity. This can improve membrane permeability but may decrease aqueous solubility if not balanced.[10]
Molecular Weight 86.14 g/mol 168.28 g/mol The larger scaffold adds molecular weight, a factor to consider in lead optimization to maintain "rule-of-five" compliance.
3D Character Low (Flexible)High (Rigid)The defined 3D shape can enhance binding affinity and selectivity by presenting substituents in optimal orientations for target engagement.[11]

Head-to-Head Experimental Evaluation

To illustrate the practical advantages of this bioisosteric replacement, we present a series of comparative experiments using a hypothetical matched pair of compounds: Compound-Pip (containing a piperazine core) and Compound-Spir (containing a 1,9-diazaspiro[5.5]undecane core).

Experiment 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To compare the susceptibility of the two scaffolds to Phase I oxidative metabolism.

graph "HLM_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Figure 2. Workflow for the in vitro metabolic stability assay.

Results:

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Interpretation
Compound-Pip 1592.4Rapid clearance, indicative of significant metabolic liability, likely N-dealkylation.
Compound-Spir > 60< 11.5High stability, suggesting the rigid spirocyclic core sterically shields the nitrogen atoms from CYP enzyme access.[12]
Experiment 2: Off-Target Liability Screening (hERG Inhibition)

Objective: To assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.

Results:

CompoundhERG IC₅₀ (µM)Risk Assessment
Compound-Pip 1.2High Risk. The combination of a basic nitrogen and a lipophilic aromatic group often creates a pharmacophore for hERG binding.[6][13]
Compound-Spir > 30Low Risk. The rigid conformation and altered charge distribution of the spirocycle disrupts the key interactions required for potent hERG channel blockade.[14]

Synthetic Considerations

While piperazine and its simple derivatives are readily available and inexpensive, the synthesis of diazaspiro[5.5]undecane requires a more complex, multi-step approach.[15][16] This increased synthetic effort is a key consideration for project timelines and cost. However, the significant improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles often justify the initial investment, as overcoming these hurdles late in development is far more costly and challenging.

Final Assessment: A Strategic Upgrade for Modern Drug Discovery

The replacement of piperazine with 1,9-diazaspiro[5.5]undecane is more than a simple substitution; it is a strategic shift from a flat, flexible scaffold to a pre-organized, three-dimensional architecture.

Key Advantages of Diazaspiro[5.5]undecane:

  • Improved Metabolic Stability: The rigid framework protects against common metabolic pathways like N-dealkylation.

  • Reduced Off-Target Effects: The defined conformation can significantly reduce affinity for promiscuous targets like the hERG channel.[17]

  • Enhanced Selectivity and Potency: Precise positioning of substituents can lead to optimized interactions with the target protein, improving both potency and selectivity.

  • Access to Novel Chemical Space: The 3D structure allows for exploration of binding pockets in ways that flat molecules cannot, potentially unlocking new biological targets.[9][10]

While not a universal panacea, the 1,9-diazaspiro[5.5]undecane scaffold represents a powerful and validated tool in the medicinal chemist's arsenal. By thoughtfully applying this bioisosteric replacement, research teams can systematically design out the liabilities of piperazine, accelerating the development of safer and more effective medicines.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4). Prepare a 1 µM test compound solution in the same buffer. Prepare a 10 mM NADPH stock solution.

  • Incubation: In a 96-well plate, add 90 µL of the HLM solution to wells in triplicate for each time point (0, 5, 15, 30, 45 min). Add 10 µL of the test compound solution to each well. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the NADPH solution to all wells except the T=0 time point (add buffer instead).

  • Quenching: At each designated time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM warfarin). For the T=0 sample, add the quenching solution before adding NADPH.

  • Analysis: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k). Intrinsic clearance (Clint) is then calculated based on the half-life and protein concentration.[12]

Protocol 2: Automated Patch-Clamp hERG Assay
  • Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-90% confluency before the assay.

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate external buffer solution, typically ranging from 0.01 µM to 100 µM.

  • Assay Execution: Use an automated patch-clamp system (e.g., QPatch or Patchliner). Suspend the cells and load them into the system.

  • Data Acquisition: Obtain a stable whole-cell recording. Apply a voltage pulse protocol designed to elicit hERG tail currents (e.g., depolarization to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to record the tail current).

  • Compound Application: Apply the different concentrations of the test compound sequentially to the cell, allowing for equilibrium at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the control (vehicle) response and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18]

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed. Available at: [Link]

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed. Available at: [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. National Institutes of Health. Available at: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. ResearchGate. Available at: [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. Available at: [Link]

  • What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Available at: [Link]

  • Enhancing Drug Efficacy through Fragment-Based Design: A Perspective in Advancing Drug Discovery. Longdom Publishing. Available at: [Link]

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. Available at: [Link]

  • Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. National Institutes of Health. Available at: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. Available at: [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]

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  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. Available at: [Link]

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The Spirocyclic Advantage: A Guide to Enhancing Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the geometric fit between a small molecule and its protein target is paramount. Medicinal chemists continuously seek novel scaffolds that can present pharmacophoric elements in a precise three-dimensional arrangement to maximize binding affinity and selectivity. Among the most powerful strategies to emerge is the incorporation of a spirocyclic core—a rigid, three-dimensional motif defined by two rings sharing a single carbon atom.[1] This guide delves into the profound impact of the spirocyclic core on receptor binding, offering a comparative analysis grounded in thermodynamic principles and supported by experimental data.

The Conformational Conundrum: Entropy's Role in Binding

A fundamental principle governing molecular recognition is the change in Gibbs free energy (ΔG) upon binding, which is composed of both enthalpy (ΔH) and entropy (ΔS) components (ΔG = ΔH - TΔS). Enthalpy reflects the energy released from favorable interactions like hydrogen bonds and van der Waals forces. Entropy, however, represents the change in the system's disorder.

Flexible, acyclic molecules exist in a constant state of conformational flux, sampling numerous shapes in solution. Upon binding to a receptor, this flexibility is lost as the molecule is locked into a single "bioactive" conformation. This transition from a disordered state to an ordered one incurs a significant entropic penalty, which detracts from the overall binding free energy and, consequently, the affinity.[2]

The spirocyclic core offers an elegant solution to this entropic problem. By its very nature, a spirocyclic scaffold is conformationally constrained.[3] This pre-organizes the molecule, drastically reducing the number of accessible conformations even before it encounters the receptor. The entropic cost of binding is therefore substantially lower for a rigid spirocyclic ligand compared to its flexible counterpart, as less conformational freedom is lost upon complex formation.[4] This "entropic advantage" can translate directly into a significant boost in binding affinity.

Caption: Spirocycles pre-organize ligands, reducing the entropic cost of binding.

Beyond Rigidity: Novel Vectors for Chemical Space Exploration

The impact of a spirocyclic core extends beyond simple rigidification. The spiro atom acts as a junction, projecting substituents into distinct and often unexplored three-dimensional vectors.[5] Unlike a simple flat ring where substituents lie roughly in the same plane, a spirocycle provides access to perpendicular or angled orientations. This allows medicinal chemists to probe pockets within a receptor binding site that are inaccessible to flatter molecules, potentially forming new, affinity-enhancing interactions.[3]

This ability to control the spatial orientation of functional groups is critical for optimizing not only potency but also selectivity.[6] By designing spirocyclic ligands that precisely match the topology of the target's binding site, off-target interactions, which often cause undesirable side effects, can be minimized.[3]

Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Analogues

The theoretical benefits of spirocyclic scaffolds are consistently validated by experimental data. Numerous studies directly comparing spirocyclic compounds to their non-spirocyclic counterparts demonstrate significant improvements in binding affinity.

One notable area is in the development of ligands for sigma (σ) receptors, which are implicated in various neurological disorders.[7] Research has shown that introducing a spirocyclic center can dramatically increase affinity.[8]

Compound TypeScaffoldTarget ReceptorBinding Affinity (Ki, nM)
Spirocyclic Spiro[furopyrazole-piperidine]σ1 Receptor0.50 [9]
Spirocyclic Spiro[thienopyran-piperidine]σ1 Receptor0.2 - 16 [8]
Spirocyclic Dispiro[piperidine-pyrrolidine]σ1 Receptor3.6 [4]
Spirocyclic Spiro[pyran-piperidine]σ1 Receptor3.9 [7]
This table consolidates data from multiple studies to illustrate the high affinity achievable with spirocyclic scaffolds for the σ1 receptor.

In a specific example, researchers developing selective antagonists for the Dopamine D3 receptor found that the choice of ring size in a diazaspirocyclic scaffold was crucial. This optimization led to a compound with nanomolar affinity and a remarkable 900-fold selectivity for the D3 receptor over the highly similar D2 receptor.[3] This highlights how the rigid, well-defined geometry of the spirocycle was instrumental in achieving such high selectivity.[3]

Experimental Validation: Quantifying Binding Affinity

To empirically determine the binding affinity of a novel spirocyclic compound, a variety of biophysical techniques can be employed. The radioligand competition binding assay is a robust and widely used method.

Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the inhibitory constant (Ki) of a test compound against a target receptor expressed in a cell membrane preparation.

Objective: To measure the affinity of a non-labeled test compound by its ability to compete with a high-affinity radiolabeled ligand for binding to a receptor.

Materials:

  • Receptor Source: Cell membrane homogenates expressing the target receptor (e.g., from guinea pig brain for σ1 receptors).[8]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target receptor (e.g., [³H]-(+)-pentazocine for σ1).[8]

  • Test Compound: The spirocyclic compound of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand known to saturate the receptor, used to define binding to non-receptor components.

  • Assay Buffer: A buffer system optimized for receptor stability and binding (e.g., Tris-HCl).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.

  • Scintillation Counter: To quantify the radioactivity captured on the filters.

Methodology:

  • Preparation:

    • Prepare serial dilutions of the spirocyclic test compound to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Thaw the membrane homogenate on ice. Dilute to the pre-optimized concentration in ice-cold assay buffer. The amount of protein should be low enough to ensure that less than 10% of the total radioligand is bound.[10]

  • Assay Plate Setup:

    • For each concentration of the test compound, set up triplicate wells in a 96-well plate.

    • Total Binding (B₀): Add assay buffer, membrane homogenate, and radioligand.

    • Competition Binding: Add diluted test compound, membrane homogenate, and radioligand.

    • Non-specific Binding (NSB): Add the NSB agent (at high concentration), membrane homogenate, and radioligand.

  • Incubation:

    • The final concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the receptor.[10]

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any trapped unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Count the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100.

    • Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Fit the curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The incorporation of a spirocyclic core is a powerful, validated strategy in modern medicinal chemistry for enhancing receptor binding affinity.[11] By conformationally pre-organizing a ligand, spirocycles significantly reduce the entropic penalty associated with binding, leading to higher potency.[6][12] Furthermore, their rigid, three-dimensional nature provides unique vectors for probing chemical space, enabling the design of ligands with improved selectivity and novel interactions.[5] As synthetic methodologies become more advanced, the strategic use of spirocyclic scaffolds will undoubtedly continue to accelerate the discovery of next-generation therapeutics with superior efficacy and safety profiles.[13][14]

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]

  • Vitäke J, Pospíšil J, Dokulil M, et al. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Vitäke J, Pospíšil J, Dokulil M, et al. Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. 2021;64(1):150-183. [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]

  • Spirocyclic Nucleosides in Medicinal Chemistry: An Overview. Bentham Science Publishers. 2012. [Link]

  • Zádor F, Borics A, Krizsán G, et al. Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. British Journal of Pharmacology. [Link]

  • Karageorge G, Friedrich M, D'Souza K, et al. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Häusler M, Schepmann D, Wünsch B. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. [Link]

  • Zádor F, Borics A, Krizsán G, et al. Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. ResearchGate. [Link]

  • Costa V, Varela MT, Dias GG, et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 2022;17(9):1427-1443. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. 2025. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Semantic Scholar. [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Europe PMC. 2025; 287:117368. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Why does rigidity reduce the entropic cost of binding? Quora. [Link]

  • Costa V, Varela MT, Dias GG, et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. PubMed. 2025; 281:117002. [Link]

  • Schläger T, Schepmann D, Würthwein EU, Wünsch B. Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure. PubMed. 2008;16(6):2992-3001. [Link]

  • Binding RNA Drug Targets Using Spirocycles. ChemistryViews. 2024. [Link]

  • Chodera JD, Mobley DL. Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. PMC. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. 2012. [Link]

  • Entropic Control of Receptor Recycling Using Engineered Ligands. PubMed. 2018;115(15):E3383-E3392. [Link]

  • Seeliger D, Jakalian A, Damm W, et al. Comparison of Entropic Contributions to Binding in a “Hydrophilic” versus “Hydrophobic” Ligand−Protein Interaction. Journal of the American Chemical Society. 2010;132(24):8462-8470. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide you with the essential safety and logistical information necessary for the proper management of this compound's waste stream, ensuring the protection of both laboratory personnel and the environment.

Chemical Profile and Hazard Identification

Understanding the intrinsic properties and associated hazards of a chemical is the foundational step in managing its waste. While a specific Safety Data Sheet (SDS) for this compound was not available, a close structural analog, tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1198284-94-4), provides critical safety information.[1] Due to the structural similarities, it is prudent to handle the target compound with the same precautions.

Hazard Classification:

Based on available data for the closely related analog, this compound is classified as follows:

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

This data is for a structural analog; always refer to the specific SDS for the compound in your possession.

The GHS pictograms and hazard statements indicate that this compound is harmful and an irritant.[1][2][3][4] Therefore, its waste must be treated as hazardous, necessitating a disposal protocol that prevents human exposure and environmental contamination.

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal.[7][8][9]

Your laboratory or facility is categorized as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), each with specific storage time and volume limits.[10][11] It is imperative to know your facility's generator status to ensure compliance.

Pre-Disposal and Handling Procedures

Proper waste management begins at the point of generation. Adherence to the following procedures is critical for maintaining a safe laboratory environment.

Waste Segregation

Incompatible chemicals must never be mixed in the same waste container, as this can lead to violent reactions, fires, or the emission of toxic gases.[12]

  • Acids and Bases: Store separately.

  • Oxidizing and Reducing Agents: Store separately.

  • Water-Reactive Chemicals: Keep away from aqueous waste streams.[12]

Waste containing this compound should be collected in a dedicated container and not mixed with other waste streams unless their compatibility is confirmed.

Container Selection and Labeling

Proper containment is a primary barrier against exposure and spills.

  • Container Requirements: Containers must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[13]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., "Irritant," "Harmful").[10][11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for managing the waste of this compound from the laboratory bench to its final pickup by a licensed disposal vendor.

Step 1: Waste Accumulation at the Point of Generation

  • Designate a "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[10][12] This area must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Collect all waste (solid and liquid) contaminated with this compound in a properly labeled hazardous waste container.

Step 2: Container Management in the SAA

  • Keep the waste container securely closed at all times, except when adding waste.

  • Do not exceed 55 gallons of a single hazardous waste stream in the SAA.[14]

  • Once a container is full, it must be dated and moved from the SAA to the facility's central accumulation area (CAA) within three days.[12]

Step 3: Transfer to Central Accumulation Area (CAA)

  • Arrange for the transfer of the full, sealed, and properly labeled container to your institution's designated CAA. This is typically handled by your institution's Environmental Health & Safety (EH&S) department.

  • Ensure a chain of custody is maintained as per your institution's protocols.

Step 4: Final Disposal by a Licensed Vendor

  • Your institution's EH&S department will arrange for a licensed hazardous waste disposal company to transport, treat, and dispose of the waste in accordance with all federal, state, and local regulations.[10]

  • The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Facility Operations A Waste Generation (this compound) B Select Compatible Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' + Chemical Name + Hazard Warning B->C D Place in Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Is Container Full? E->F F->E No G Date and Seal Container F->G Yes H Transfer to Central Accumulation Area (CAA) (within 3 days) G->H I Log and Store Waste (Adhering to 90/180 day limit) H->I J Schedule Pickup with Licensed Disposal Vendor I->J K Final Disposal (e.g., Incineration) J->K

Caption: Workflow for Hazardous Chemical Waste Disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained and equipped to handle it, use a chemical spill kit with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team or EH&S department immediately.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[15]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost responsibility.

References

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • MedicalLab Management. Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ACTenviro. Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Wikipedia. Resource Conservation and Recovery Act. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. [Link]

  • PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. [Link]

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Personal protective equipment for handling tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. The information herein is synthesized from established safety principles and data from structurally related compounds to ensure a comprehensive understanding of the potential hazards and mitigation strategies. This document is intended for researchers, scientists, and drug development professionals.

Core Hazard Assessment of Structurally Similar Compounds:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

Based on these potential hazards, a multi-layered approach to personal protective equipment (PPE) and handling is mandatory.

Personal Protective Equipment (PPE): A Proactive Defense

The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecification/StandardRationale
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.To prevent skin contact and subsequent irritation.[4] Double gloving is recommended for enhanced protection.[5]
Eyes/Face Safety goggles and face shieldANSI Z87.1 certifiedTo protect against splashes that could cause serious eye damage. Standard safety glasses are insufficient.[6]
Body Laboratory coatFlame-retardant, long-sleeved, with closed cuffs.To protect the skin on the arms and body from accidental contact.[4]
Respiratory Chemical fume hood or NIOSH-approved respiratorUse in a well-ventilated area. A respirator with organic vapor cartridges may be needed if ventilation is inadequate or if aerosols are generated.[4]To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[7]
PPE Selection and Donning Workflow

The following diagram illustrates the logical flow for selecting and donning the appropriate PPE before handling the compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence start Start: Prepare to Handle Chemical risk_assessment Assess Risks: - Splash - Inhalation - Skin Contact start->risk_assessment lab_coat 1. Don Lab Coat risk_assessment->lab_coat Proceed to PPE respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Safety Goggles & Face Shield respirator->goggles gloves 4. Don Gloves (double pair) goggles->gloves ready Ready for Handling gloves->ready Final Check

Caption: PPE selection and donning workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

2.1. Preparation:

  • Designated Area: All handling of solid this compound should occur within a designated area, preferably inside a certified chemical fume hood to mitigate inhalation risks.[4][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

2.2. Handling:

  • Avoid Dust and Aerosols: Handle the compound gently to prevent the formation of dust and aerosols.[4]

  • Tool Selection: Use non-sparking tools to prevent ignition sources.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

  • Avoid Ingestion: Do not eat, drink, or smoke in the laboratory area.

2.3. Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.

  • Conditions: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

  • Temperature: Storage at room temperature is generally acceptable, but always consult the supplier's specific recommendations.[8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical aspect of the chemical lifecycle, aimed at preventing environmental contamination and ensuring regulatory compliance.

3.1. Chemical Waste:

  • Collection: All waste containing this compound, including surplus material and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in regular trash.[4]

3.2. Container Disposal:

  • Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the container cleaning must be collected and disposed of as hazardous chemical waste.[1]

  • Final Disposal: Once decontaminated, the container can be disposed of in accordance with institutional and local regulations.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is vital.

4.1. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

4.2. Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as hazardous waste.[3]

  • Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate.
  • Angene Chemical. (2025, December 23). Safety Data Sheet: tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.
  • Sigma-Aldrich. (n.d.). tert-Butyl 1-oxo-2,9-diazaspiro[5.
  • Chemsrc. (2025, August 25). tert-butyl 3,9-diazaspiro[5.
  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate.
  • Migliore, C. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Pharmacy Times.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • ChemScene. (n.d.). tert-Butyl 3-oxo-2,9-diazaspiro[5.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.